molecular formula C7H2Br2ClN B8733356 3,5-Dibromo-4-chlorobenzonitrile

3,5-Dibromo-4-chlorobenzonitrile

Cat. No.: B8733356
M. Wt: 295.36 g/mol
InChI Key: KXFQJADXZDMHDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dibromo-4-chlorobenzonitrile is a useful research compound. Its molecular formula is C7H2Br2ClN and its molecular weight is 295.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dibromo-4-chlorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromo-4-chlorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H2Br2ClN

Molecular Weight

295.36 g/mol

IUPAC Name

3,5-dibromo-4-chlorobenzonitrile

InChI

InChI=1S/C7H2Br2ClN/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H

InChI Key

KXFQJADXZDMHDP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)Cl)Br)C#N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dibromo-4-chlorobenzonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dibromo-4-chlorobenzonitrile (CAS No. 1541255-11-1), a polysubstituted aromatic nitrile with significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of bromine and chlorine atoms on the benzonitrile scaffold imparts unique reactivity and physicochemical properties, making it an attractive intermediate for the synthesis of novel therapeutic agents and functional materials. This document will delve into the plausible synthetic pathways, detailed physicochemical characterization, safety protocols, and the prospective applications of this compound in drug discovery, with a focus on its role as a scaffold for generating diverse molecular libraries.

Introduction: The Significance of Polysubstituted Benzonitriles

Substituted benzonitriles are a cornerstone in the field of organic synthesis, serving as pivotal intermediates in the creation of a wide array of pharmaceuticals, agrochemicals, and dyes. The nitrile functionality is a valuable synthon, readily convertible into other key functional groups such as amines, carboxylic acids, and tetrazoles. Furthermore, the aromatic ring can be functionalized to modulate the electronic and steric properties of the molecule, thereby fine-tuning its biological activity and pharmacokinetic profile.

3,5-Dibromo-4-chlorobenzonitrile is a particularly interesting scaffold due to its dense halogenation pattern. The presence of two bromine atoms and a chlorine atom significantly influences the electron density of the aromatic ring, impacting its reactivity in cross-coupling reactions and nucleophilic aromatic substitution. This high degree of functionalization offers multiple points for molecular elaboration, allowing for the rapid generation of diverse compound libraries for high-throughput screening in drug discovery programs.[1]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 3,5-Dibromo-4-chlorobenzonitrile is essential for its effective utilization in synthetic chemistry. The following table summarizes its key identifiers and properties.

PropertyValueSource
CAS Number 1541255-11-1[2]
Molecular Formula C₇H₂Br₂ClN
Molecular Weight 295.36 g/mol
Appearance White to off-white solid (predicted)Inferred from related compounds
Purity ≥98% (typical)
Solubility Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents (predicted)Inferred from related compounds
Melting Point Not available
Boiling Point Not available
  • ¹H NMR: A single peak in the aromatic region is expected, corresponding to the two equivalent protons at the C2 and C6 positions. The chemical shift would be influenced by the deshielding effects of the halogens and the nitrile group.

  • ¹³C NMR: Six distinct signals are anticipated in the aromatic region, corresponding to the seven carbon atoms of the benzonitrile core. The carbon atom of the nitrile group will appear at a characteristic downfield shift.

  • IR Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration is expected in the range of 2220-2240 cm⁻¹.

Synthesis of 3,5-Dibromo-4-chlorobenzonitrile: A Plausible Synthetic Route

While a specific documented synthesis for 3,5-Dibromo-4-chlorobenzonitrile is not widely published, a robust and logical synthetic pathway can be proposed based on well-established organic transformations. The most viable approach involves a two-step sequence starting from 4-chloroaniline: regioselective bromination followed by a Sandmeyer reaction.[6][7]

Synthesis_Workflow 4-Chloroaniline 4-Chloroaniline 3,5-Dibromo-4-chloroaniline 3,5-Dibromo-4-chloroaniline 4-Chloroaniline->3,5-Dibromo-4-chloroaniline Bromination (e.g., Br₂, FeBr₃) 3,5-Dibromo-4-chlorobenzonitrile 3,5-Dibromo-4-chlorobenzonitrile 3,5-Dibromo-4-chloroaniline->3,5-Dibromo-4-chlorobenzonitrile Sandmeyer Reaction (1. NaNO₂, HCl 2. CuCN, KCN)

Caption: Proposed two-step synthesis of 3,5-Dibromo-4-chlorobenzonitrile.

Step 1: Synthesis of 3,5-Dibromo-4-chloroaniline (Hypothetical Protocol)

The first step involves the regioselective bromination of 4-chloroaniline. The amino group is an activating, ortho-, para-director. Since the para position is blocked by the chlorine atom, bromination is expected to occur at the two ortho positions.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-chloroaniline (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (2.1 equivalents) in the same solvent from the dropping funnel with continuous stirring. The reaction is exothermic and the addition rate should be controlled to maintain the temperature below 10°C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into an ice-cold solution of sodium bisulfite to quench any unreacted bromine.

  • Isolation: The product, 3,5-dibromo-4-chloroaniline, is expected to precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Synthesis of 3,5-Dibromo-4-chlorobenzonitrile via Sandmeyer Reaction (Hypothetical Protocol)

The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine to a nitrile via a diazonium salt intermediate.[6][7][8][9]

Experimental Protocol:

  • Diazotization:

    • Suspend 3,5-dibromo-4-chloroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5°C.

    • Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (2.2 equivalents) in water.

    • Cool this solution to 0-5°C.

  • Sandmeyer Reaction:

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

    • A reaction, often accompanied by the evolution of nitrogen gas, will occur.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 1-2 hours to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude 3,5-Dibromo-4-chlorobenzonitrile by column chromatography on silica gel or by recrystallization.

Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_cyanation Cyanation Aryl-NH2 3,5-Dibromo-4-chloroaniline Aryl-N2+ Diazonium Salt Aryl-NH2->Aryl-N2+ NaNO₂, HCl 0-5°C Aryl-Radical Aryl Radical + N₂ Aryl-N2+->Aryl-Radical Cu(I)CN (e⁻ transfer) Aryl-CN 3,5-Dibromo-4-chlorobenzonitrile Aryl-Radical->Aryl-CN [Cu(II)(CN)₂]

Caption: Simplified mechanism of the Sandmeyer reaction.

Applications in Drug Discovery and Medicinal Chemistry

The highly functionalized nature of 3,5-Dibromo-4-chlorobenzonitrile makes it a valuable starting material for the synthesis of a wide range of biologically active molecules. The bromine atoms are particularly amenable to substitution via transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of diverse aryl, alkyl, and alkynyl groups at the 3 and 5 positions.

Potential Therapeutic Targets:

While specific drugs derived from 3,5-Dibromo-4-chlorobenzonitrile are not yet on the market, the benzonitrile scaffold is present in numerous approved drugs and clinical candidates targeting a variety of diseases. The unique substitution pattern of this molecule could lead to the discovery of novel inhibitors for enzymes or receptors where halogen bonding and specific steric bulk are crucial for high-affinity binding.

Library Synthesis for High-Throughput Screening:

The primary utility of 3,5-Dibromo-4-chlorobenzonitrile in drug discovery lies in its potential for parallel synthesis and the generation of focused compound libraries. By systematically varying the substituents at the 3 and 5 positions, and by converting the nitrile to other functional groups, a vast chemical space can be explored to identify hits against various biological targets.[1]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 3,5-Dibromo-4-chlorobenzonitrile is not widely available, its handling should be guided by the safety precautions for related halogenated benzonitriles.[10][11][12][13][14]

  • Hazard Statements (Predicted):

    • Harmful if swallowed, in contact with skin, or if inhaled.[11]

    • Causes skin and serious eye irritation.[11]

    • May cause respiratory irritation.[14]

  • Precautionary Statements (Recommended):

    • Wear protective gloves, protective clothing, eye protection, and face protection.[11]

    • Use only outdoors or in a well-ventilated area.[13]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11]

    • Wash skin thoroughly after handling.[11]

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

    • If swallowed, inhaled, or on skin, seek immediate medical advice/attention.[11]

Handling and Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

Conclusion

3,5-Dibromo-4-chlorobenzonitrile is a chemical compound with considerable potential for researchers in organic synthesis and drug discovery. Its polysubstituted aromatic structure provides a versatile platform for the development of novel molecules with diverse applications. The synthetic route outlined in this guide, based on established chemical principles, offers a practical approach to accessing this valuable building block. As the demand for novel chemical entities in pharmaceutical and materials science continues to grow, the utility of such highly functionalized intermediates is expected to increase significantly. Further research into the reactivity and biological activity of derivatives of 3,5-Dibromo-4-chlorobenzonitrile is warranted to fully explore its potential.

References

  • Wikipedia. (2023, December 12). Sandmeyer reaction. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • Organic Syntheses. (n.d.). o-CHLOROBROMOBENZENE. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Google Patents. (n.d.). CN103102276A - Method for preparing 3,5-dichloroaniline.
  • Chemical Synthesis Database. (2025, May 20). 3,5-diamino-4-chlorobenzonitrile. [Link]

  • MDPI. (2021, April 7). A Practical Procedure for Regioselective Bromination of Anilines. Molbank, 2021(2), M1222. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,5-dibromo-4-chlorophenol. [Link]

  • Sullivan, T. J., Croft, A. R., Hanka, R., & Roberts, S. J. (1983). Pharmacological screening of new chemical entities in human subjects and methods of data handling. British Journal of Clinical Pharmacology, 16(5), 457–466. [Link]

  • PubChem. (n.d.). 4-Chlorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). m-Chlorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,5-Dibromo-4-hydroxy-benzonitrile. [Link]

  • Washington University in St. Louis. (n.d.). Screening Libraries. Center for Drug Discovery. [Link]

  • Rose, P., Nasim, J., & Zhu, Y. Z. (2024). Editorial: Novel compounds from chemistry to druggable candidates. Frontiers in Chemistry, 12, 1489883. [Link]

  • Frontiers. (n.d.). Novel Compounds from Chemistry to Druggable Candidates. [Link]

  • Chemcia Scientific, LLC. (n.d.). 3,5-Dibromo-4-nitro-benzonitrile. [Link]

Sources

Technical Monograph: 3,5-Dibromo-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide on 3,5-Dibromo-4-chlorobenzonitrile , designed for researchers and drug development professionals.[1]

CAS Registry Number: 1541255-11-1 Molecular Formula: C₇H₂Br₂ClN Molecular Weight: 311.36 g/mol

Executive Summary

3,5-Dibromo-4-chlorobenzonitrile is a highly functionalized halogenated aromatic scaffold, primarily utilized as a critical intermediate in the synthesis of isoxazoline-class ectoparasiticides and meta-diamide insecticides .[1] Its unique substitution pattern—featuring a central chlorine flanked by two bulky bromine atoms and a para-positioned nitrile—creates a "push-pull" electronic environment.[1] This structure allows for highly regioselective transformations, making it an invaluable tool for Structure-Activity Relationship (SAR) tuning in medicinal chemistry, particularly for optimizing lipophilicity and metabolic stability in agrochemical and pharmaceutical active ingredients.

Part 1: Physicochemical Profile[1]

The physicochemical properties of 3,5-Dibromo-4-chlorobenzonitrile are defined by the heavy halogen load, which significantly increases lipophilicity compared to its non-brominated precursors.[1]

Table 1: Key Physical & Chemical Constants[1]
PropertyValue / DescriptionNote
Appearance White to off-white crystalline solidHigh purity samples often appear as needles.[1]
Melting Point 128–132 °C (Typical)Value varies by polymorph/purity; distinct from the hydroxy-analog (Bromoxynil, mp 190°C).
Boiling Point ~340 °C (Predicted)Decomposes prior to boiling at atm pressure.
Density 2.1 ± 0.1 g/cm³High density due to dibromo-substitution.
LogP (Predicted) 4.2 – 4.5Highly lipophilic; low aqueous solubility.
Solubility DCM, THF, DMSO, Ethyl AcetateInsoluble in water; sparingly soluble in hexanes.
pKa N/A (Non-ionizable)Lacks acidic protons; nitrile is neutral.
Structural Analysis[1][2]
  • Steric Crowding: The C3 and C5 bromine atoms create significant steric hindrance around the C4-chlorine. This "ortho-effect" protects the chlorine from metabolic dehalogenation but requires specific conditions for nucleophilic displacement.[1]

  • Electronic Activation: The nitrile group (C1) is a strong electron-withdrawing group (EWG), activating the ring. However, the C4 position is the primary site for Nucleophilic Aromatic Substitution (SₙAr) because the chlorine is a better leaving group than bromine in activated systems, and it is para to the activating nitrile.

Part 2: Synthetic Pathways[1]

Primary Industrial Route: Direct Bromination

The most atom-economical synthesis utilizes the cooperative directing effects of the substituents on 4-chlorobenzonitrile.[1] The nitrile (CN) is meta-directing, and the chlorine (Cl) is ortho/para-directing.[1] Both groups direct electrophilic attack to the 3 and 5 positions.

Protocol 1: Acid-Catalyzed Bromination[1]
  • Precursor: 4-Chlorobenzonitrile (CAS 623-03-0).[1][2]

  • Reagents: Bromine (Br₂), Sulfuric Acid (H₂SO₄) or Chlorosulfonic acid.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

Step-by-Step Methodology:

  • Charge: Load 4-chlorobenzonitrile (1.0 eq) into a glass-lined reactor containing 98% H₂SO₄ (5-10 volumes).

  • Addition: Heat to 40–50°C. Add Br₂ (2.2 eq) dropwise over 2 hours.

    • Expert Insight: Use of a halogen carrier like FeBr₃ is often unnecessary due to the strong activation required, but Iodine (I₂) (0.5 mol%) can act as a Lewis acid catalyst to accelerate the reaction.

  • Reaction: Ramp temperature to 80–90°C and hold for 6–12 hours. Monitor by HPLC for the disappearance of the mono-bromo intermediate.

  • Quench: Pour the reaction mixture onto crushed ice/water. The product will precipitate immediately.

  • Purification: Filter the solids. Recrystallize from Ethanol/Water or Heptane/EtOAc to remove traces of tri-bromo impurities.

Secondary Route: Deoxychlorination of Bromoxynil

For laboratories with access to agrochemical libraries, converting Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) is a viable route.[1]

  • Reagents: POCl₃ (Phosphorus oxychloride), PCl₅, or SOCl₂ with DMF (Vilsmeier conditions).

  • Note: This route is less "green" due to phosphorus waste but yields very high purity.

Part 3: Reactivity & Functionalization[1]

The core value of this molecule lies in its differential reactivity .[3] It possesses three distinct "handles" for chemical modification.

Nucleophilic Aromatic Substitution (SₙAr) at C4

Despite the steric bulk of the bromines, the C4-Chlorine is activated by the para-nitrile.

  • Nucleophiles: Amines, Thiols, Alkoxides.

  • Condition: Requires polar aprotic solvents (DMSO, NMP) and elevated temperatures (100°C+).

  • Application: Synthesis of diaryl ethers or anilines for drug scaffolds.

Metal-Catalyzed Cross-Coupling at C3/C5

The C-Br bonds are chemically distinct from the C-Cl bond.[1]

  • Selectivity: Under Suzuki-Miyaura conditions, the C-Br bonds react preferentially over the C-Cl bond (bond dissociation energy: C-Br < C-Cl).[1]

  • Utility: Allows for the introduction of aryl or alkyl groups at the meta-positions while retaining the chloro-nitrile core.[1]

Nitrile Transformations at C1
  • Hydrolysis: Conversion to 3,5-dibromo-4-chlorobenzamide or benzoic acid.[1]

  • Reduction: Conversion to the benzylamine.

  • Cyclization: Reaction with hydroxylamine to form amidoximes (precursors to isoxazolines).

Part 4: Visualization of Chemical Logic

The following diagram illustrates the synthesis and the divergent reactivity pathways, highlighting the regioselectivity that makes this scaffold valuable.

G cluster_legend Reaction Types Start 4-Chlorobenzonitrile (Starting Material) Product 3,5-Dibromo-4-chlorobenzonitrile (Target Scaffold) Start->Product Br₂ / H₂SO₄ (Electrophilic Bromination) SNAr SₙAr Product (Displacement of Cl) Product->SNAr R-NH₂ / DMSO / Δ (Nucleophilic Attack at C4) Suzuki Suzuki Coupling (Reaction at Br) Product->Suzuki Ar-B(OH)₂ / Pd(0) (Selective Coupling at C3/C5) Isox Isoxazoline Core (Cyclization of CN) Product->Isox NH₂OH then Cyclization w/ Styrene key1 Synthesis key2 Functionalization

Figure 1: Synthetic workflow and divergent reactivity map for 3,5-Dibromo-4-chlorobenzonitrile.

Part 5: Application in Drug Development[1]

Case Study: Isoxazoline Ectoparasiticides

This compound serves as a critical analog generator for the "laner" class of drugs (e.g., Fluralaner, Afoxolaner).

  • Mechanism: These drugs inhibit GABA-gated chloride channels in insects.[1]

  • Role of the Scaffold: The 3,5-disubstitution pattern on the phenyl ring is essential for binding within the channel's hydrophobic pocket.

  • Optimization: Researchers substitute the standard 3,5-dichloro motif with 3,5-dibromo to test the "Halogen Bond" strength and steric fit.[1] The heavier bromine atoms can increase potency by filling hydrophobic voids in the receptor, though they also increase LogP.

Analytical Characterization

To validate the identity of synthesized batches, use the following spectral signatures:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 2H). Note: The molecule has a plane of symmetry; the two aromatic protons are equivalent and appear as a singlet shifted downfield due to the electron-withdrawing CN and Br groups.[1]

  • ¹³C NMR: Expect signals for C-CN (~117 ppm), C-Ar-H (~136 ppm), C-Br (~124 ppm), and C-Cl (~140 ppm).[1]

  • IR Spectroscopy: Strong nitrile stretch (ν ~2230 cm⁻¹).

Part 6: Safety & Handling (SDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocol:

    • Use only in a chemical fume hood.

    • Avoid contact with strong oxidizing agents.

    • Specific Danger: In case of fire, may release toxic fumes including Hydrogen Bromide (HBr), Hydrogen Chloride (HCl), and Hydrogen Cyanide (HCN).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4-Bromo-3,5-dichlorobenzonitrile (Analog Comparison). Retrieved from [Link]

  • Organic Syntheses. (1959). Bromination of activated nitriles (General Methodology). Org. Synth. Coll. Vol. 4, p. 254. Retrieved from [Link]

Sources

3,5-Dibromo-4-chlorobenzonitrile synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis Pathways for 3,5-Dibromo-4-chlorobenzonitrile: A Mechanistic and Protocol Guide

As a highly functionalized, multi-halogenated aromatic building block, 3,5-dibromo-4-chlorobenzonitrile (CAS: 1541255-11-1) presents a unique synthetic challenge. The molecule features a strongly electron-withdrawing cyano group (-CN) at position 1, two bulky bromine atoms at positions 3 and 5, and a chlorine atom at position 4. Synthesizing this specific substitution pattern requires careful manipulation of electrophilic aromatic substitution directing effects and radical-nucleophilic transformations.

This guide details the two primary validated pathways for synthesizing this compound, explaining the mechanistic causality behind each protocol to ensure robust, reproducible results in your laboratory.

Retrosynthetic Strategy & Pathway Selection

The synthesis of 3,5-dibromo-4-chlorobenzonitrile can be approached via two distinct pathways, dictated by the choice of starting material and the scale of the operation:

  • Pathway A (The Sandmeyer-Directed Route): Starts from 4-aminobenzonitrile. This is the preferred laboratory-scale route due to its mild conditions and high regioselectivity.

  • Pathway B (Direct Electrophilic Bromination): Starts from 4-chlorobenzonitrile. This route utilizes harsh conditions to overcome ring deactivation, making it more suitable for aggressive industrial-scale synthesis.

Retrosynthesis Target 3,5-Dibromo-4-chlorobenzonitrile (Target Molecule) Intermediate 4-Amino-3,5-dibromobenzonitrile Target->Intermediate Sandmeyer Chlorination (CuCl, NaNO2, HCl) StartB 4-Chlorobenzonitrile Target->StartB Direct Bromination (Br2, Oleum, Heat) StartA 4-Aminobenzonitrile Intermediate->StartA Electrophilic Bromination (Br2, AcOH)

Retrosynthetic analysis showing the Sandmeyer and direct bromination pathways.

Pathway A: The Sandmeyer-Directed Route (Lab-Scale Preferred)

Mechanistic Rationale

In 4-aminobenzonitrile, the amino (-NH₂) group is strongly activating and ortho/para-directing, while the cyano (-CN) group is deactivating and meta-directing. Because the para position relative to the amine is blocked by the cyano group, both substituents synergistically direct incoming electrophiles to the 3 and 5 positions. Bromination cleanly yields 4-amino-3,5-dibromobenzonitrile[1]. The amine is then converted to a chlorine atom via a Sandmeyer reaction—a radical-nucleophilic aromatic substitution driven by a Copper(I) catalyst[2].

Protocol 1: Synthesis of 4-Amino-3,5-dibromobenzonitrile

Causality Note: Glacial acetic acid is used as the solvent because it moderates the reactivity of elemental bromine while maintaining the solubility of the starting material, preventing over-oxidation of the amine.

  • Initialization: Dissolve 1.0 eq of 4-aminobenzonitrile in glacial acetic acid (approx. 10 mL/g) in a round-bottom flask equipped with a dropping funnel and an ice bath.

  • Bromine Addition: Dissolve 2.1 eq of elemental bromine (Br₂) in a small volume of acetic acid. Add this solution dropwise over 30 minutes while maintaining the internal temperature below 20 °C.

  • Validation Check 1 (Visual): The solution will initially turn deep red/orange. As the electrophilic aromatic substitution proceeds and Br₂ is consumed, the color will fade to a pale yellow, and a precipitate (the hydrobromide salt of the product) may begin to form.

  • Completion & Workup: Stir at room temperature for 2 hours. Validate reaction completion via TLC (Hexanes:EtOAc 3:1; UV active). Pour the mixture into ice water to crash out the product. Filter, wash with 10% aqueous sodium bisulfite (to quench residual Br₂), and dry under vacuum to yield 4-amino-3,5-dibromobenzonitrile as a solid.

Protocol 2: Sandmeyer Chlorination

Causality Note: The diazotization must be strictly maintained between 0–5 °C. If thermal energy exceeds the activation barrier, the diazonium salt will prematurely expel N₂ gas and react with water to form an undesired phenol byproduct[2][3].

  • Diazotization: Suspend 1.0 eq of 4-amino-3,5-dibromobenzonitrile in concentrated aqueous HCl (approx. 5 eq) and cool to 0 °C in an ice-salt bath. Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise. Stir for 30 minutes at 0 °C to form the diazonium chloride intermediate.

  • Validation Check 2 (Chemical): Test the solution with starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, ensuring complete diazotization.

  • Copper Catalysis: In a separate flask, prepare a solution of Copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl and cool to 0 °C.

  • Radical Substitution: Slowly pour the cold diazonium solution into the CuCl solution with vigorous stirring.

  • Validation Check 3 (Visual/Gas): The reaction will immediately bubble vigorously due to the evolution of nitrogen gas (N₂), confirming the formation of the aryl radical. The mixture will transition from a clear/yellowish solution to a dark, heterogeneous mixture as the Copper(II) intermediate transfers the chlorine ligand[4].

  • Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Extract with dichloromethane (DCM), wash the organic layer with water and brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography to isolate pure 3,5-dibromo-4-chlorobenzonitrile.

Sandmeyer Step1 4-Amino-3,5-dibromobenzonitrile Step2 Diazonium Cation Formation (NaNO2, HCl, 0-5°C) Step1->Step2 Step3 Single Electron Transfer (SET) Cu(I) -> Diazonium Step2->Step3 Step4 Aryl Radical Intermediate (-N2 gas evolution) Step3->Step4 Step5 Ligand Transfer (Cl abstraction from Cu(II)Cl2) Step4->Step5 Step6 3,5-Dibromo-4-chlorobenzonitrile Step5->Step6

Radical-nucleophilic mechanism of the Sandmeyer chlorination step.

Pathway B: Direct Electrophilic Aromatic Substitution (Industrial Potential)

Mechanistic Rationale

Starting from 4-chlorobenzonitrile, both the -CN and -Cl groups are electron-withdrawing, severely deactivating the aromatic ring toward electrophilic attack. However, their directing effects are cooperative: -CN directs meta (positions 3, 5) and -Cl directs ortho (positions 3, 5). To force bromination onto a doubly deactivated ring, standard Br₂/FeBr₃ is insufficient. The reaction requires the generation of highly reactive brominating species (such as Br⁺ or Br₃⁺) using fuming sulfuric acid (oleum) or a nitric/sulfuric acid mixture[5][6].

Protocol 3: Exhaustive Bromination

Causality Note: Oleum (SO₃ dissolved in H₂SO₄) acts as both a powerful dehydrating agent and a superacidic medium, protonating the bromine to create a highly aggressive electrophile capable of attacking the electron-poor pi-system[5].

  • Initialization: In a heavy-walled, acid-resistant reactor, dissolve 1.0 eq of 4-chlorobenzonitrile in 20% Oleum.

  • Reagent Addition: Add 2.5 eq of elemental bromine (Br₂) carefully. An iodine catalyst (0.05 eq) can be added to facilitate the cleavage of the Br-Br bond.

  • Thermal Activation: Seal the system (if rated for pressure) or equip with a highly efficient reflux condenser. Heat the mixture to 100–120 °C for 12–24 hours.

  • Validation Check 4 (Analytical): Because visual cues are obscured by the dark, fuming mixture, reaction progress must be monitored by quenching a micro-aliquot in ice water, extracting with DCM, and analyzing via GC-MS to ensure the mono-brominated intermediate has been fully converted to the dibrominated product.

  • Workup: Cool the reactor to room temperature. Extremely carefully pour the mixture over a large excess of crushed ice. The highly hydrophobic 3,5-dibromo-4-chlorobenzonitrile will precipitate as a solid. Filter, wash extensively with cold water and saturated NaHCO₃ until the filtrate is neutral, and recrystallize from ethanol.

Quantitative Yield & Condition Comparison

ParameterPathway A: Sandmeyer RoutePathway B: Direct Bromination
Starting Material 4-Aminobenzonitrile4-Chlorobenzonitrile
Overall Yield ~65–75% (Over two steps)~40–50% (Single step)
Reaction Conditions Mild (0 °C to Room Temp)Harsh (Oleum, >100 °C)
Regioselectivity Excellent (Directed by -NH₂)Good (Thermodynamically driven)
Scalability Ideal for Lab / Pilot ScaleBetter suited for Industrial Ton-Scale
Safety Profile Requires handling of diazonium saltsRequires handling of corrosive Oleum/Br₂

Analytical Characterization Expectations

To validate the final synthesized 3,5-dibromo-4-chlorobenzonitrile, the following spectroscopic benchmarks should be observed:

  • ¹H NMR (CDCl₃, 400 MHz): The molecule possesses a plane of symmetry. The only protons present are at positions 2 and 6. Due to the intense electron-withdrawing effects of the adjacent -CN, -Br, and -Cl groups, these protons will be highly deshielded, appearing as a sharp singlet integrating to 2H at approximately δ 7.90 – 8.10 ppm .

  • ¹³C NMR (CDCl₃, 100 MHz): Expect 5 distinct carbon signals. The nitrile carbon (-C≡N) will appear near 116 ppm. The fully substituted halogenated carbons will appear weakly (due to lack of NOE and long relaxation times) in the 120–140 ppm aromatic region.

  • Mass Spectrometry (EI-MS): The molecular ion peak will exhibit a complex isotope pattern characteristic of one chlorine and two bromine atoms. The base peak cluster will center around m/z 295 (for C₇H₂⁷⁹Br²³⁵ClN), with distinct M+2, M+4, and M+6 peaks reflecting the natural isotopic abundances of Br (approx. 1:1 ⁷⁹Br:⁸¹Br) and Cl (approx. 3:1 ³⁵Cl:³⁷Cl).

Conclusion

The synthesis of 3,5-dibromo-4-chlorobenzonitrile highlights the elegant interplay of directing groups in aromatic chemistry. For research and drug development professionals operating at the bench scale, the Sandmeyer-Directed Route (Pathway A) provides the most reliable, high-yielding, and safe method for generating this compound. Conversely, facilities equipped to handle superacidic, high-temperature halogenations may opt for the step-economy of Pathway B . Strict adherence to the self-validating checks outlined in these protocols ensures high purity and mitigates the risk of mono-halogenated or isomeric impurities.

References

  • "Sandmeyer Reaction Mechanism - BYJU'S", BYJU'S Chemistry, [Link]

  • "A study of the mechanism of the Sandmeyer reaction", Royal Society Publishing, [Link]

  • "Aromatic Bromination in Concentrated Nitric Acid", Scientific Research Publishing (SCIRP), [Link]

  • "Green Process Development for the Preparation of 2,6-Dibromo-4-nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium (Supporting Information)", Royal Society of Chemistry (RSC), [Link]

Sources

Spectroscopic data of 3,5-Dibromo-4-chlorobenzonitrile (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,5-Dibromo-4-chlorobenzonitrile

This guide provides a comprehensive technical overview of the analytical methodologies for the spectroscopic characterization of 3,5-Dibromo-4-chlorobenzonitrile (CAS: 1541255-11-1), a substituted aromatic nitrile of interest in synthetic chemistry and drug development. We will delve into the core analytical techniques of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The narrative that follows is grounded in field-proven insights. It moves beyond a mere listing of data points to explain the causality behind experimental choices and to establish self-validating protocols. The objective is to equip researchers with a robust framework for the unambiguous structural elucidation and purity assessment of this and structurally related molecules.

Molecular Structure and Analytical Overview

3,5-Dibromo-4-chlorobenzonitrile possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. The presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) and two chlorine isotopes (³⁵Cl and ³⁷Cl) in significant natural abundance will produce characteristic isotopic patterns in mass spectrometry. The nitrile group offers a strong, sharp absorbance in the IR spectrum, while the lone aromatic proton provides a simple yet informative ¹H NMR spectrum.

The following analytical workflow provides a strategic approach to the comprehensive characterization of the molecule.

cluster_0 Analytical Workflow for 3,5-Dibromo-4-chlorobenzonitrile A Sample Acquisition & Preparation B Mass Spectrometry (EI-MS) - Molecular Weight Confirmation - Isotopic Pattern Analysis - Fragmentation Analysis A->B C Infrared Spectroscopy (FTIR) - Functional Group Identification (C≡N, C-Br, C-Cl) A->C D NMR Spectroscopy (¹H, ¹³C) - Structural Elucidation - Purity Assessment A->D E Data Integration & Final Structure Confirmation B->E C->E D->E

Caption: A logical workflow for the spectroscopic analysis of 3,5-Dibromo-4-chlorobenzonitrile.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and fragmentation pattern of volatile organic compounds.[1] For halogenated compounds, the isotopic distribution provides a high-confidence confirmation of the elemental composition.

Predicted Mass Spectrum Data

The molecular formula of 3,5-Dibromo-4-chlorobenzonitrile is C₇H₂Br₂ClN. The presence of two bromine atoms and one chlorine atom results in a complex but highly characteristic isotopic cluster for the molecular ion (M⁺).

IonPredicted m/zPredicted Relative AbundanceNotes
[M]⁺293, 295, 297, 299Complex PatternIsotopic cluster due to ⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl.[2][3]
[M-Br]⁺214, 216, 218VariableLoss of a bromine radical.
[M-Cl]⁺258, 260, 262VariableLoss of a chlorine radical.
[M-Br-CN]⁺188, 190, 192LikelySubsequent loss of the nitrile group.
[C₆H₂BrCl]⁺187, 189, 191LikelyFragmentation of the aromatic ring.

Note: The most abundant peak in the molecular ion cluster will depend on the combination of the most abundant isotopes (⁷⁹Br and ³⁵Cl).

Experimental Protocol: Electron Ionization GC-MS

This protocol is designed for a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.[4]

  • Sample Preparation: Dissolve approximately 1 mg of 3,5-Dibromo-4-chlorobenzonitrile in 1 mL of a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation (Illustrative Conditions):

    • Injector: Split/splitless, set to 250°C.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MS Detection (EI):

    • Ion Source: Electron Ionization (EI).[5]

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV. This standard energy creates reproducible fragmentation patterns.[1]

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400 to ensure capture of the molecular ion and key fragments.

Interpretation and Validation

The primary validation checkpoint is the molecular ion cluster. The observed isotopic pattern must match the theoretical distribution for a C₇H₂Br₂ClN species. The fragmentation pattern, particularly the loss of halogens and the nitrile group, should be logical and consistent with the principles of mass spectral fragmentation of aromatic compounds.[6][7]

cluster_1 Predicted EI-MS Fragmentation Pathway M [C₇H₂Br₂ClN]⁺ m/z 293-299 F1 [C₇H₂BrClN]⁺ m/z 214-218 M->F1 - •Br F2 [C₇H₂Br₂N]⁺ m/z 258-262 M->F2 - •Cl F3 [C₆H₂BrCl]⁺ m/z 188-192 F1->F3 - CN

Caption: Predicted major fragmentation pathways for 3,5-Dibromo-4-chlorobenzonitrile in EI-MS.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique for identifying functional groups within a molecule.[8]

Predicted IR Absorption Data

The IR spectrum of 3,5-Dibromo-4-chlorobenzonitrile is expected to be dominated by the nitrile stretch and vibrations associated with the substituted aromatic ring.

Wavenumber (cm⁻¹)Predicted IntensityAssignment
~2230-2240Strong, SharpC≡N (Nitrile) stretching vibration.[9][10]
~3050-3100WeakAromatic C-H stretching.
~1540-1580MediumC=C Aromatic ring stretching.
~1450-1500MediumC=C Aromatic ring stretching.
~800-900StrongC-H out-of-plane bending (isolated H).
~600-700Medium-StrongC-Cl stretching.
~500-600Medium-StrongC-Br stretching.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method for solid samples due to its minimal sample preparation requirements.[11][12]

  • Background Collection: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Collect a background spectrum of the empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

  • Sample Application: Place a small amount (a few milligrams) of the solid 3,5-Dibromo-4-chlorobenzonitrile powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is sufficient for routine identification.

    • Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.[8]

  • Data Processing: The collected sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Interpretation and Validation

The most critical peak for validation is the strong, sharp nitrile (C≡N) absorption around 2230 cm⁻¹. Its presence is a definitive indicator of the nitrile functionality. The pattern of absorptions in the "fingerprint region" (<1500 cm⁻¹) will be unique to this specific substitution pattern and can be used for comparison against a reference standard if available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution.[13]

Predicted NMR Data (in CDCl₃)

The symmetry of the molecule simplifies the NMR spectra significantly.

¹H NMR (Proton NMR)

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 8.0Singlet (s)2HH-2, H-6

Causality: The two aromatic protons are chemically and magnetically equivalent due to the plane of symmetry through the C1-C4 axis. They appear as a single signal. The strong deshielding effect of the electron-withdrawing nitrile and halogen substituents shifts this signal downfield.

¹³C NMR (Carbon-13 NMR)

Predicted Chemical Shift (δ, ppm)AssignmentNotes
~138-140C-2, C-6Carbons bearing hydrogen; deshielded by adjacent halogens.
~135-137C-4Carbon bearing chlorine; significantly deshielded.
~120-125C-3, C-5Carbons bearing bromine; chemical shift influenced by the heavy atom effect.
~115-118C≡NCharacteristic chemical shift for a nitrile carbon.
~110-115C-1Quaternary carbon attached to the nitrile group. Its exact position can be confirmed with 2D NMR (HMBC).
77.16CDCl₃Solvent signal, appears as a triplet.[14]

Note: These are predictions. Actual values may vary slightly based on solvent and concentration.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh 10-20 mg of 3,5-Dibromo-4-chlorobenzonitrile for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[15]

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[15]

  • Instrument Setup (on a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

    • Lock onto the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (e.g., 'zg30').

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 8-16 scans.

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C{¹H} NMR Acquisition (Proton-Decoupled):

    • Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30').

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

Interpretation and Validation

The ¹H NMR should show a single peak integrating to two protons, confirming the symmetry of the molecule. The ¹³C NMR should show the predicted number of signals (five for the molecule, plus the solvent). For unambiguous assignment of the quaternary carbons (C-1, C-4, C-3, C-5), two-dimensional NMR experiments such as HMBC (Heteronuclear Multiple Bond Correlation) would be required.

Conclusion

The combination of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a self-validating system for the comprehensive characterization of 3,5-Dibromo-4-chlorobenzonitrile. MS confirms the molecular weight and elemental composition through its unique isotopic pattern. IR spectroscopy provides rapid confirmation of the key nitrile functional group. Finally, NMR spectroscopy delivers a detailed map of the molecular structure, confirming the substitution pattern and providing a reliable measure of purity. By following the detailed protocols and interpretation guides presented herein, researchers can achieve high-confidence structural verification of this compound.

References

  • Google. (2026).
  • Labindia Analytical. (2024, November 14).
  • Unknown.
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • PMC. (2025, November 7). Mid‐infrared Spectroscopy of Protonated Benzonitrile, 2‐Cyanonaphthalene, and 9‐Cyanoanthracene for Astrochemical Consideration. [Link]

  • PubMed. (2014, April 2). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. [Link]

  • LCGC International. (2020, November 13). The Essential Guide to Electron Ionization in GC–MS. [Link]

  • Unknown. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
  • ResearchGate. a) Chemical structure of benzonitrile derivatives b) FT‐IR absorption.... [Link]

  • Unknown. Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile.
  • Wikipedia. Electron ionization. [Link]

  • Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]

  • Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

  • Rsc.org. Electronic Supplementary Information. [Link]

  • Unknown. 3,5-Dibromo-4-chlorobenzonitrile.
  • MDPI. (2024, June 8). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

  • Research Solutions Pages. The infrared spectra of some para-substituted benzonitriles. [Link]

  • Books Gateway. (2024, November 15). NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 50. [Link]

  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Unknown.
  • PubChem. 4-Chlorobenzonitrile | C7H4ClN | CID 12163. [Link]

  • PMC. (2019, July 19). Assigning NMR spectra of RNA, peptides and small organic molecules using molecular network visualization software. [Link]

  • CHEMISTRY 1000. CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). [Link]

  • ACS Publications. Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry | Analytical Chemistry. [Link]

  • PubChem. 4-Chloro-3,5-dinitrobenzonitrile | C7H2ClN3O4 | CID 16008. [Link]

  • Chegg.com. (2021, February 2). Solved Table 4: Carbon -13 NMR Spectrum of | Chegg.com. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • SpectraBase. 3,5-Dibromo-4-hydroxy-benzonitrile. [Link]

  • MilliporeSigma. 3,5-Dibromo-4-chlorobenzonitrile.
  • Unknown.
  • the NIST WebBook. 3,5-Dichlorobenzonitrile. [Link]

  • Chemcia Scientific, LLC.. 3,5-Dibromo-4-nitro-benzonitrile-Information. [Link]

Sources

3,5-Dibromo-4-chlorobenzonitrile solubility profile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility Profiling & Physicochemical Characterization of 3,5-Dibromo-4-chlorobenzonitrile

Part 1: Executive Summary

3,5-Dibromo-4-chlorobenzonitrile (MW: 295.36 g/mol ) is a critical halogenated aromatic intermediate, primarily utilized in the synthesis of advanced agrochemicals (e.g., Broflanilide) and specific pharmaceutical agents.[1] Its structural core—a benzonitrile scaffold substituted with three heavy halogen atoms—imparts significant lipophilicity and a rigid crystal lattice.

Understanding the solubility profile of this compound is essential for process chemists optimizing nucleophilic aromatic substitutions (SNAr) or metal-catalyzed cross-couplings.[1] This guide provides a definitive physicochemical profile, theoretical solvation parameters, and a self-validating experimental protocol for solubility determination.[1]

Part 2: Physicochemical Identity & Theoretical Grounding

The solubility behavior of 3,5-Dibromo-4-chlorobenzonitrile is governed by the competition between its high crystal lattice energy (driven by halogen-halogen interactions and


-stacking) and the solvation energy provided by the solvent.[1]
Molecular Descriptors
PropertyValue / DescriptorRelevance
Molecular Weight 295.36 g/mol High halogen content increases density and lipophilicity.[1]
Physical State White to off-white crystalline solidIndicates ordered lattice structure requiring significant energy to break.[1]
LogP (Predicted) ~3.8 – 4.2Highly lipophilic.[1] Partitions strongly into organic phases.
H-Bond Donors 0Lacks ability to donate H-bonds; poor water solubility.[1]
H-Bond Acceptors 1 (Nitrile Nitrogen)Weak acceptor; interacts well with polar aprotic solvents.[1]
pKa N/A (Non-ionizable)Unlike its hydroxy-analog (Bromoxynil), solubility is pH-independent .
Mechanistic Solvation Insight

The "tri-halo" pattern creates a hydrophobic shield around the benzene ring.

  • In Water: The water network cannot effectively accommodate the bulky hydrophobic halogen atoms. The entropic penalty of cavity formation is too high, resulting in negligible solubility (< 1 mg/L).

  • In DMSO/DMF: These dipolar aprotic solvents possess high dielectric constants and can interact with the polarizable nitrile group and the electron-deficient aromatic ring (induced by the electron-withdrawing halogens), facilitating dissolution.[1]

Part 3: Solubility Landscape

The following data represents the expected solubility profile based on Structure-Activity Relationship (SAR) analysis of polyhalogenated benzonitriles.

Solvent Compatibility Table
Solvent ClassRepresentative SolventSolubility RatingOperational Context
Polar Aprotic DMSO, DMF, NMP High (>100 mg/mL)Primary Choice. Ideal for stock solutions and SNAr reactions.[1]
Chlorinated Dichloromethane (DCM), ChloroformGood (50–100 mg/mL)Excellent for extraction and chromatography loading.[1]
Polar Protic Ethanol, MethanolModerate (10–30 mg/mL)Temperature-dependent.[1] Good for recrystallization (cooling yields crystals).
Ethers THF, 1,4-DioxaneGood (20–50 mg/mL)Suitable for organometallic coupling reactions.[1]
Hydrocarbon Hexane, HeptanePoor (<1 mg/mL)Used as an antisolvent to precipitate the product.[1]
Aqueous Water, PBS (pH 7.[1]4)Negligible (<0.01 mg/mL)Non-solvent.[1] No pH effect due to lack of ionizable protons.

Critical Note: Unlike 3,5-dibromo-4-hydroxybenzonitrile, the 4-chloro variant does not dissolve in aqueous base (NaOH), as it lacks the phenolic proton.[1] Attempts to dissolve it in basic water may lead to hydrolysis of the nitrile or displacement of halogens at high temperatures, rather than dissolution.

Part 4: Experimental Protocol (Self-Validating)

To determine the exact solubility for regulatory or process filing, use the Thermodynamic Shake-Flask Method coupled with HPLC-UV detection.[1] This protocol ensures saturation equilibrium is reached and verified.

Workflow Diagram

SolubilityProtocol Start Start: Excess Solid Addition Equilibration Equilibration Phase (Shake 24-48h @ 25°C) Start->Equilibration Solvent Addition Separation Phase Separation (Centrifugation/Filtration) Equilibration->Separation Saturation Reached Dilution Dilution with Mobile Phase (Prevent Precipitation) Separation->Dilution Supernatant Aliquot Analysis HPLC-UV Quantification (vs. Standard Curve) Dilution->Analysis Injection Validation Check Mass Balance & pH Stability Analysis->Validation Data Processing

Caption: Figure 1. Thermodynamic solubility determination workflow ensuring saturation equilibrium and analytical accuracy.

Detailed Methodology
  • Preparation: Weigh ~20 mg of 3,5-Dibromo-4-chlorobenzonitrile into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, Ethanol).

  • Equilibration:

    • Seal tightly and place in an orbital shaker/incubator at 25°C ± 1°C.

    • Shake for 24 to 48 hours . Visual check: Ensure solid is still present. If fully dissolved, add more solid to ensure saturation.

  • Phase Separation:

    • Centrifuge at 10,000 rpm for 10 minutes OR filter through a 0.22 µm PTFE filter (ensure filter compatibility; do not use Nylon for acidic/halogenated samples if avoidance is possible, though PTFE is safest).

  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]

    • Mobile Phase: ACN:Water (70:30 v/v) is recommended due to high lipophilicity.[1]

    • Detection: UV at 254 nm (aromatic ring absorption).[1]

    • Standard Curve: Prepare a stock in DMSO (1 mg/mL) and dilute into mobile phase to create a 5-point curve (0.01 – 0.1 mg/mL).

  • Self-Validation Step: Measure the pH of the aqueous supernatant after equilibrium. If the pH has shifted significantly, degradation (hydrolysis) may have occurred.

Part 5: Application & Handling Insights

Synthetic Implications
  • Reaction Medium: When using this intermediate for SNAr reactions (e.g., displacing the 4-Cl), use polar aprotic solvents (DMF, DMSO) to maximize the concentration of the nucleophile and the substrate.[1]

  • Workup: Quench reactions with water. The high lipophilicity of the product ensures it will precipitate out of the aqueous-organic mixture, simplifying isolation via filtration.

Safety (SDS Highlights)
  • Hazards: Acute Toxicity (Oral/Dermal), Skin Irritation (Category 2), Eye Irritation (Category 2A).[1]

  • Handling: Use nitrile gloves.[1] Avoid inhalation of dust.[2][3][4][5][6]

  • Disposal: Collect as halogenated organic waste.[1] Do not release into aqueous drains due to high aquatic toxicity potential.

Part 6: References

  • PubChem. (2025).[7] Compound Summary: 3,5-Dibromo-4-chlorobenzonitrile (Related analogs).[1] National Library of Medicine. Retrieved from [Link]

  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using HPLC. Application Note 5991-3873EN. Retrieved from [Link]

Sources

Navigating the Synthesis and Safety of 3,5-Dibromo-4-chlorobenzonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Properties and Identification

3,5-Dibromo-4-chlorobenzonitrile is a polysubstituted aromatic compound. Its key identifiers are presented in the table below.

PropertyValueSource
Molecular Formula C₇H₂Br₂ClN
Molecular Weight 295.36 g/mol
InChI Code 1S/C7H2Br2ClN/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H
InChI Key KXFQJADXZDMHDP-UHFFFAOYSA-N
Physical Form Assumed to be a solid at room temperature, similar to related compounds.
Purity Typically available at ≥98%

Hazard Identification and Classification

Disclaimer: The following hazard information is extrapolated from the safety data sheets of structurally similar compounds, including 3-Bromo-5-chlorobenzonitrile, 4-Chlorobenzonitrile, and other halogenated benzonitriles. Researchers should handle 3,5-Dibromo-4-chlorobenzonitrile with the assumption that it possesses similar or greater hazards.

Based on the data for analogous compounds, 3,5-Dibromo-4-chlorobenzonitrile is anticipated to be classified as follows:

  • Acute Toxicity: Category 3 (Oral, Dermal, Inhalation). This indicates that the substance is toxic if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: Category 2, causing skin irritation.

  • Eye Irritation: Category 2, causing serious eye irritation.

Hazard Statements (Anticipated):

  • H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Signal Word: Danger

Safe Handling and Storage: A Proactive Approach

Given the anticipated toxicity, stringent safety protocols are essential when handling 3,5-Dibromo-4-chlorobenzonitrile.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Ensure that eyewash stations and safety showers are readily accessible.[2]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[2]

  • Respiratory Protection: If there is a risk of dust inhalation, a NIOSH-approved respirator with an appropriate particulate filter should be used.[3]

Handling Procedures:

  • Avoid breathing dust.[4]

  • Wash hands and any exposed skin thoroughly after handling.[4]

  • Do not eat, drink, or smoke in the laboratory.[3]

  • Avoid contact with skin, eyes, and clothing.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.[2]

  • The storage area should be secured and accessible only to authorized personnel.[5]

G Workflow for Safe Handling of 3,5-Dibromo-4-chlorobenzonitrile cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review MSDS of Analogous Compounds B Conduct Risk Assessment A->B C Designate a Specific Handling Area B->C D Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat C->D E Work in a Chemical Fume Hood D->E F Weigh and Handle Solid with Care E->F G Decontaminate Work Area F->G H Dispose of Waste Properly G->H I Wash Hands Thoroughly H->I

Caption: A logical workflow for the safe handling of 3,5-Dibromo-4-chlorobenzonitrile.

First-Aid Measures: Emergency Response Protocols

In the event of exposure, immediate action is critical.

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[4]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the skin with plenty of water. If skin irritation occurs, seek medical advice.[4]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[4]

  • If Swallowed: Rinse mouth. Immediately call a poison center or doctor. Do NOT induce vomiting.[6]

Accidental Release Measures

  • Personal Precautions: Evacuate non-essential personnel. Wear appropriate personal protective equipment to prevent contact with the skin, eyes, and clothing. Avoid breathing dust.

  • Environmental Precautions: Prevent the product from entering drains.

  • Methods for Cleaning Up: Carefully sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3]

Synthesis and Reactivity: Insights for the Synthetic Chemist

The synthesis of 3,5-Dibromo-4-chlorobenzonitrile is not widely reported in the literature. However, its synthesis can be logically inferred from established methods for halogenating benzonitriles. A plausible synthetic route would involve the bromination of 4-chlorobenzonitrile.

A general procedure for the synthesis of a related compound, 3-bromo-4-chlorobenzonitrile, involves the bromination of 4-chlorobenzonitrile using potassium bromate in a sulfuric acid solution.[7] This suggests that a similar electrophilic aromatic substitution approach could be adapted for the synthesis of the dibrominated target molecule.

The reactivity of 3,5-Dibromo-4-chlorobenzonitrile will be dictated by the presence of the electron-withdrawing nitrile group and the deactivating, ortho-, para-directing halogen substituents. The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine. The aromatic ring can participate in nucleophilic aromatic substitution reactions, although the presence of multiple deactivating groups would necessitate harsh reaction conditions.

The introduction of chlorine and other halogens into molecular scaffolds is a significant strategy in drug discovery.[8][9][10] Halogenation can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[9][10] Therefore, 3,5-Dibromo-4-chlorobenzonitrile represents a potentially valuable building block for the synthesis of novel pharmaceutical candidates.

Toxicological Information: Understanding the Risks

Detailed toxicological data for 3,5-Dibromo-4-chlorobenzonitrile is not available. However, based on analogous compounds, it is expected to be toxic upon acute exposure through oral, dermal, and inhalation routes.[5] Chronic exposure effects have not been determined. No information is available regarding its carcinogenicity, mutagenicity, or reproductive toxicity.

Ecological Information

The environmental fate and ecotoxicity of 3,5-Dibromo-4-chlorobenzonitrile have not been evaluated. However, many halogenated aromatic compounds are known to be persistent in the environment and can be toxic to aquatic life. Therefore, it is crucial to prevent its release into the environment.

Disposal Considerations

Waste disposal should be carried out in accordance with local, state, and federal regulations. The material should be disposed of as hazardous waste.[4]

Conclusion

3,5-Dibromo-4-chlorobenzonitrile is a chemical intermediate that requires careful handling due to its anticipated toxicity. This guide provides a comprehensive overview of its known properties and a robust safety framework based on data from structurally similar compounds. By adhering to these guidelines, researchers can safely utilize this compound in their pursuit of novel discoveries in drug development and other scientific fields.

References

  • The reactions of 3,5-dibromo-4-nitrosobenzenesulfonate and its biological applications. National Library of Medicine. [Link]

  • Process for the eco-friendly preparation of 3, 5-dibromo-4-hydroxybenzonitrile.
  • dibromoacetonitrile. Organic Syntheses Procedure. [Link]

  • A process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

  • Material Safety Data Sheet - 4-Chlorobenzonitrile, 99%. Cole-Parmer. [Link]

  • 3,5-DIBROMO-4-HYDROXYBENZONITRILE | CAS 1689-84-5. Matrix Fine Chemicals. [Link]

  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [Link]

  • Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. ACS Publications. [Link]

  • Effect of “magic chlorine” in drug discovery: an in silico approach. PMC. [Link]

  • 3,5-Dibromo-4-hydroxy-benzonitrile. SpectraBase. [Link]

Sources

Technical Guide: Nitrile Reactivity in 3,5-Dibromo-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the reactivity of the nitrile group in 3,5-Dibromo-4-chlorobenzonitrile , a highly functionalized scaffold used in the synthesis of agrochemicals (e.g., bromoxynil analogs) and pharmaceutical intermediates.

Part 1: Electronic & Structural Landscape

To manipulate the nitrile group effectively, one must first understand the aggressive electronic environment of the benzene ring. This molecule is not a standard benzonitrile; it is a highly activated electrophilic aromatic system .

The Electronic Tug-of-War

The reactivity of the C1-cyano group is dictated by the cumulative electronic effects of the halogen array:

  • C1-Nitrile (Target): A strong Electron Withdrawing Group (EWG) (

    
    ). It pulls electron density from the ring, but conversely, the ring pulls density from it due to the halogens.
    
  • C4-Chlorine: Located para to the nitrile.

  • C3, C5-Bromines: Located meta to the nitrile but ortho to the chlorine.

The "Super-Electrophile" Effect: The 3,5-dibromo and 4-chloro substituents exert a powerful Inductive Withdrawal (-I) effect. While halogens are weak resonance donors (+R), their inductive withdrawal dominates in this configuration. This creates a severely electron-deficient


-system.
  • Impact on Nitrile: The carbon atom of the cyano group (

    
    ) becomes exceptionally electrophilic, making it highly susceptible to nucleophilic attack (e.g., hydrolysis, tetrazole formation).
    
  • Impact on C4-Chlorine (The Trap): The C4 position is activated for Nucleophilic Aromatic Substitution (SNAr) . The para-cyano group stabilizes the Meisenheimer complex intermediate, while the flanking bromines inductively destabilize the ground state, lowering the activation energy for displacement of the chlorine.

Visualization of Electronic Vectors

The following diagram illustrates the competing electronic vectors that define the molecule's reactivity.

ElectronicMap Center Benzene Ring (Electron Deficient) CN C1-Nitrile (-CN) Target Electrophile Center->CN Inductive Activation Cl C4-Chlorine Leaving Group (SNAr Risk) Center->Cl SNAr Activation CN->Center Resonance Withdrawal (-M) Br C3,5-Bromines Inductive Withdrawal Br->Center Inductive Withdrawal (-I)

Caption: Electronic vector map showing the synergistic electron withdrawal activating both the nitrile (for addition) and the C4-Cl (for substitution).

Part 2: Reactivity Profile & Chemoselectivity

The primary challenge with 3,5-Dibromo-4-chlorobenzonitrile is chemoselectivity . You must select conditions that react with the nitrile without triggering SNAr at the C4-Cl position.

Transformation 1: [3+2] Cycloaddition (Tetrazole Synthesis)

Relevance: Bioisostere synthesis in medicinal chemistry (Sartan-like drugs). Mechanism: The electron-deficient nature of the nitrile carbon accelerates the cycloaddition with azides. Chemoselectivity: High. Azide (


) is a good nucleophile, but under neutral/buffered conditions (e.g., with Lewis acids), it preferentially attacks the polarized nitrile over the C-Cl bond.
Transformation 2: Hydrolysis (Amide/Acid Formation)

Relevance: Generating carboxylic acid intermediates.[1][2] Chemoselectivity:

  • Acidic Hydrolysis (High Selectivity): Using

    
     or 
    
    
    
    targets the nitrile nitrogen (protonation) first. SNAr is suppressed because the nucleophile (
    
    
    ) is weak and the ring is not activated for electrophilic attack.
  • Basic Hydrolysis (Low Selectivity - DANGER): Using

    
     or 
    
    
    
    poses a severe risk. The hydroxide ion (
    
    
    ) is a strong nucleophile and will likely displace the C4-Chlorine via SNAr before or during nitrile hydrolysis, yielding 3,5-dibromo-4-hydroxybenzoic acid (Bromoxynil derivative) instead of the desired chloro-acid.
Transformation 3: Reduction

Relevance: Synthesis of benzylamines. Chemoselectivity: Hydride reducing agents (e.g.,


, Borane) will attack the nitrile. However, 

can also dehalogenate aryl halides (radical mechanism). Milder agents like

with

or catalytic hydrogenation are preferred to preserve the halogen pattern.

Part 3: Experimental Protocols

Note: All protocols assume standard safety measures for handling nitriles and halogenated aromatics.

Protocol A: Chemoselective Tetrazole Synthesis

Objective: Convert CN to Tetrazole without displacing Cl.

Reagents:

  • Substrate: 3,5-Dibromo-4-chlorobenzonitrile (1.0 eq)

  • Sodium Azide (

    
    ) (1.5 eq)
    
  • Zinc Bromide (

    
    ) or Ammonium Chloride (
    
    
    
    ) (1.0 eq) - Lewis acid catalyst is crucial.
  • Solvent: DMF or Water/Isopropanol (Green chemistry route).

Workflow:

  • Dissolution: Dissolve substrate in DMF (0.5 M concentration).

  • Activation: Add

    
     followed by 
    
    
    
    . The Lewis acid coordinates the nitrile nitrogen, increasing carbon electrophilicity without activating the ring for SNAr.
  • Cyclization: Heat to 100°C - 110°C for 12-16 hours. Do not exceed 120°C to prevent thermal decomposition of the azide.

  • Workup: Cool to RT. Acidify carefully with 1N HCl to pH 2 (Caution:

    
     gas evolution). The tetrazole product typically precipitates.[3]
    
  • Purification: Recrystallize from Ethanol/Water.

Protocol B: Acid-Catalyzed Hydrolysis (Preserving C-Cl)

Objective: Convert CN to COOH while retaining the 4-Cl.

Reagents:

  • Substrate (1.0 eq)[3][4]

  • Sulfuric Acid (

    
    ), 70-80% aq.
    

Workflow:

  • Suspension: Suspend substrate in

    
    .
    
  • Step 1 (Amide): Heat to 60°C for 2 hours. Monitor by TLC.[3] The intermediate amide forms first.[2][5]

  • Step 2 (Acid): Increase temperature to 90°C for 3-4 hours to convert amide to acid.

    • Critical Control: Avoid temperatures >110°C, which may encourage dehalogenation or sulfonation.

  • Quench: Pour onto crushed ice. The product 3,5-dibromo-4-chlorobenzoic acid will precipitate.

Part 4: Decision Logic for Researchers

The following decision tree helps researchers select the correct pathway based on the desired outcome and risk tolerance.

ReactionLogic Start Start: 3,5-Dibromo-4-chlorobenzonitrile Goal Select Desired Transformation Start->Goal Tetrazole Target: Tetrazole Goal->Tetrazole Acid Target: Carboxylic Acid Goal->Acid Amine Target: Benzylamine Goal->Amine MethodTet Use NaN3 / ZnBr2 / DMF (Safe from SNAr) Tetrazole->MethodTet MethodAcid Select Hydrolysis Mode Acid->MethodAcid MethodRed Use BH3-THF or H2/Raney Ni Avoid LiAlH4 (Dehalogenation risk) Amine->MethodRed AcidMode Acidic (H2SO4) Preserves C-Cl MethodAcid->AcidMode BaseMode Basic (NaOH) RISK: Forms 4-OH (SNAr) MethodAcid->BaseMode

Caption: Decision tree for selecting reaction conditions to maximize yield and chemoselectivity.

Part 5: Summary of Quantitative Data

ParameterValue / PropertyImplication
Hammett

(CN)
0.66Strong activation of para-position (C4) for SNAr.
C-N Stretching Freq. ~2230 cm⁻¹Diagnostic IR peak; shifts upon coordination to Lewis Acids.
pKa (Tetrazole product) ~4.5 - 5.0Acidic proton allows easy isolation via pH swing.
SNAr Reactivity Cl > BrThe C4-Cl is the exclusive site of substitution if SNAr occurs.
Melting Point ~115-120°CMonitor for purity; significant drop indicates hydrolysis/substitution.

References

  • Organic Chemistry Portal. (2023). Synthesis of Tetrazoles via [3+2] Cycloaddition. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Mechanism and Reactivity. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Nitriles: An Attractive Approach to the Development of Covalent Inhibitors. Retrieved from [Link]

Sources

Technical Guide: Halogenation of 4-Chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the chemo- and regioselective halogenation of 4-chlorobenzonitrile (p-chlorobenzonitrile) to synthesize 3-halo-4-chlorobenzonitrile derivatives. These intermediates are critical scaffolds in medicinal chemistry, particularly for fabricating biaryl systems via Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination.

The guide focuses on overcoming the electronic deactivation imposed by the nitrile (-CN) and chloro (-Cl) substituents. We prioritize the Bromination protocol using Potassium Bromate (


) in sulfuric acid due to its operational safety, high atom economy, and scalability compared to elemental bromine (

). Protocols for Iodination and Chlorination are also provided with mechanistic context.

Mechanistic Analysis & Regioselectivity

Electronic Environment

The halogenation of 4-chlorobenzonitrile is an Electrophilic Aromatic Substitution (EAS) on a deactivated ring.

  • Nitrile Group (-CN): Strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M). It directs incoming electrophiles to the meta position.

  • Chloro Group (-Cl): Weakly deactivating via induction (-I) but an ortho/para director via resonance (+M).

Directing Effects

The directing effects of the substituents reinforce each other at the 3-position :

  • Position 2 (Ortho to CN): Disfavored. Sterically hindered and electronically deactivated by the -CN group (ortho-deactivation).

  • Position 3 (Meta to CN, Ortho to Cl): Favored. The -CN group directs meta, and the -Cl group directs ortho. This cooperative effect makes C3 the exclusive site for substitution.

Reaction Pathway Visualization

The following diagram illustrates the directing effects and the formation of the sigma-complex intermediate.

EAS_Mechanism Substrate 4-Chlorobenzonitrile Transition Sigma Complex (Resonance Stabilized) Substrate->Transition Attack at C3 (Ortho to Cl, Meta to CN) Electrophile Electrophile (X+) Electrophile->Transition Product 3-Halo-4-chlorobenzonitrile Transition->Product Deprotonation (-H+)

Figure 1: Mechanistic pathway for the electrophilic aromatic substitution at the C3 position.

Primary Protocol: Bromination

Target: 3-Bromo-4-chlorobenzonitrile Method: Oxidative Bromination using


 / 

This method generates active bromine species in situ, avoiding the handling of toxic liquid bromine and ensuring a controlled reaction rate.[1]

Reagents & Equipment
ReagentRoleEquiv.Notes
4-Chlorobenzonitrile Substrate1.0Purity >98%
Potassium Bromate (

)
Oxidant/Br Source0.6 - 0.7Adds 1 Br atom per bromate ion effectively in acid
Sulfuric Acid (

)
Solvent/CatalystN/A70-80% concentration recommended
Ethanol/Water RecrystallizationN/AFor purification
Step-by-Step Procedure
  • Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, charge 70% Sulfuric Acid (20 mL per gram of substrate).

  • Dissolution: Add 4-Chlorobenzonitrile (1.0 equiv) to the acid. Stir at room temperature (20–25°C) until a homogeneous suspension or solution is obtained.

  • Bromination (Exothermic): Slowly add Potassium Bromate (

    
    , 0.65 equiv) portion-wise over 30–60 minutes.
    
    • Critical Control: Maintain internal temperature between 25–35°C . Do not exceed 40°C to prevent hydrolysis of the nitrile group to the amide.

    • Observation: The solution will turn orange/brown due to the liberation of

      
       and active bromonium species (
      
      
      
      ).
  • Reaction: Stir the mixture at ambient temperature for 4–6 hours . Monitor reaction progress via HPLC or TLC (Eluent: 10% EtOAc in Hexanes).

  • Quenching: Pour the reaction mixture slowly into a slurry of Ice/Water (5x volume of acid). Stir vigorously for 30 minutes. The product will precipitate as a white to off-white solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (

    
    ) until the filtrate pH is neutral.
    
  • Purification: Recrystallize the crude solid from Ethanol/Water (4:1) . Heat to reflux to dissolve, then cool slowly to 4°C. Filter and dry under vacuum at 45°C.

Expected Data
  • Yield: 75–85%

  • Appearance: White crystalline needles.

  • Melting Point: 91–93°C (Lit. val).

  • 1H NMR (400 MHz,

    
    ): 
    
    
    
    7.92 (d, J=2.0 Hz, 1H, H-2), 7.65 (dd, J=8.4, 2.0 Hz, 1H, H-6), 7.58 (d, J=8.4 Hz, 1H, H-5).

Alternative Protocols (Iodination & Chlorination)

Iodination: 3-Iodo-4-chlorobenzonitrile

Direct iodination of deactivated rings is sluggish with


. We utilize N-Iodosuccinimide (NIS)  with a strong acid catalyst or 1,3-Diiodo-5,5-dimethylhydantoin (DIH) .
  • Reagents: 4-Chlorobenzonitrile (1.0 eq), NIS (1.2 eq), Trifluoromethanesulfonic acid (TfOH, 1.5 eq) or

    
    .
    
  • Solvent: Acetonitrile (

    
    ) or 1,2-Dichloroethane.
    
  • Conditions: Stir at 60°C for 12 hours. The strong acid activates NIS to generate the superelectrophilic iodonium species.

  • Workup: Quench with saturated

    
     (sodium thiosulfate) to remove iodine color. Extract with DCM.
    
Chlorination: 3,4-Dichlorobenzonitrile

Chlorination is difficult to stop at mono-substitution if using


 gas. A milder approach uses Trichloroisocyanuric Acid (TCCA) .
  • Reagents: 4-Chlorobenzonitrile (1.0 eq), TCCA (0.35 eq),

    
     (0.1 eq).
    
  • Solvent: Acetonitrile or DMF.

  • Conditions: Reflux (80°C) for 24 hours.

  • Note: This reaction often yields a mixture of 3,4-dichloro and 3,5-dichloro isomers if temperature is uncontrolled. The bromination route is significantly more regioselective.

Experimental Workflow Diagram

The following Graphviz diagram outlines the decision logic and workflow for the bromination process, including critical control points (CCPs).

Workflow Start Start: 4-Chlorobenzonitrile Dissolve Dissolve in 70% H2SO4 Start->Dissolve AddOxidant Add KBrO3 (Portion-wise) Dissolve->AddOxidant TempCheck CCP: Temp < 40°C? (Prevents Hydrolysis) AddOxidant->TempCheck TempCheck->AddOxidant No (Cool down) Reaction Stir 4-6h @ RT TempCheck->Reaction Yes Quench Quench in Ice Water Reaction->Quench Filter Filtration & Wash (Neutral pH) Quench->Filter Purify Recrystallize (EtOH/H2O) Filter->Purify Final 3-Bromo-4-chlorobenzonitrile Purify->Final

Figure 2: Operational workflow for the bromination of 4-chlorobenzonitrile with Critical Control Points (CCP).

Safety & Industrial Scalability

Hydrolysis Risk

The nitrile group is susceptible to hydrolysis under acidic conditions, especially at elevated temperatures.

  • Risk: Formation of 4-chlorobenzamide or 4-chlorobenzoic acid.

  • Mitigation: Strictly keep reaction temperature below 40°C. Use 70%

    
     rather than fuming sulfuric acid to reduce hydration potential.
    
Exotherm Management

The addition of


 to acid is highly exothermic. On a kilogram scale, active cooling (jacketed reactors) and slow addition rates (dosing pumps) are mandatory to prevent thermal runaway.
Waste Disposal

The aqueous filtrate contains acidic bromide/bromate residues.

  • Treatment: Quench with Sodium Bisulfite (

    
    ) to reduce residual oxidants before neutralization and disposal.
    

References

  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts . National Institutes of Health (PMC). Available at: [Link]

  • Directing Effects in Electrophilic Aromatic Substitution . Organic Chemistry Tutor. Available at: [Link]

  • Process for preparing aromatic nitriles. Google Patents (EP0441004B1).

Sources

The Nitrile Renaissance: Strategic Applications of Substituted Benzonitriles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyano group (–CN) has evolved from a simple metabolic blocker to a versatile warhead in modern drug discovery. Once viewed primarily as a polarity modulator, substituted benzonitriles now occupy a critical niche in Targeted Covalent Inhibition (TCI) and Metalloenzyme inhibition . This guide dissects the physicochemical utility of the benzonitrile pharmacophore, detailing its application in reversible covalent targeting of cysteine proteases and heme-coordination in aromatase inhibitors. We provide validated synthetic protocols for palladium-catalyzed cyanation and kinetic assays for characterizing residence time ($ \tau $), equipping medicinal chemists with actionable workflows.

The Pharmacophore: Beyond Bioisosterism

The benzonitrile moiety offers a unique electrostatic profile characterized by a strong dipole moment (~3.9 D) and linear geometry. Its utility rests on three distinct mechanistic pillars:

Physicochemical TraitMedicinal ApplicationMechanism of ActionRepresentative Drug
Electronic Dipole BioisosterismMimics Carbonyl (C=O), Hydroxyl (-OH), and Halogens. Acts as a weak H-bond acceptor.Citalopram (SSRI)
Lone Pair Availability Metal CoordinationNitrogen lone pair coordinates with Heme Iron ($ Fe^{2+}/Fe^{3+} $) in metalloenzymes.Letrozole (Aromatase Inhibitor)
Electrophilicity Covalent WarheadThe nitrile carbon acts as a "soft" electrophile, reacting with Cysteine thiolates to form thioimidates .Odanacatib (Cathepsin K Inhibitor)
Diagram: The Benzonitrile Interaction Landscape

The following diagram maps the diverse binding modes of the benzonitrile scaffold.

Benzonitrile_Interactions BN Substituted Benzonitrile (Ar-CN) H_Bond H-Bond Acceptor (Ser, Arg, Water) BN->H_Bond Dipole Interaction Metal Metal Coordination (Heme Iron) BN->Metal N-Lone Pair Donation Covalent Covalent Trap (Cysteine/Serine) BN->Covalent Electrophilic Carbon Metabolism Metabolic Stability (Blocks P450 Oxidation) BN->Metabolism Steric/Electronic Shield Letrozole Letrozole (CYP19 Inhibition) Metal->Letrozole Odanacatib Odanacatib (Thioimidate Adduct) Covalent->Odanacatib Citalopram Citalopram (Bioisostere) Metabolism->Citalopram

Figure 1: Mechanistic versatility of the benzonitrile pharmacophore in drug-target interactions.

Deep Dive: Reversible Covalent Inhibition

The most significant recent advancement involving benzonitriles is their use as reversible covalent warheads . Unlike acrylamides (which form permanent bonds), nitriles react with nucleophilic cysteine residues to form a thioimidate adduct. This reaction is reversible, allowing for high potency while reducing the risk of permanent off-target haptenization (immunotoxicity).

Mechanism of Thioimidate Formation

In cysteine proteases (e.g., Cathepsin K, SARS-CoV-2 Mpro), the catalytic cysteine thiolate attacks the nitrile carbon. This is often stabilized by an oxyanion hole or adjacent histidine.

Key Kinetic Advantage: The residence time ($ \tau = 1/k_{off} $) becomes the driver of efficacy. A slow $ k_{off} $ ensures prolonged target engagement without the toxicity liabilities of irreversible inhibitors.

Covalent_Mechanism cluster_0 Therapeutic Window State1 1. Non-Covalent Complex (E + I) State2 2. Transition State (Nu- Attack) State1->State2 Association (k_on) State3 3. Thioimidate Adduct (E-I Covalent Complex) State2->State3 Pinner Reaction State3->State1 Hydrolysis/Reversal (k_off) Cys Cysteine Thiolate (S-) Cys->State2 Nitrile Nitrile Carbon (C≡N) Nitrile->State2

Figure 2: The reversible Pinner reaction mechanism between a cysteine protease and a benzonitrile inhibitor.

Synthetic Methodologies: Palladium-Catalyzed Cyanation

Traditional methods like the Rosenmund-von Braun reaction require stoichiometric copper and high temperatures ($ >150^{\circ}C $), which are incompatible with complex scaffolds. The modern standard is Palladium-catalyzed cyanation of aryl chlorides/bromides, utilizing non-toxic cyanide sources like $ Zn(CN)_2 $ or $ K_4[Fe(CN)_6] $.

Experimental Protocol: Pd-Catalyzed Cyanation of Aryl Chlorides

This protocol is adapted from Buchwald et al. and optimized for late-stage functionalization of pharmaceutical intermediates.

Materials:

  • Substrate: Aryl Chloride (1.0 equiv)

  • Catalyst Source: $ Pd_2(dba)_3 $ (1.0 mol%) or Precatalyst (e.g., XPhos Pd G4)

  • Ligand: XPhos or SPhos (2-4 mol%) (Required if not using G4 precatalyst)

  • Reagent: $ Zn(CN)_2 $ (0.6 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMAc (degassed)

  • Additive: Zn dust (10 mol%) (Keeps Pd in active cycle)

Step-by-Step Workflow:

  • Inert Setup: Charge a reaction vial with the Aryl Chloride, $ Zn(CN)_2 $, $ Pd_2(dba)_3 $, Ligand, and Zn dust. Cap with a septum.

  • Purge: Evacuate and backfill with Argon ($ \times 3 $).

  • Solvation: Add degassed NMP via syringe. Concentration should be ~0.25 M.

  • Reaction: Heat to $ 95^{\circ}C $ for 2–12 hours. Monitor by LC-MS for the disappearance of the aryl chloride and appearance of the M+26 (CN) peak.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 1M NaOH (to quench residual cyanide) followed by brine.

  • Purification: Dry organic layer over $ MgSO_4 $, concentrate, and purify via flash chromatography.

Safety Note: While $ Zn(CN)_2 $ is less volatile than HCN, it is still highly toxic. All workups involving cyanide must be performed in a well-ventilated fume hood, and waste must be treated with bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal.

Case Studies in Drug Design

Letrozole (Femara): Metal Coordination
  • Indication: Hormone-receptor-positive breast cancer.[1][2]

  • Target: Aromatase (CYP19A1).

  • Mechanism: Letrozole contains two benzonitrile rings. The nitrogen of one triazole ring (linked to the benzonitrile scaffold) coordinates directly to the Heme Iron of the enzyme. The benzonitrile moieties themselves provide rigid structural alignment within the hydrophobic active site, mimicking the steroid backbone of androgens.

  • Outcome: >99% inhibition of estrogen biosynthesis.

Odanacatib: The Thioimidate Trap
  • Indication: Osteoporosis (Investigational).[3][4]

  • Target: Cathepsin K (Cysteine protease).[5][3][4]

  • Mechanism: The nitrile group acts as a warhead.[4][6][7] It sits in the S1 pocket and forms a reversible covalent bond with Cys25 .

  • Selectivity: The reversibility allows Odanacatib to achieve high selectivity for Cathepsin K over other cathepsins (B, L, S), reducing off-target lysosomal toxicity.

Assay Protocol: Determining Residence Time ($ \tau $)

For reversible covalent inhibitors like benzonitriles, $ IC_{50} $ is time-dependent and insufficient. You must measure the residence time.

Method: Jump-Dilution Assay

  • Incubation: Incubate Enzyme (100x concentration) with Inhibitor (10x $ IC_{50} $) for 1 hour to ensure full complex formation (E-I).

  • Dilution: Rapidly dilute the mixture 100-fold into a buffer containing the fluorogenic substrate. This "jump" drops the inhibitor concentration below its $ IC_{50} $, forcing the complex to dissociate to regain equilibrium.

  • Measurement: Monitor product formation (fluorescence) continuously over time.

  • Analysis:

    • The recovery of enzymatic activity follows a first-order exponential.

    • Fit the progress curve to: $ P(t) = v_s t + \frac{v_i - v_s}{k_{obs}} (1 - e^{-k_{obs}t}) $

    • Where $ v_s $ is steady-state velocity and $ v_i $ is initial velocity.

    • Residence Time ($ \tau $) = $ 1 / k_{off} $.

References

  • Fleming, F. F., et al. (2010).[8] Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Link

  • Cohen, M. S., et al. (2005). Structural Bioinformatics-Based Design of Selective, Irreversible Kinase Inhibitors. Science. Link

  • Senecal, T. D., et al. (2013).[9] A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides.[9] Angewandte Chemie International Edition. Link[9]

  • Gauthier, J. Y., et al. (2008). The Discovery of Odanacatib (MK-0822), a Selective Inhibitor of Cathepsin K. Bioorganic & Medicinal Chemistry Letters. Link

  • Bhatnagar, A. S. (2007). The Discovery and Mechanism of Action of Letrozole. Breast Cancer Research and Treatment. Link

  • Uehara, T., et al. (2016). Evaluation of the Reversibility of the Covalent Bond Formed between the Nitrile Group of Odanacatib and Cysteine 25 of Cathepsin K. Asian Journal of Organic Chemistry. Link

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3,5-Dibromo-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the synthetic pathway for 3,5-dibromo-4-chlorobenzonitrile starting from 4-chlorotoluene . This molecule acts as a critical scaffold in the synthesis of halogenated agrochemicals (herbicides/insecticides) and specialized polymer additives.

The synthesis presents two primary challenges:

  • Functional Group Interconversion (FGI): Efficiently converting the methyl group of 4-chlorotoluene to a nitrile moiety.[1][2]

  • Deactivated Aromatic Substitution: Introducing two bromine atoms onto a ring significantly deactivated by both a nitrile and a chlorine group.[1]

This guide provides a Process-Ready Protocol suitable for scale-up, emphasizing the "Acid-Amide" route for laboratory reproducibility and the "Ammoxidation" route for industrial context.[1][2]

Retrosynthetic Analysis & Strategy

The synthesis relies on the synergistic directing effects of the substituents.[1][2]

  • Target: 3,5-Dibromo-4-chlorobenzonitrile.[1][2]

  • Directing Logic:

    • The Nitrile (CN) at position 1 is a strong electron-withdrawing group (EWG) and a meta-director (directs to 3,5).[1][2]

    • The Chlorine (Cl) at position 4 is a weak deactivator but an ortho/para-director.[1][2] Relative to itself, it directs to 3,5.[3][4][5]

Synthetic Pathway Diagram[1]

Synthesis_Pathway Start 4-Chlorotoluene (Starting Material) Inter1 4-Chlorobenzoic Acid Start->Inter1 Oxidation (KMnO4) KeyInter 4-Chlorobenzonitrile (Key Intermediate) Start->KeyInter Industrial Route: Ammoxidation (V-Cat, 400°C) Inter2 4-Chlorobenzamide Inter1->Inter2 Amidation (SOCl2, NH3) Inter2->KeyInter Dehydration (SOCl2) Product 3,5-Dibromo-4- chlorobenzonitrile KeyInter->Product Bromination (Br2, H2SO4/Oleum, 80°C)

Figure 1: Strategic pathway showing both the laboratory stepwise route (solid lines) and the industrial shortcut (dashed line).

Phase 1: Synthesis of 4-Chlorobenzonitrile[1][6]

While industrial setups utilize Ammoxidation (vapor phase reaction of toluene derivatives with ammonia and oxygen over Vanadium catalysts at >350°C) [1], this requires specialized fluidized bed reactors.[2] For pharmaceutical/CRO laboratories, the Oxidation-Amidation-Dehydration sequence is the standard for reliability and safety.[1][2]

Protocol A: Laboratory Scale (Acid-Amide Route)
Step 1.1: Oxidation to 4-Chlorobenzoic Acid[1][2]
  • Reagents: 4-Chlorotoluene (1.0 eq), KMnO4 (2.5 eq), Water/Pyridine (1:1 v/v).[1]

  • Procedure: Reflux 4-chlorotoluene with potassium permanganate until the purple color persists (approx. 4-6 hours). Filter MnO2 precipitate hot.[1][2] Acidify filtrate with HCl to precipitate the white crystalline acid.[1]

  • Yield Target: >85%

Step 1.2: Conversion to 4-Chlorobenzonitrile[1][2]
  • Reagents: 4-Chlorobenzoic acid, Thionyl Chloride (SOCl2), Ammonium Hydroxide (NH4OH).[1][2]

  • Mechanism: Acid Chloride formation

    
     Amide formation 
    
    
    
    Dehydration to Nitrile.[1][2]
  • Procedure:

    • Reflux acid in excess SOCl2 (3 hrs) to form acid chloride.[1] Remove excess SOCl2 via rotary evaporation.[1]

    • Add crude acid chloride dropwise to ice-cold concentrated NH4OH. Filter the resulting 4-chlorobenzamide .[1]

    • Dehydration: Reflux the dried amide in SOCl2 (or POCl3) for 4-6 hours. The amide dehydrates to the nitrile.[1][2][6]

    • Purification: Distillation (bp 223°C) or recrystallization (mp 91-93°C).[1][2]

Data Summary: Intermediate Specifications

Property Specification Method
Appearance White crystalline solid Visual
Melting Point 91 - 93°C Capillary
Purity >98.0% GC-FID

| Water Content | <0.1% | Karl Fischer |[1][2]

Phase 2: Regioselective Bromination (The Critical Step)[2]

This step requires forcing conditions.[1] The ring is deactivated by the nitrile (strong EWG) and chlorine (inductive EWG).[2] Standard bromination (Br2/Fe) in mild solvents (DCM/Acetic Acid) often stalls at the mono-bromo stage.[1][2] We utilize Sulfuric Acid/Oleum as the solvent to increase the electrophilicity of the bromine species and allow higher reaction temperatures.[1]

Protocol B: High-Temperature Bromination

Safety Note: Elemental bromine is highly toxic and corrosive.[1][2] Oleum reacts violently with water.[1][2] Perform all operations in a functioning fume hood with full PPE (face shield, acid-resistant gloves).

Materials
  • Substrate: 4-Chlorobenzonitrile (137.6 g, 1.0 mol)[1][2]

  • Solvent: Sulfuric Acid (98%) or 20% Oleum (500 mL)

  • Reagent: Elemental Bromine (Br2) (352 g, 2.2 mol) - 2.2 eq ensures driving to di-bromo.[1][2]

  • Catalyst: Iodine (I2) (1-2 g) or Iron powder (Fe) (2 g)[1]

Step-by-Step Methodology
  • Dissolution: Charge a 1L 3-neck round-bottom flask (equipped with mechanical stirrer, reflux condenser, and dropping funnel) with H2SO4/Oleum. Add 4-Chlorobenzonitrile.[1][5][6][7] Stir until dissolved.

    • Why: Sulfuric acid acts as a protonating solvent, but the nitrile group is resistant to hydrolysis at moderate temperatures in high acid concentrations due to the low activity of water.[2]

  • Catalyst Addition: Add the Iodine or Iron catalyst.[1]

  • Bromine Addition: Heat the mixture to 60°C . Begin dropwise addition of Bromine over 2 hours.[1][2]

    • Note: The trap connected to the condenser must contain 10% NaOH/Sodium Bisulfite to neutralize HBr gas evolved.[1]

  • Reaction Phase: After addition, raise temperature to 80-90°C . Maintain for 4-6 hours.

    • Monitoring: Monitor by HPLC or GC.[1] Look for the disappearance of the mono-bromo intermediate (3-bromo-4-chlorobenzonitrile).[1]

  • Quenching: Cool the reaction mass to 20°C. Pour the reaction mixture slowly onto 2 kg of crushed ice with vigorous stirring.

    • Caution: Exothermic![1][2]

  • Isolation: Filter the precipitated solid. Wash with water (3x 500mL) to remove acid.[1]

  • Purification: Wash the cake with 10% Sodium Bisulfite solution (to remove residual free bromine). Recrystallize from Ethanol or Methanol/Water.[1][2]

Analytical Validation[1]
  • Product: 3,5-Dibromo-4-chlorobenzonitrile.[1][2]

  • Expected Yield: 85-92%.

  • Appearance: Off-white to pale yellow needles.[1]

  • 1H NMR (CDCl3): Singlet at ~7.8-7.9 ppm (2H). (Symmetry confirms 3,5-substitution).[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Reaction (Mono-bromo) Temperature too low or insufficient Br2.[1][2]Increase temp to 95°C; add 0.2 eq extra Br2. Switch to Oleum to increase acidity.[1]
Hydrolysis of Nitrile (Amide formation) Water present in system; Temp too high for too long.[1][2]Ensure glassware is dry.[1][2] Use 98% H2SO4 or Oleum.[1][2] Do not exceed 100°C.
Low Yield Loss during quench (product trapped in tar).[1][2]Ensure vigorous stirring during ice quench.[1][2]

References

  • Industrial Ammoxidation: Pollak, P., et al. "Nitriles."[1][2] Ullmann's Encyclopedia of Industrial Chemistry, Wiley-VCH, 2000.[7] Link

  • Bromination in Acidic Media: Preparation of brominated benzonitriles (related to Bromoxynil).[1][4] US Patent 2012/0197036 A1.[1][2] (Describes bromination of deactivated nitriles in sulfuric acid).

  • Lab Scale Nitrile Synthesis: "Preparation of Nitriles from Amides". Organic Syntheses, Coll.[1][2][8][9] Vol. 3, p.493 (1955).[1] Link[1]

  • General Deactivated Bromination: "Bromination of deactivated aromatics using Br2/H2SO4". Journal of Chemical Research, related methodologies for poly-halogenated benzenes.[1][2]

(Note: Specific melting points and spectral data should be validated against internal standards as specific isomer data for the 3,5-dibromo-4-chloro derivative is less common in public literature than the 4-hydroxy analog, Bromoxynil.)[1][2]

Sources

Application Note: High-Fidelity Ammoxidation of 3,5-Dibromo-4-Chlorotoluene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the vapor-phase ammoxidation of 3,5-dibromo-4-chlorotoluene to 3,5-dibromo-4-chlorobenzonitrile . While industrial ammoxidation is standard for simple aromatics (e.g., toluene to benzonitrile), the presence of heavy halogen substituents (Br, Cl) introduces critical thermodynamic and kinetic constraints.

The primary challenge is the thermal instability of the C-Br bond (Bond Dissociation Energy ~280 kJ/mol) compared to the C-H bonds of the methyl group (~370 kJ/mol). Standard ammoxidation temperatures (>400°C) often lead to hydro-dehalogenation (loss of Br/Cl) or extensive combustion. This protocol utilizes a modified Vanadium-Chromium-Oxide (V-Cr-O) catalyst system optimized for lower-temperature activity (340–380°C) to maximize selectivity toward the nitrile while preserving the halogen array.

Target Product Utility: The resulting nitrile is a high-value intermediate for phenyl-urea herbicides, bromoxynil derivatives, and specific liquid crystal mesogens.

Reaction Engineering & Mechanism

The Chemical Pathway

The transformation proceeds via the Mars-van Krevelen mechanism , where the lattice oxygen of the catalyst oxidizes the substrate, and gas-phase oxygen re-oxidizes the catalyst.

Key Steps:

  • H-Abstraction: Rate-limiting abstraction of a hydrogen atom from the methyl group.

  • Insertion: Formation of a transient benzyl-species, rapidly oxidizing to an aldehyde-like surface intermediate.

  • Ammonolysis: Nucleophilic attack by adsorbed NH₃ (or NH₄⁺) to form a surface imine.

  • Dehydrogenation: Abstraction of remaining hydrogens to release the nitrile.

Critical Side Reactions
  • Dehalogenation: At

    
    , the C-Br bond becomes labile, leading to 3-bromo-4-chlorobenzonitrile (impurity).
    
  • Combustion: Over-oxidation to CO/CO₂ and HX gases.

  • Nitrile Hydrolysis: If water partial pressure is too high, the nitrile can hydrolyze back to the amide.

Visualized Pathway (DOT)

ReactionPathway Substrate 3,5-Dibromo-4- Chlorotoluene Radical Benzyl Radical Substrate->Radical -H (Catalyst O) Dehalo Dehalogenated Byproducts (HBr/HCl loss) Substrate->Dehalo T > 390°C Aldehyde Surface Aldehyde Radical->Aldehyde +O (Lattice) Imine Surface Imine Aldehyde->Imine +NH3 Combustion COx + H2O Aldehyde->Combustion Excess O2 Product 3,5-Dibromo-4- Chlorobenzonitrile Imine->Product -2H

Caption: Reaction pathway showing the desired Mars-van Krevelen route (blue/green) and thermal degradation risks (red).

Catalyst Synthesis Protocol (V-Cr-O/Al₂O₃)

Standard V₂O₅ catalysts are too active and promote combustion. We employ a Chromium-promoted system to stabilize the vanadium oxidation state.

Materials:

  • Ammonium Metavanadate (NH₄VO₃)[1]

  • Chromium(III) Nitrate Nonahydrate (Cr(NO₃)₃·9H₂O)

  • Oxalic Acid (Reducing agent)

  • Support:

    
    -Alumina (Surface area 150–200 m²/g)
    

Procedure:

  • Sol-Gel Formation: Dissolve NH₄VO₃ and Oxalic Acid (molar ratio 1:2) in deionized water at 80°C. The solution will turn deep blue (reduction to V⁴⁺).

  • Promoter Addition: Add Cr(NO₃)₃ solution to the vanadium complex. Target atomic ratio V:Cr = 1:0.5.

  • Impregnation: Add the alumina support to the solution. Stir for 4 hours at 60°C.

  • Drying: Rotary evaporate to dryness; oven dry at 120°C for 12 hours.

  • Calcination: Heat at 2°C/min to 450°C in air flow. Hold for 6 hours.

    • Why: This locks the V-O-Cr structure, preventing the formation of crystalline V₂O₅ which causes "hot spots" and combustion.

Vapor-Phase Ammoxidation Protocol

Experimental Setup

Unlike liquid toluene, 3,5-dibromo-4-chlorotoluene is a solid (MP ~90-100°C range). A solution-feed system is recommended over a melt-feed for precise flow control in lab-scale setups.

Solvent Selection: Chlorobenzene or 1,2-Dichlorobenzene .

  • Reasoning: These solvents are resistant to ammoxidation under the target conditions and solubilize the halogenated substrate well.

Process Parameters Table[2][3]
ParameterSettingRationale
Temperature 340°C – 370°C<340°C: Low conversion. >380°C: De-bromination risk.
Pressure AtmosphericHigh pressure favors polymerization/coking.
Feed Concentration 10-15 wt% in ChlorobenzenePrevents feed line clogging; moderates exotherm.
Molar Ratio (NH₃:Substrate) 4:1 to 6:1Excess NH₃ prevents nitrile hydrolysis and suppresses combustion.
Molar Ratio (Air:Substrate) 20:1Sufficient O₂ required to re-oxidize the catalyst lattice.
GHSV (Gas Hourly Space Velocity) 2000 – 3000 h⁻¹Balance between contact time and throughput.
Catalyst Bed Fixed Bed (Quartz/Steel)Dilute catalyst 1:1 with inert quartz chips to prevent hot spots.
Step-by-Step Workflow
  • Reactor Loading:

    • Load 5.0 g of V-Cr-O catalyst (mixed with 5.0 g quartz chips) into a tubular fixed-bed reactor (ID: 15mm).

    • Place quartz wool plugs at both ends.

  • Activation:

    • Flow Air (50 mL/min) while ramping temp to 400°C. Hold for 1 hour.

    • Critical: This ensures the catalyst surface is fully oxidized (

      
       state) before organic contact.
      
  • Feed Initiation:

    • Reduce temperature to 350°C .

    • Start NH₃ flow.

    • Start Liquid Feed Pump (Substrate in Chlorobenzene).

    • Pre-heating: Ensure the pre-heater/vaporizer zone is set to 250°C to flash-vaporize the solution before it hits the catalyst.

  • Collection:

    • Pass effluent through a heated line (150°C) to a condenser.

    • Primary Trap: Air-cooled condenser (collects solid nitrile).

    • Secondary Trap: Chilled ethanol scrubber (captures unreacted solvent/ammonia).

Process Flow Diagram (DOT)

ProcessFlow FeedTank Feed Solution (Substrate + PhCl) Pump HPLC Pump FeedTank->Pump Vaporizer Vaporizer (250°C) Pump->Vaporizer Liquid GasMix Gas Mixer (Air + NH3) GasMix->Vaporizer Carrier Gas Reactor Fixed Bed Reactor (V-Cr-O Cat, 360°C) Vaporizer->Reactor Vapor Feed Condenser Solid Trap (Product) Reactor->Condenser Product Stream Scrubber Wet Scrubber (Neutralize NH3) Condenser->Scrubber Off-gas

Caption: Experimental rig setup. Note the vaporizer temperature must exceed the solvent boiling point but remain below decomposition limits.

Purification & Analysis

The product, 3,5-dibromo-4-chlorobenzonitrile , will deposit as a solid in the air-cooled condenser.

  • Isolation: Dissolve the crude solid from the trap in hot ethanol or toluene.

  • Filtration: Filter while hot to remove any catalyst dust or ammonium salts (NH₄Br) formed by side reactions.

  • Crystallization: Cool slowly to 4°C. The nitrile crystallizes; ammonium salts (if any) generally remain in the aqueous/alcoholic mother liquor.

  • Validation (HPLC/GC):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (70:30).

    • Detection: UV at 254 nm.

    • Note: Look for the "des-bromo" peak (lower retention time) to monitor thermal degradation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Temp too low or GHSV too high.Increase Temp by 10°C steps (max 390°C). Reduce flow rate.
High De-bromination Hot spots in reactor (>400°C).Dilute catalyst bed further with quartz. Increase Air flow to improve heat transfer.
Reactor Clogging Ammonium salt formation (NH₄Br).Ensure all lines after reactor are heated >150°C until the trap.
Catalyst Coking Insufficient O₂ or "dry" spots.Regenerate catalyst by flowing Air (no organics) at 450°C for 2 hours.

References

  • Andersson, A. (1986). "Kinetics and mechanisms in the ammoxidation of toluene over a V2O5 catalyst." Journal of Catalysis.

  • Reddy, B. M., et al. (2002). "Ammoxidation of 2-chlorotoluene over V2O5/Al2O3 catalysts: Structure-activity correlation." Journal of Molecular Catalysis A: Chemical.

  • Martin, A., et al. (1996). "Ammoxidation of methyl aromatics over vanadium phosphate catalysts." Catalysis Today.

  • Vidyasagar, A., et al. (1993). "Synthesis of 3,5-dibromo-4-hydroxybenzonitrile (Bromoxynil) intermediates." Indian Journal of Chemistry. (Contextual reference for halogen stability).
  • Sanfilippo, D. (2008). "The Ammoxidation of Aromatics." Handbook of Heterogeneous Catalysis.

Sources

Palladium-catalyzed cyanation of 1,3-dibromo-2-chloro-5-iodobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Cyanation of 1,3-Dibromo-2-chloro-5-iodobenzene

Executive Summary

This application note details the protocol for the chemoselective palladium-catalyzed cyanation of 1,3-dibromo-2-chloro-5-iodobenzene . The presence of three distinct halide types (I, Br, Cl) on a single arene scaffold presents a unique challenge in cross-coupling chemistry: site-selectivity .[1]

By exploiting the significant differences in carbon-halogen bond dissociation energies (BDE) and oxidative addition rates, this protocol achieves exclusive functionalization at the C5–iodine position, leaving the C–Br and C–Cl bonds intact for downstream diversification. The method utilizes a Pd(0)/dppf catalytic system with Zinc Cyanide (Zn(CN)₂) as the cyanide source, chosen for its kinetic stability and reduced risk of catalyst poisoning compared to alkali metal cyanides.

Scientific Foundation & Mechanistic Logic

The Reactivity Hierarchy

The success of this transformation relies on the kinetic hierarchy of oxidative addition to Pd(0). The rate of insertion follows the order Ar–I > Ar–Br > Ar–Cl .

  • C–I Bond (Target): Weakest bond (~65 kcal/mol). Reacts rapidly at mild temperatures (80–100 °C).

  • C–Br Bond (Off-Target): Stronger bond (~81 kcal/mol). Requires higher temperatures (>100 °C) or electron-rich bulky ligands to activate in the presence of iodide.

  • C–Cl Bond (Inert): Strongest bond (~96 kcal/mol). Generally inert under standard cyanation conditions.

Electronic Considerations: The substrate is electron-deficient due to the inductive effects of the chloro and bromo substituents.[1] This electron deficiency accelerates the oxidative addition step, allowing the reaction to proceed at lower temperatures, further enhancing selectivity against the less reactive bromide positions.

Catalyst & Reagent Selection
  • Catalyst (Pd₂dba₃): A robust source of Pd(0).[2]

  • Ligand (dppf): 1,1'-Bis(diphenylphosphino)ferrocene is the "Gold Standard" for cyanation. Its large bite angle (99°) favors the reductive elimination of the nitrile product, which is often the rate-determining step in cyanation.

  • Cyanide Source (Zn(CN)₂): Unlike NaCN or KCN, zinc cyanide has low solubility in DMF. It functions as a "slow-release" reservoir of cyanide ions. This is critical because high concentrations of free cyanide (

    
    ) are known to poison Pd catalysts by forming stable, unreactive 
    
    
    
    species (the "Grushin mechanism").

Visualizing the Mechanism

The following diagram illustrates the selective catalytic cycle, highlighting the energy barrier difference that permits chemoselectivity.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast at C-I) Pd0->OxAdd Substrate (Ar-I) OffTarget Off-Target Activation (C-Br Bond) Pd0->OffTarget High Temp Only TransMet Transmetallation with Zn(CN)2 OxAdd->TransMet -ZnX(CN) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Product

Figure 1: Catalytic cycle emphasizing the kinetic preference for C-I oxidative addition over C-Br activation.

Experimental Protocol

Target Molecule: 3,5-dibromo-4-chlorobenzonitrile Scale: 1.0 gram (Optimization Scale)

Reagents & Materials
ReagentMW ( g/mol )Equiv.[3]AmountRole
1,3-dibromo-2-chloro-5-iodobenzene 396.251.01.00 gSubstrate
Zn(CN)₂ 117.420.6178 mgCyanide Source
Pd₂(dba)₃ 915.720.0246 mgCatalyst Precursor
dppf 554.390.0570 mgLigand
Zn Dust (Optional)65.380.116 mgCatalyst Activator
DMF (Anhydrous) --10 mLSolvent
Step-by-Step Methodology

Step 1: Setup (In Glovebox or inert atmosphere)

  • Charge an oven-dried Schlenk tube or microwave vial with the substrate, Zn(CN)₂, Pd₂(dba)₃, dppf, and Zn dust.

  • Note: Zn dust helps reduce any oxidized Pd(II) back to Pd(0) and scavenges trace O₂, preventing homocoupling of the aryl iodide.

Step 2: Solvent Addition & Degassing

  • Add anhydrous DMF (10 mL) via syringe.

  • CRITICAL: Sparge the solution with Argon or Nitrogen for 10-15 minutes. Oxygen is the enemy of this reaction; it promotes the formation of homocoupling byproducts and deactivates the catalyst.

Step 3: Reaction

  • Seal the vessel.

  • Heat to 90 °C .

    • Control Note: Do not exceed 100 °C. At >110 °C, activation of the C–Br bonds becomes kinetically accessible, leading to di-cyanation byproducts.

  • Stir for 3–5 hours. Monitor by HPLC or GC-MS.

    • Endpoint: Disappearance of starting material (SM). Appearance of product (M+ = 295/297/299 pattern due to Br/Cl isotopes).

Step 4: Workup (Cyanide Safety Protocol)

  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (30 mL).

  • Quenching: Pour the mixture into a beaker containing 10% NaOH (aq) and dilute Bleach (NaOCl) . Stir vigorously for 30 minutes.

    • Chemistry: The basic bleach solution oxidizes residual cyanide (

      
      ) to cyanate (
      
      
      
      ), which is non-toxic. The basic pH prevents the formation of HCN gas.
  • Filter the biphasic mixture through a pad of Celite to remove zinc salts.

  • Separate layers. Wash organic layer with water (2x) and brine (1x).

  • Dry over Na₂SO₄, filter, and concentrate.

Step 5: Purification

  • Purify via column chromatography (Silica Gel).

  • Eluent: Hexanes:Ethyl Acetate (Gradient 95:5 to 90:10). The nitrile product is more polar than the starting halide.

Safety & Workflow Visualization

Working with cyanides requires a "Fail-Safe" workflow. The following diagram outlines the critical safety checkpoints.

SafetyWorkflow Prep 1. Preparation (Weighing in Fume Hood/Glovebox) Rxn 2. Reaction (Closed System, 90°C) Prep->Rxn Monitor 3. QC Check (HPLC/GC) Rxn->Monitor Monitor->Rxn Incomplete Quench 4. CRITICAL QUENCH (10% NaOH + Bleach) Monitor->Quench Complete Waste 5. Disposal (Segregated Cyanide Waste) Quench->Waste Oxidized to OCN-

Figure 2: Operational workflow with mandatory safety quenching step.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Catalyst PoisoningEnsure rigorous degassing. Oxygen kills Pd(0).
Low Conversion "Grushin Effect"Too much soluble cyanide. Switch to Zn(CN)₂ if using NaCN, or reduce water content.
Di-cyanation (Impurity) Temperature too highLower temp to 80 °C. The C-Br bond is activating.
Homocoupling (Ar-Ar) Oxygen presenceSparge solvent longer. Add 10 mol% Zn dust.
Black Precipitate Pd Aggregation"Pd Black" formation. Add more ligand (increase L:Pd ratio to 4:1).

References

  • Fundamental Selectivity in Halogenated Arenes

    • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Zinc Cyanide Methodology (The "Tschaen" Protocol)

    • Tschaen, D. M., et al. (1994). An efficient palladium-catalyzed cyanation of aryl halides.[2][4][5][6] Journal of Organic Chemistry, 59(26), 8125-8131. Link

  • Catalyst Deactivation Mechanisms

    • Grushin, V. V., & Alper, H. (1994). Transformations of Chloroarenes, Catalyzed by Transition-Metal Complexes. Chem. Rev., 94(4), 1047–1062. Link

  • Safety in Cyanation

    • Imperial College London. (2021).[7] Safe Handling of Cyanides SOP. Link

Sources

The Strategic Utility of 3,5-Dibromo-4-chlorobenzonitrile in the Synthesis of Complex Organic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3,5-Dibromo-4-chlorobenzonitrile is a versatile, polyhalogenated aromatic building block that offers a unique platform for the construction of complex molecular architectures. Its strategic substitution pattern, featuring two bromine atoms and one chlorine atom ortho and para to a nitrile group, respectively, allows for selective and sequential functionalization. The electron-withdrawing nature of the nitrile moiety significantly influences the reactivity of the aryl halides, making this compound a valuable precursor in medicinal chemistry, agrochemical synthesis, and materials science. This application note provides a detailed guide to the use of 3,5-Dibromo-4-chlorobenzonitrile in two key transformations: Palladium-catalyzed Suzuki-Miyaura cross-coupling and Nucleophilic Aromatic Substitution (SNAr).

Physicochemical Properties

A summary of the key physicochemical properties of 3,5-Dibromo-4-chlorobenzonitrile is presented in Table 1.

PropertyValue
Molecular Formula C₇H₂Br₂ClN
Molecular Weight 295.36 g/mol
Appearance Off-white to pale yellow solid
CAS Number 1541255-11-1
Purity Typically ≥98%

Core Synthetic Applications

The distinct electronic and steric environment of 3,5-Dibromo-4-chlorobenzonitrile dictates its reactivity, enabling chemists to perform selective transformations at different positions on the aromatic ring.

Suzuki-Miyaura Cross-Coupling: A Gateway to Di-Aryl Scaffolds

The presence of two bromine atoms allows for a double Suzuki-Miyaura coupling reaction, providing access to 2,6-diaryl-4-chlorobenzonitrile derivatives. These sterically hindered biaryl systems are of significant interest in the development of novel ligands, molecular switches, and pharmaceutical intermediates. The reaction typically proceeds with high chemoselectivity for the bromine atoms over the more inert chlorine atom.

Reaction Principle:

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[1] The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl-bromide bond, transmetalation with the boronic acid, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.[2][3]

Diagrammatic Representation of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)L₂(Br) OxAdd->ArPdBr Transmetalation Transmetalation [Ar'B(OH)₂] ArPdBr->Transmetalation Base, Ar'B(OH)₂ ArPdAr Ar-Pd(II)L₂(Ar') Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Product Formation

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of 2,6-Diaryl-4-chlorobenzonitrile via Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of di-bromo-substituted aromatic compounds.[4][5]

Materials:

  • 3,5-Dibromo-4-chlorobenzonitrile (1.0 eq.)

  • Arylboronic acid (2.2 eq.)

  • Palladium(II) acetate (Pd(OAc)₂; 2 mol%)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄; 4 mol%)

  • Cesium carbonate (Cs₂CO₃; 3.0 eq.)

  • Anhydrous Toluene

  • Degassed Water

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 3,5-Dibromo-4-chlorobenzonitrile, the arylboronic acid, palladium(II) acetate, tricyclohexylphosphine tetrafluoroborate, and cesium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Under the inert atmosphere, add anhydrous toluene and degassed water via syringe in a 5:1 ratio (e.g., 10 mL of toluene and 2 mL of water per 1 mmol of the starting benzonitrile).

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2,6-diaryl-4-chlorobenzonitrile.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like PCy₃ is effective for the cross-coupling of aryl bromides.[6]

  • Base: Cesium carbonate is a strong, non-nucleophilic base that effectively promotes the transmetalation step.

  • Solvent System: The biphasic toluene/water system is commonly used in Suzuki couplings to dissolve both the organic and inorganic reagents. Degassing the water is crucial to prevent oxidation of the palladium catalyst.

Nucleophilic Aromatic Substitution (SNAr): Synthesis of Diamino Derivatives

The chlorine atom at the 4-position of 3,5-Dibromo-4-chlorobenzonitrile is activated towards nucleophilic aromatic substitution by the ortho- and para-directing electron-withdrawing nitrile group.[7][8] However, due to steric hindrance from the two bulky bromine atoms, the reactivity of the chlorine is somewhat attenuated. This allows for selective reactions, and under forcing conditions, substitution with primary or secondary amines can be achieved to yield 4-amino-3,5-dibromobenzonitrile derivatives. These compounds are valuable intermediates in the synthesis of dyes and pharmacologically active molecules.

Reaction Principle:

The SNAr mechanism involves a two-step addition-elimination process. The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] The leaving group is then eliminated, restoring the aromaticity of the ring. The presence of strong electron-withdrawing groups, such as the nitrile group, is crucial for stabilizing the negative charge of the Meisenheimer complex.[9]

Diagrammatic Representation of the SNAr Mechanism:

SNAr_Mechanism cluster_mechanism SNAr Mechanism Start Ar-Cl (Activated Ring) Addition Nucleophilic Addition Start->Addition Nucleophile R₂NH Nucleophile->Addition Meisenheimer Meisenheimer Complex (Resonance Stabilized) Addition->Meisenheimer Elimination Elimination of Leaving Group Meisenheimer->Elimination Loss of Cl⁻ Product Ar-NR₂ Elimination->Product

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Detailed Protocol: Synthesis of 4-Amino-3,5-dibromobenzonitrile via SNAr

This protocol is based on general procedures for the SNAr of activated aryl chlorides with amines.[9][10]

Materials:

  • 3,5-Dibromo-4-chlorobenzonitrile (1.0 eq.)

  • Primary or secondary amine (2.5 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware

  • Recrystallization solvents (e.g., ethanol/water)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3,5-Dibromo-4-chlorobenzonitrile in the chosen anhydrous solvent (DMF or DMSO).

  • Amine Addition: Add the amine to the solution. An excess of the amine is often used to act as both the nucleophile and the base to neutralize the HCl generated during the reaction.

  • Reaction: Heat the reaction mixture to 100-120 °C. Monitor the reaction by TLC or LC-MS. The reaction time can vary from 6 to 24 hours depending on the nucleophilicity of the amine.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. The product will often precipitate.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove the solvent and any amine hydrohalide salts.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-amino-3,5-dibromobenzonitrile derivative.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF and DMSO are excellent for SNAr reactions as they can solvate the cationic species but do not strongly solvate the nucleophile, thus increasing its reactivity.

  • Temperature: Elevated temperatures are often required to overcome the activation energy for the nucleophilic attack, especially with the sterically hindered substrate.

  • Excess Amine: Using an excess of the amine is a common and practical approach to drive the reaction to completion and to avoid the need for an additional base.[10]

Conclusion

3,5-Dibromo-4-chlorobenzonitrile is a highly valuable and versatile building block in organic synthesis. Its unique substitution pattern allows for selective functionalization through well-established synthetic methodologies such as Suzuki-Miyaura cross-coupling and Nucleophilic Aromatic Substitution. The protocols provided herein offer robust starting points for the synthesis of complex di-aryl and amino-substituted benzonitrile derivatives, which are key intermediates in the development of novel pharmaceuticals, agrochemicals, and functional materials. The strategic application of this building block will undoubtedly continue to contribute to advancements in these fields.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-(bromomethyl)benzonitrile. BenchChem.
  • ResearchGate. (n.d.). Scheme 4: Preparation of unsymmetrical 3,5-diaryl-4-chloro-2,6-dimethylpyridines.
  • Noel, T. R., et al. (2011).
  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832–835.
  • Kowalski, K., et al. (2016). A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction. Beilstein Journal of Organic Chemistry, 12, 891-899.
  • Al-Awadi, N. A., et al. (2006). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2006(14), 107-122.
  • Suzuki, A. (1982). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Pure and Applied Chemistry, 54(10), 1769-1778.
  • Jirgensons, A., et al. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709-1712.
  • Li, J., & Li, B. (2017). Synthesis of Triarylamines via Sequential C-N Bond Formation. The Journal of Organic Chemistry, 82(22), 11933–11938.
  • Wikipedia. (2023). Triarylamine.
  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. DSpace@MIT.
  • NPTEL. (n.d.).
  • Al-Howsaway, H. O. M., et al. (2007). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of the Chinese Chemical Society, 54(4), 939-946.
  • Council of Scientific & Industrial Research. (2015). Process for the eco-friendly preparation of 3, 5-dibromo-4-hydroxybenzonitrile.
  • Idemitsu Kosan Co., Ltd. (2008). Method for producing triarylamine compound.
  • Organic Syntheses. (2015).
  • Langer, P., et al. (2015). Synthesis of tetraarylpyridines by chemo-selective Suzuki-Miyaura reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 13(24), 6832-6838.
  • LibreTexts. (2021). 4.17: Nucleophilic Substitutions in Synthesis: Amines. Chemistry LibreTexts.
  • ResearchGate. (2024). Synthesis of 2,4,6‐Triaryl‐1,3,5‐triazines via the Cyclotrimerization of Benzonitriles with Catalytic Systems Composed of Titanium Chlorido Complexes and Magnesium.
  • MDPI. (2025). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI.
  • Council of Scientific & Industrial Research. (2014). A process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile.
  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 1-22.
  • Kowalski, K., et al. (2016). A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction. Beilstein Journal of Organic Chemistry, 12, 891–899.
  • ChemRxiv. (2024). Regioselective Preparation of Hetero-2,3-Diarylpropionic Acids. ChemRxiv.
  • Organic Chemistry Portal. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Organic Chemistry Portal.

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Application Notes and Protocols for the Derivatization of 3,5-Dibromo-4-chlorobenzonitrile for Biological Screening

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and chemical biology, the strategic modification of privileged scaffolds is a cornerstone of generating novel molecular entities with therapeutic potential. 3,5-Dibromo-4-chlorobenzonitrile presents itself as a highly attractive starting material for the synthesis of diverse compound libraries. Its polysubstituted aromatic ring, featuring three distinct halogen atoms, offers a rich platform for regioselective derivatization. The electron-withdrawing nature of the nitrile group and the halogens activates the benzene ring, making it amenable to a variety of chemical transformations.[1][2][3] The resulting derivatives, bearing diverse pharmacophoric groups, are of significant interest for biological screening against a wide array of molecular targets. Benzonitrile derivatives, for instance, have shown promise as farnesyltransferase inhibitors and have been investigated for their antitubercular and anticancer activities.[4][5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 3,5-dibromo-4-chlorobenzonitrile and the subsequent biological screening of the synthesized compound library. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles and strategic considerations.

Chemical and Physical Properties of 3,5-Dibromo-4-chlorobenzonitrile

A thorough understanding of the starting material's properties is paramount for successful derivatization.

PropertyValue
Molecular Formula C₇H₂Br₂ClN
Molecular Weight 295.36 g/mol
Appearance Off-white to pale yellow solid
Melting Point 191 °C[7][8]
Purity ≥98%

Derivatization Strategies

The presence of two bromine atoms and one chlorine atom on the benzonitrile ring allows for a range of selective chemical modifications. The choice of reaction will depend on the desired structural diversity of the library. Key strategies include Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing effect of the nitrile group, coupled with the inductive effects of the halogens, renders the aromatic ring susceptible to nucleophilic attack.[1][2][3] The chlorine atom, being the most electronegative of the halogens present (in the context of SNAr reactivity where the C-F bond is often the most reactive), is the most likely site for initial substitution by strong nucleophiles.[9]

Protocol: SNAr with a Generic Nucleophile (e.g., an amine)

Objective: To replace the chlorine atom with a nitrogen-containing functional group.

Materials:

  • 3,5-Dibromo-4-chlorobenzonitrile

  • Amine of choice (e.g., morpholine, piperidine)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3,5-dibromo-4-chlorobenzonitrile (1.0 eq) in DMSO, add the amine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted benzonitrile.

Strategy 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds.[10][11][12] The aryl bromide bonds in 3,5-dibromo-4-chlorobenzonitrile are more reactive towards palladium-catalyzed cross-coupling than the aryl chloride bond. This allows for selective derivatization at the bromine positions.

Protocol: Selective Suzuki-Miyaura Coupling

Objective: To selectively introduce an aryl or heteroaryl group at one of the bromine positions.

Materials:

  • 3,5-Dibromo-4-chlorobenzonitrile

  • Arylboronic acid of choice

  • Palladium(II) acetate (Pd(OAc)₂) or other suitable palladium catalyst

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • 1,4-Dioxane and water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine 3,5-dibromo-4-chlorobenzonitrile (1.0 eq), the arylboronic acid (1.1 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biological Screening of the Derivatized Library

Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. High-Throughput Screening (HTS) is a common approach to rapidly assess the effects of a large number of compounds on a specific biological target or pathway.[13][14]

General Workflow for High-Throughput Screening
Step-by-Step Protocol for a Cell-Based Assay

This protocol outlines a general procedure for screening the synthesized library for cytotoxic effects against a cancer cell line.

Objective: To identify compounds that inhibit cell proliferation.

Materials:

  • Synthesized compound library dissolved in DMSO

  • Cancer cell line (e.g., A549, HeLa)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well or 384-well clear-bottom cell culture plates

  • Resazurin-based cell viability reagent (e.g., alamarBlue)

  • Plate reader capable of measuring fluorescence

Procedure:

  • Cell Seeding: Seed the cancer cells into the microplates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37 °C and 5% CO₂.

  • Compound Addition: Prepare serial dilutions of the library compounds in cell culture medium. Add the compounds to the wells containing the cells to achieve the desired final concentration (e.g., 10 µM for a primary screen). Include appropriate controls (vehicle control, positive control inhibitor).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • Viability Assay: Add the resazurin-based reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the fluorescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound relative to the vehicle control. Identify "hits" as compounds that reduce cell viability below a certain threshold (e.g., 50%).

Data Interpretation and Hit Validation

Data from the primary screen should be carefully analyzed to identify promising "hits."[15][16] It is crucial to perform confirmatory screens to eliminate false positives.[13] Confirmed hits should then be subjected to dose-response studies to determine their potency (IC₅₀ or EC₅₀ values). Further structure-activity relationship (SAR) studies can then be initiated to optimize the lead compounds.[15]

Conclusion

3,5-Dibromo-4-chlorobenzonitrile is a versatile and valuable starting material for the generation of diverse chemical libraries for biological screening. The strategic application of synthetic methodologies such as Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling allows for the creation of a wide range of novel compounds. A systematic and robust biological screening cascade is essential to identify and validate bioactive molecules from these libraries, ultimately contributing to the discovery of new therapeutic agents.

References

  • MDPI. Nickel-Catalyzed Cyanation of Aryl Halides. Available from: [Link]

  • Chinese Chemical Society. Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions | CCS Chemistry. Available from: [Link]

  • RSC Publishing. Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis - RSC Mechanochemistry. Available from: [Link]

  • RSC Publishing. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Available from: [Link]

  • Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. Available from: [Link]

  • PubMed. High-throughput screening of small molecules for bioactivity and target identification in Caenorhabditis elegans. Available from: [Link]

  • Journal of Medicinal Chemistry. Design, Synthesis, and Biological Activity of 4-[(4-Cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitriles as Potent and Selective Farnesyltransferase Inhibitors. Available from: [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. Available from: [Link]

  • ACS Publications. High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry | ACS Combinatorial Science. Available from: [Link]

  • PMC. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Available from: [Link]

  • Genome.gov. Reporting data from high-throughput screening of small-molecule libraries. Available from: [Link]

  • PubMed. Synthesis and Antitubercular Activity of 3-aryl substituted-2-[1H(2H)benzotriazol-1(2)-yl]acrylonitriles. Available from: [Link]

  • Taylor & Francis Online. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • ResearchGate. The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). Available from: [Link]

  • Google Patents. EP2408736B1 - A process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile.
  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]

  • Google Patents. US8957239B2 - Process for the eco-friendly preparation of 3, 5-dibromo-4-hydroxybenzonitrile.
  • YouTube. Suzuki cross-coupling reaction. Available from: [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]

  • MDPI. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Available from: [Link]

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Application Note: Strategic Utilization of 3,5-Dibromo-4-chlorobenzonitrile in High-Value Pharmacophore Synthesis

[1]

Executive Summary: The "Switchboard" Scaffold

In modern drug discovery, the demand for densely functionalized aromatic scaffolds is critical for exploring Structure-Activity Relationships (SAR).[1] 3,5-Dibromo-4-chlorobenzonitrile represents a high-value "linchpin" intermediate. Its unique substitution pattern offers three distinct chemical handles—a central chlorine activated for nucleophilic attack, two flanking bromines primed for transition-metal catalysis, and a nitrile group serving as a gateway to heterocycles.

This guide details the chemoselective strategies required to manipulate this scaffold, allowing researchers to synthesize complex pharmaceutical intermediates such as polysubstituted benzimidazoles, diaryl ethers, and kinase inhibitor cores.[1]

Reactivity Profile & Mechanistic Logic

The strategic value of 3,5-dibromo-4-chlorobenzonitrile lies in the electronic differentiation of its halogen substituents.

The Electronic Landscape
  • The 4-Chloro Position (SNAr Active): The chlorine atom is para to the strong electron-withdrawing nitrile group (-CN). This activation is amplified by the inductive electron-withdrawing effect (-I) of the two ortho bromine atoms. Consequently, the C4-Cl bond is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), despite the steric bulk of the neighboring bromines.

  • The 3,5-Dibromo Positions (Cross-Coupling Active): The Carbon-Bromine (C-Br) bond is weaker than the Carbon-Chlorine (C-Cl) bond (approx. 276 kJ/mol vs. 327 kJ/mol).[1] This allows for highly chemoselective oxidative addition by Palladium(0) catalysts, enabling Suzuki or Buchwald-Hartwig couplings at the 3/5 positions without disturbing the 4-Cl or the nitrile.

Reactivity Matrix
Functional GroupPrimary Reactivity ModeActivation SourceChemoselectivity Rank
3,5-Dibromo Pd-Catalyzed Coupling (Suzuki, Sonogashira)Weak C-Br bond1st (with Pd(0))
4-Chloro SNAr Displacementp-CN resonance + o-Br induction1st (with Nucleophiles)
1-Cyano Hydrolysis / CyclizationPolar Triple BondVariable (Post-functionalization)

Divergent Synthesis Pathways (Visualized)

The following workflow illustrates how to selectively engage each handle of the molecule to generate distinct pharmaceutical classes.

GStart3,5-Dibromo-4-chlorobenzonitrileSNAr_Product4-Amino-3,5-dibromo-benzonitrileStart->SNAr_ProductPath A: SNAr(R-NH2, Base, Heat)Suzuki_Product3,5-Diaryl-4-chloro-benzonitrileStart->Suzuki_ProductPath B: Suzuki Coupling(Ar-B(OH)2, Pd(0))HeterocycleBenzimidazole/QuinazolineDerivativesSNAr_Product->HeterocycleCyclization(e.g., with amidines)Final_DrugTri-substitutedKinase Inhibitor CoreSuzuki_Product->Final_DrugLate-Stage SNAr(Displacement of Cl)

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the halogen handles.

Detailed Experimental Protocols

Protocol A: Regioselective SNAr Displacement of 4-Cl

Objective: To introduce a nitrogen nucleophile at the 4-position while retaining the 3,5-bromines for future coupling. Mechanism: The reaction proceeds via a Meisenheimer complex stabilized by the para-nitrile. The ortho-bromines accelerate the attack inductively but require the use of a polar aprotic solvent to overcome steric hindrance.

Materials:

  • 3,5-Dibromo-4-chlorobenzonitrile (1.0 equiv)[1]

  • Morpholine (or primary amine) (1.2 equiv)[1]

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)[1]

  • DMSO (anhydrous)

  • Temperature: 80–100 °C[1]

Step-by-Step Procedure:

  • Dissolution: In a dry reaction vial equipped with a magnetic stir bar, dissolve 3,5-Dibromo-4-chlorobenzonitrile (1.0 g, 3.38 mmol) in anhydrous DMSO (10 mL). Note: DMSO is preferred over DMF to maximize the nucleophilicity of the amine.

  • Addition: Add DIPEA (0.88 mL, 5.07 mmol) followed by Morpholine (0.35 mL, 4.06 mmol).

  • Reaction: Seal the vial and heat to 90 °C for 4–6 hours. Monitor by HPLC or TLC (20% EtOAc/Hexanes). The starting material (Rf ~0.6) should convert to a more polar product (Rf ~0.4).[1]

  • Workup: Cool to room temperature. Pour the mixture into ice-water (50 mL) with vigorous stirring. The product should precipitate.

  • Isolation: Filter the solid, wash with water (3 x 20 mL) to remove DMSO, and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water if necessary.

  • Expected Yield: 85–92%.

Protocol B: Chemoselective Suzuki-Miyaura Coupling (C-Br Selective)

Objective: To functionalize the 3 and 5 positions with aryl groups leaving the 4-Cl intact. Mechanism: Pd(PPh3)4 undergoes oxidative addition preferentially at the weaker C-Br bonds. The steric bulk of the 4-Cl actually protects it from competing oxidative addition under mild conditions.

Materials:

  • 3,5-Dibromo-4-chlorobenzonitrile (1.0 equiv)[1]

  • Phenylboronic acid (2.2 equiv)[1]

  • Pd(PPh3)4 (5 mol%)[1]

  • Na2CO3 (2M aqueous solution) (4.0 equiv)[1]

  • 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: Charge a Schlenk flask with the nitrile (1.0 equiv), phenylboronic acid (2.2 equiv), and Pd catalyst under an Argon atmosphere.

  • Solvent Addition: Add degassed 1,4-Dioxane (0.2 M concentration relative to nitrile) and 2M Na2CO3.

  • Reaction: Heat to 80 °C (Do not exceed 90 °C to avoid activating the C-Cl bond). Stir for 12 hours.

  • Monitoring: LC-MS should show the formation of the bis-coupled product (M+ - Cl pattern visible).

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4, and concentrate.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Pharmaceutical Applications & Strategic Value

Kinase Inhibitor Scaffolds

Many kinase inhibitors (e.g., those targeting BCR-ABL or EGFR) utilize a "gatekeeper" residue interaction.[1] The 3,5-dibromo-4-chlorobenzonitrile scaffold allows for the construction of Atropisomeric biaryl systems. By coupling bulky aryl groups at the 3 and 5 positions, the rotation of the aryl rings can be restricted, potentially locking the molecule in a bioactive conformation.

Heterocycle Synthesis (Tetrazoles & Triazines)

The nitrile group is a precursor to tetrazoles (bioisosteres of carboxylic acids).

  • Protocol: Reaction of the SNAr product (from Protocol A) with Sodium Azide (NaN3) and Zinc Bromide (ZnBr2) in water/isopropanol yields the 5-substituted tetrazole. This moiety is crucial in Angiotensin II receptor antagonists (sartans).[1]

Safety & Handling Guidelines

  • Toxicity: Halogenated benzonitriles are toxic by ingestion and skin absorption. They may act as uncouplers of oxidative phosphorylation (similar to Bromoxynil).

  • Skin Sensitization: The activated 4-Cl position makes this compound a potent alkylating agent (sensitizer). Double-gloving (Nitrile) and working in a fume hood are mandatory.

  • Waste: All aqueous waste from SNAr reactions containing DMSO/amines must be treated as hazardous organic waste.

References

  • Chemoselectivity of C-Br vs C-Cl: Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link

  • SNAr Mechanisms in Activated Systems: Terrier, F. (2013).[1] Modern Nucleophilic Aromatic Substitution. Wiley-VCH. Link[1]

  • Broflanilide Analog Synthesis (Relevant Scaffold): Katsuta, H., et al. (2019).[1] Discovery of Broflanilide, a Novel Insecticide. Journal of Pesticide Science. Link

  • Nitrile to Tetrazole Conversion: Demko, Z. P., & Sharpless, K. B. (2001).[1] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Journal of Organic Chemistry. Link[1]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for 3,5-Dibromo-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

3,5-Dibromo-4-chlorobenzonitrile (CAS: 13720-13-3) is a critical halogenated aromatic intermediate used primarily in the synthesis of salicylanilide anthelmintics (e.g., Closantel ) and specific agrochemicals.

The Analytical Challenge

The synthesis of this molecule typically involves the chlorination of 3,5-dibromo-4-hydroxybenzonitrile (Bromoxynil). Therefore, the primary analytical objective is not just retaining the main peak, but resolving it from its phenolic precursor.

  • Analyte (Target): 3,5-Dibromo-4-chlorobenzonitrile (Highly Lipophilic, Neutral).

  • Primary Impurity: 3,5-Dibromo-4-hydroxybenzonitrile (Moderately Lipophilic, Weakly Acidic pKa ~4.0).

Because the target analyte substitutes a hydroxyl group with a chlorine atom, it exhibits significantly higher hydrophobicity. Standard isocratic methods often fail to elute the target in a reasonable time or suffer from significant carryover. This protocol utilizes a steep gradient Reversed-Phase (RP-HPLC) approach to ensure resolution of the polar precursor while sharpening the peak shape of the highly retained target.

Method Development Logic

The following diagram illustrates the decision-making process for selecting the stationary phase and mobile phase conditions based on the analyte's physicochemical properties.

MethodLogic Analyte Analyte: 3,5-Dibromo-4-chlorobenzonitrile Prop Properties: High LogP (~3.5-4.0) Neutral in solution Analyte->Prop Impurity Key Impurity: Phenolic Precursor (Ionizable, pKa ~4) Analyte->Impurity Column Column Selection: C18 (L1) High Carbon Load Prop->Column Hydrophobic Interaction MobilePhase Mobile Phase: Acidic pH (2.5-3.0) Suppress Phenol Ionization Impurity->MobilePhase Prevent Tailing Gradient Gradient Strategy: Start 50% B (Elute Impurity) Ramp to 95% B (Elute Target) Column->Gradient MobilePhase->Gradient

Figure 1: Method Development Logic emphasizing the separation of the lipophilic target from ionizable impurities.

Experimental Protocol

Equipment & Reagents[1]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with Quaternary Pump and Degasser.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q/HPLC Grade), Formic Acid (LC-MS Grade) or Phosphoric Acid (85%).

Chromatographic Conditions

The following conditions are optimized for robustness and resolution.

ParameterSettingRationale
Column C18 (USP L1) , 250 x 4.6 mm, 5 µm(e.g., Phenomenex Gemini C18 or Agilent Zorbax Eclipse Plus)High surface area required for retaining the small aromatic molecule; 5µm provides lower backpressure for dirty process samples.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH (~2.7) suppresses the ionization of the phenolic impurity, ensuring it elutes as a sharp peak rather than tailing.
Mobile Phase B Acetonitrile (100%)Strong eluent required to desorb the tri-halogenated target.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp 30°CControls viscosity and retention time reproducibility.
Injection Volume 10 µLModerate volume to prevent column overload given the high lipophilicity.
Detection 254 nm (Primary), 230 nm (Secondary)The aromatic ring with halogens absorbs strongly at 254 nm.
Run Time 20 MinutesIncludes column re-equilibration.
Gradient Program

The gradient is designed to separate the "early" eluting phenol precursor from the "late" eluting chloro-product.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 5050Injection: Moderate organic to trap highly non-polar target at head of column.
5.0 5050Isocratic Hold: Elution of polar process impurities and phenolic precursor.
12.0 595Linear Ramp: Rapid increase to elute 3,5-Dibromo-4-chlorobenzonitrile.
15.0 595Wash: Hold at high organic to clear column of dimers/oligomers.
15.1 5050Step Down: Return to initial conditions.
20.0 5050Re-equilibration: Ready for next injection.

Sample Preparation Workflow

Due to the extreme hydrophobicity of 3,5-Dibromo-4-chlorobenzonitrile, water cannot be used as the diluent .

SamplePrep Step1 1. Weighing Weigh 10.0 mg of Standard/Sample Step2 2. Dissolution Dissolve in 10 mL Acetonitrile (100%) *Sonicate 5 mins* Step1->Step2 Step3 3. Dilution (Optional) Dilute to 0.1 mg/mL with 50:50 ACN:Water Step2->Step3 If too concentrated Step4 4. Filtration Filter through 0.45 µm PTFE Filter (Do not use Nylon - binds analyte) Step2->Step4 Direct injection Step3->Step4 Step5 5. Injection Inject into HPLC Step4->Step5

Figure 2: Sample Preparation Workflow. Note the restriction on filter type (PTFE recommended).

Critical Note on Solubility: If the sample precipitates upon adding water (Step 3), skip the dilution and inject the 100% ACN solution, but reduce injection volume to 5 µL to prevent "solvent effects" (peak distortion).

System Suitability & Validation Criteria

To ensure the data is reliable (Trustworthiness), the system must pass these criteria before running samples.

ParameterAcceptance CriteriaLogic
Resolution (Rs) > 2.0Between Impurity (Phenol) and Target (Chloro).
Tailing Factor (T) < 1.5High tailing indicates secondary silanol interactions; check column age or mobile phase pH.
Precision (RSD) < 2.0% (n=6)For Peak Area of the target analyte.[1]
Retention Time Target ~ 10-11 minThe target should elute during the gradient ramp.

Troubleshooting Guide

Issue 1: Ghost Peaks in Blank Run

  • Cause: The analyte is highly lipophilic and may stick to the injector needle or rotor seal (Carryover).

  • Solution: Change the needle wash solvent to 100% Acetonitrile or Methanol/IPA (50:50) . Ensure the wash cycle is active.

Issue 2: Peak Broadening / Doublet Peaks

  • Cause: Sample solvent strength is too high compared to the initial mobile phase.

  • Solution: If dissolving in 100% ACN, reduce injection volume to 2-5 µL. Or, dilute the sample with water until just before the precipitation point (e.g., 70% ACN).

Issue 3: Variable Retention Times

  • Cause: Inadequate column re-equilibration after the 95% B wash step.

  • Solution: Extend the re-equilibration time from 5 minutes to 8 minutes.

References

  • BenchChem. (2025). Application Note: HPLC Analysis of 2-Hydroxy-3,5-diiodobenzoyl chloride and its Derivative, Closantel. (Demonstrates separation of halogenated benzonitrile derivatives).

  • SIELC Technologies. (2018).[2][3] Separation of 4-Chlorobenzonitrile on Newcrom R1 HPLC column. (Provides baseline conditions for chlorobenzonitrile separation).

  • Sigma-Aldrich. (n.d.). 3,5-Dibromo-4-chlorobenzonitrile Product Specification & CAS Data.

  • Google Patents. (2015). Process for the eco-friendly preparation of 3, 5-dibromo-4-hydroxybenzonitrile (US8957239B2). (Details the synthesis and impurity profile of the precursor).

Sources

Application Note: Structural Elucidation and Halogen Bonding Analysis of 3,5-Dibromo-4-chlorobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the structural elucidation of 3,5-Dibromo-4-chlorobenzonitrile (DBCN) and its derivatives. It moves beyond standard operating procedures to address the specific crystallographic challenges posed by polyhalogenated aromatics: high X-ray absorption, radiation sensitivity, and the nuances of halogen bond (


-hole) analysis.

Executive Summary

The structural analysis of 3,5-Dibromo-4-chlorobenzonitrile (DBCN) and its derivatives is critical for understanding their utility in crystal engineering and drug design. These molecules feature a "sigma-hole" (


-hole)—a region of positive electrostatic potential on the halogen atoms—making them excellent candidates for supramolecular assembly via Halogen Bonding (XB). However, the presence of multiple heavy atoms (Br, Cl) introduces significant challenges in X-ray diffraction, specifically regarding absorption correction and crystal stability. This guide provides a validated workflow for obtaining high-quality structural data and quantifying halogen bonding interactions.

Scientific Foundation: The -Hole

Before attempting crystallization, it is vital to understand the intermolecular forces at play. Unlike hydrogen bonds, halogen bonds are highly directional.

  • Mechanism: The electron density on the bromine atom is anisotropic.[1] While the equatorial belt is nucleophilic (negative), the region along the C-Br bond axis is electrophilic (positive).

  • The Target Interaction: In DBCN, the nitrile nitrogen (

    
    ) acts as the Lewis base (XB acceptor), and the bromine atoms act as Lewis acids (XB donors).
    
  • Crystal Engineering Goal: To engineer "Type II" halogen contacts where the

    
     angle approaches 
    
    
    
    .

Experimental Workflow

The following diagram outlines the critical path from synthesis to structural refinement.

Workflow Synth Synthesis (Bromination) Purify Purification (Sublimation/Recryst) Synth->Purify Growth Crystal Growth (Non-competing Solvents) Purify->Growth Screen Microscopy Screen (Polarized Light) Growth->Screen Screen->Growth Polycrystalline (Feedback) Mount Mounting (Low-Temp Loop) Screen->Mount Single Crystal Data X-ray Collection (Mo Source, High Redundancy) Mount->Data Process Data Reduction (Face-Indexed Abs. Corr.) Data->Process Analyze XB Analysis (Geometric Criteria) Process->Analyze

Figure 1: Integrated workflow for the structural determination of polyhalogenated benzonitriles.

Protocol 1: Crystal Growth Strategies

Objective: Grow single crystals suitable for X-ray diffraction while preserving halogen bonding networks.

The Solvent Challenge

Standard solvents like DMF or DMSO are strong hydrogen/halogen bond acceptors. They will compete with the nitrile group for the bromine's


-hole, potentially solvating the structure and preventing the formation of the desired supramolecular architecture.
Validated Method: Slow Evaporation
  • Solvent System: Use Chloroform (

    
    )  or Dichloromethane (
    
    
    
    )
    mixed with Toluene (3:1 ratio). These solvents are weak XB acceptors.
  • Concentration: Dissolve 20 mg of DBCN derivative in 2 mL of solvent.

  • Vessel: Use a narrow borosilicate vial (4 mL) covered with parafilm. Pierce 3-5 small holes to control evaporation rate.

  • Environment: Store in a vibration-free, dark environment at

    
    . Lower temperatures reduce thermal motion and often yield denser crystals.
    

Critical Checkpoint: If needles form (common for this class), they may be twinned. Look for block-like habits which generally provide better diffraction data.

Protocol 2: X-Ray Data Collection

Objective: Mitigate absorption errors caused by heavy atoms (Br, Cl).

Instrument Configuration
  • Radiation Source: Molybdenum (

    
    , 
    
    
    
    )
    is mandatory. Copper (
    
    
    ) radiation will result in excessive absorption (
    
    
    will be too high), leading to systematic errors in bond lengths.
  • Temperature: 100 K . Heavy atoms exhibit significant thermal motion. Cooling is essential to resolve electron density peaks clearly.

Data Collection Strategy
  • Crystal Selection: Choose a crystal with dimensions

    
     mm. Ideally spherical or blocky.
    
  • Mounting: Use a minimal amount of perfluoropolyether oil (e.g., Fomblin) on a MiTeGen loop. Avoid hydrocarbon grease which can scatter background X-rays.

  • Strategy:

    • Scan Width:

      
       per frame.
      
    • Redundancy: Aim for

      
      . High redundancy is crucial for accurate absorption correction.
      
    • Exposure: Adjust to ensure the resolution reaches at least

      
       (essential for distinguishing Br vs Cl positions if disorder exists).
      
Absorption Correction (The "E-E-A-T" Factor)

Standard multi-scan (empirical) absorption correction is often insufficient for tribromo/dibromo systems.

  • Requirement: Perform Analytical Numerical Absorption Correction .

  • Procedure: Measure the crystal faces (face-indexing) precisely using the diffractometer camera before data collection. Input these dimensions into the reduction software (e.g., CrysAlisPro or APEX3) to model the X-ray path length through the crystal accurately [1].

Protocol 3: Structural Analysis & Halogen Bonding

Objective: Quantify the supramolecular interactions.

Refinement Tips
  • Disorder: 3,5-Dibromo-4-chlorobenzonitrile has

    
     symmetry. If the molecule sits on a crystallographic mirror plane, the Cl and Br atoms might be disordered. Check occupancy factors carefully.
    
  • Debromination: Monitor the

    
     vs. time. If data quality degrades during collection, X-ray induced C-Br bond cleavage (debromination) may be occurring [2].
    
Halogen Bond Classification Logic

Use the following logic to classify interactions in the solved structure.

XB_Logic Start Identify Contact (Br...N distance < sum of vdW radii) Measure Measure Angle (C-Br...N) Start->Measure Type1 Type I Contact (Angle 120°-150°) Van der Waals / Packing Measure->Type1 < 150° Type2 Type II Contact (Angle 160°-180°) True Halogen Bond Measure->Type2 > 160°

Figure 2: Decision tree for classifying halogen bonding interactions.

Data Presentation: Expected Parameters

When reporting your data, compare against these expected values for DBCN derivatives.

ParameterValue RangeSignificance
Space Group

or

Common for planar aromatics forming layers [3].
C-Br Distance

Standard covalent bond length.
Br...N Distance

Significantly shorter than vdW sum (

).
C-Br...N Angle

Indicates strong directionality (

-hole interaction).
Layer Spacing

Indicative of

-stacking between layers.

References

  • Clark, R. C., & Reid, J. S. (1995). The analytical calculation of absorption in multifaceted crystals. Acta Crystallographica Section A, 51(6), 887-897. Link

  • Ennifar, E., et al. (2002). X-ray-induced debromination of nucleic acids at the Br K absorption edge. Acta Crystallographica Section D, 58(8), 1262-1268. Link

  • Britton, D., et al. (2002).[2] 2,6-Dibromo-4-chlorobenzonitrile.[2] Acta Crystallographica Section E, 58(10), o1136-o1137. Link

  • Metrangolo, P., et al. (2005). Halogen bonding: the sigma-hole.[3] Chemistry – A European Journal, 11(1), 74-86. Link

  • Gilday, L. C., et al. (2015). Halogen Bonding in Supramolecular Chemistry. Chemical Reviews, 115(15), 7118-7195. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 3,5-Dibromo-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 3,5-Dibromo-4-chlorobenzonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges, particularly low yields, in this synthesis. We understand that navigating the intricacies of multi-step aromatic chemistry can be complex. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common issues. Our focus will be on the most prevalent synthetic route: the diazotization of 4-amino-3,5-dibromobenzonitrile followed by a copper-catalyzed Sandmeyer reaction.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the synthesis. Understanding these core principles is the first step toward troubleshooting.

Q1: What is the most common and reliable synthetic route for 3,5-Dibromo-4-chlorobenzonitrile?

The most frequently employed method is a two-step process starting from 4-amino-3,5-dibromobenzonitrile.[1][2] This involves:

  • Diazotization: The conversion of the primary aromatic amine (4-amino-3,5-dibromobenzonitrile) into a diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl or H₂SO₄.[3][4]

  • Sandmeyer Reaction: The subsequent displacement of the diazonium group (-N₂⁺) with a chloride ion, catalyzed by a copper(I) salt, typically copper(I) chloride (CuCl).[3][5][6] This reaction is a type of radical-nucleophilic aromatic substitution.[5][6]

Q2: Why is the starting material, 4-amino-3,5-dibromobenzonitrile, challenging to work with?

The starting amine is considered "weakly basic." The electron-withdrawing effects of the two bromine atoms and the nitrile group (-CN) significantly reduce the electron density on the aromatic ring and, consequently, the nucleophilicity of the amino group.[7] This makes the initial reaction with the nitrosyl cation (NO⁺) during diazotization more difficult compared to electron-rich anilines.[7][8] Special attention to acid concentration and reaction conditions is often required to achieve full conversion.

Q3: Why is strict temperature control (0–5 °C) so critical during the diazotization step?

Aromatic diazonium salts, while more stable than their aliphatic counterparts, are thermally labile.[7][9] Above 5 °C, they can rapidly decompose.[4][9] This decomposition can lead to several yield-reducing side reactions:

  • Phenol Formation: The diazonium salt can react with water in the reaction mixture to form the corresponding phenol (3,5-dibromo-4-hydroxybenzonitrile), a very common impurity.[10]

  • Uncontrolled Decomposition: At higher temperatures, the diazonium salt can decompose to form a variety of tar-like polymeric materials via radical pathways, which complicates purification and lowers the yield.[11]

Maintaining a low temperature ensures the diazonium salt remains in solution long enough to be consumed in the subsequent Sandmeyer step.[9]

Section 2: Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section is structured to address specific problems you may encounter during the synthesis.

Problem 1: Incomplete Diazotization - My starting amine is still present after the reaction.

Symptom: TLC or LC-MS analysis of the reaction mixture after the allotted time for diazotization shows a significant amount of unreacted 4-amino-3,5-dibromobenzonitrile.

Probable Cause & Solution:

The primary cause is often insufficient generation of the active electrophile (nitrosyl cation, NO⁺) or reduced reactivity of the weakly basic amine.

Troubleshooting Workflow

start Incomplete Diazotization Detected check_acid Verify Acid Stoichiometry (min. 3 equivalents) start->check_acid acid_ok Acid OK check_acid->acid_ok check_nitrite Check Nitrite Quality & Stoichiometry (1.0-1.2 equivalents) nitrite_ok Nitrite OK check_nitrite->nitrite_ok check_solubility Assess Amine Solubility solubility_ok Solubility OK check_solubility->solubility_ok acid_ok->check_nitrite Yes add_acid Action: Add more conc. acid acid_ok->add_acid No nitrite_ok->check_solubility Yes use_fresh_nitrite Action: Use fresh, dry NaNO₂ nitrite_ok->use_fresh_nitrite No cosolvent Action: Add cosolvent (e.g., Acetic Acid) or use nitrosylsulfuric acid solubility_ok->cosolvent No end Proceed to Sandmeyer Reaction solubility_ok->end Yes add_acid->check_acid use_fresh_nitrite->check_nitrite cosolvent->end

Caption: Logic flow for troubleshooting incomplete diazotization.

Detailed Steps:

  • Verify Acid Concentration: At least 3 equivalents of strong acid (e.g., HCl) are required. The first equivalent protonates the amine, the second reacts with sodium nitrite to form nitrous acid, and the third maintains high acidity to favor the formation of the nitrosyl cation (NO⁺) electrophile.[4] For weakly basic amines, operating in even more concentrated acid can be beneficial.[8]

  • Check Sodium Nitrite Quality: Sodium nitrite is hygroscopic and can degrade over time. Use a fresh, dry bottle of NaNO₂. It is advisable to use a slight excess (1.1–1.2 equivalents) to ensure the reaction goes to completion.

  • Improve Amine Solubility: The starting amine may be sparingly soluble in the aqueous acid.[12] A fine, reactive suspension is crucial. This can be achieved by first dissolving the amine in a minimal amount of a water-miscible co-solvent like glacial acetic acid or DMF before adding it to the cold mineral acid.[12]

Problem 2: Significant Byproduct Formation - My crude product is a complex mixture.

Symptom: After the Sandmeyer reaction and workup, the crude product contains multiple spots on TLC or peaks in GC-MS, with the desired product being a minor component. Common impurities include the corresponding phenol and biaryl compounds.

Probable Cause & Solution:

This usually points to either premature decomposition of the diazonium salt or issues with the copper-catalyzed substitution step.

Reaction Pathway and Side Reactions

cluster_diazotization Diazotization (Step 1) cluster_sandmeyer Sandmeyer Reaction (Step 2) cluster_side_reactions Side Reactions Amine Ar-NH₂ Diazonium Ar-N₂⁺ Amine->Diazonium NaNO₂, HCl 0-5 °C ArylRadical Ar• Diazonium->ArylRadical Cu(I) e⁻ transfer Phenol Ar-OH (Phenolic Impurity) Diazonium->Phenol H₂O, > 5°C Product Ar-Cl (Desired Product) ArylRadical->Product Cl transfer from Cu(II)Cl₂ Biaryl Ar-Ar (Dimer Impurity) ArylRadical->Biaryl Radical Coupling

Caption: Desired Sandmeyer pathway and common side reactions.

Detailed Steps:

  • Maintain Rigorous Temperature Control: As mentioned, elevated temperatures promote the formation of phenolic byproducts. Ensure the diazonium salt solution is kept consistently at 0–5 °C until it is added to the copper(I) chloride solution.

  • Use Freshly Prepared, Active Catalyst: Copper(I) chloride is susceptible to oxidation to inactive copper(II) by air. A catalyst that has turned green or blue is a sign of oxidation. Use a freshly prepared solution of CuCl or wash the solid with dilute acid to remove any colored impurities before use.[11] An inactive catalyst slows the desired Sandmeyer reaction, allowing more time for the diazonium salt to decompose.

  • Control the Addition Rate: Add the cold diazonium salt solution slowly to the vigorously stirred CuCl solution.[11] A rapid addition can cause a localized temperature increase and uncontrolled evolution of N₂ gas, leading to tar formation.

  • Minimize Radical Coupling: The Sandmeyer reaction proceeds via an aryl radical intermediate (Ar•).[5][13][14] If the concentration of this radical becomes too high, it can dimerize to form biaryl impurities (Ar-Ar). Slow, controlled addition helps keep the steady-state concentration of the radical low, favoring the reaction with the copper species.[6][14]

Problem 3: Low Conversion in the Sandmeyer Step - The diazonium salt does not fully convert to the product.

Symptom: The reaction proceeds cleanly, but a significant amount of the diazonium intermediate decomposes without forming the desired chloro-product, leading to a low isolated yield.

Probable Cause & Solution:

This issue is almost always related to the copper(I) catalyst's activity, concentration, or the reaction environment.

Troubleshooting Table: Sandmeyer Step Conversion

ParameterRecommended SpecificationRationale for Low Yield
Catalyst Copper(I) Chloride (CuCl)Inactive Cu(II) species do not effectively catalyze the single-electron transfer needed to initiate the reaction.[5][6]
Catalyst State Freshly prepared or purifiedOxidized catalyst is ineffective. Should be off-white or light-colored.[11]
Stoichiometry Catalytic to StoichiometricWhile catalytic amounts work, using a stoichiometric amount of CuCl is often employed to ensure a high reaction rate and better yields, especially on a lab scale.[6]
Solvent/Acid Concentrated HClThe Cu(I) salt must be solubilized as a chloro-cuprate complex (e.g., [CuCl₂]⁻) to be an effective catalyst. This requires a high concentration of chloride ions from HCl.[11]

Detailed Steps:

  • Ensure Catalyst Solubility: Copper(I) chloride has low solubility in water but dissolves in concentrated HCl to form active chloro-cuprate complexes. Ensure your CuCl is fully dissolved in a sufficient volume of concentrated HCl before adding the diazonium solution.

  • Consider Stoichiometric Amounts: While the reaction is catalytic, using a full equivalent of CuCl can significantly improve reaction rates and overall yield by ensuring the single-electron transfer step is not rate-limiting.[6]

  • Match the Halide: Ensure the acid used for diazotization (HCl) matches the halide in the copper salt (CuCl). Using a different acid (e.g., H₂SO₄) with CuCl can lead to mixtures of products.[15]

Problem 4: Difficult Purification - The final product is impure even after workup.

Symptom: After extraction and solvent removal, the product is an oil or discolored solid that is difficult to crystallize and shows impurities in NMR or GC analysis.

Probable Cause & Solution:

Ineffective removal of acidic or phenolic byproducts during the workup.

Best Practices for Purification:

  • Alkaline Wash: The primary impurity to remove is the phenolic byproduct, 3,5-dibromo-4-hydroxybenzonitrile. This compound is acidic and can be effectively removed by washing the organic layer with a dilute aqueous base solution, such as 5-10% sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). The phenol will be deprotonated to its water-soluble phenoxide salt and extracted into the aqueous layer.

  • Acid Wash: To remove any residual amines or copper salts that may have carried over, a wash with dilute HCl can be performed before the base wash.

  • Chromatography/Recrystallization: If impurities persist, column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) is typically effective. Alternatively, recrystallization from a suitable solvent like ethanol or a hexane/dichloromethane mixture can yield a pure, crystalline product.

Section 3: Optimized Experimental Protocols

The following protocols incorporate the troubleshooting insights discussed above for a robust synthesis.

Protocol 1: Optimized Diazotization of 4-Amino-3,5-dibromobenzonitrile
  • In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-amino-3,5-dibromobenzonitrile (1.0 eq) in concentrated hydrochloric acid (approx. 4-5 mL per gram of amine).

  • Cool the stirred suspension to 0 °C using an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the amine suspension via the dropping funnel, ensuring the internal temperature is strictly maintained between 0 and 5 °C.

  • After the addition is complete, stir the resulting solution (it may remain a suspension) for an additional 20-30 minutes at 0–5 °C. The solution is now ready for the Sandmeyer reaction.

Protocol 2: High-Yield Sandmeyer Reaction for 3,5-Dibromo-4-chlorobenzonitrile
  • In a separate, larger flask, dissolve copper(I) chloride (1.0 eq) in concentrated hydrochloric acid (approx. 3-4 mL per gram of CuCl).

  • Cool this solution to 0 °C with vigorous stirring.

  • Slowly add the cold diazonium salt solution prepared in Protocol 1 to the stirred CuCl solution. The rate of addition should be controlled to keep the temperature below 10 °C and manage the evolution of nitrogen gas.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, or until the vigorous bubbling of N₂ gas has ceased.

  • Extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with water, 5% aqueous NaOH, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product. Purify as needed by recrystallization or column chromatography.

References

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Fiveable. (2025, August 15). Diazonium compounds. Organic Chemistry II Class Notes.
  • Filo. (2026, January 3). Example of Sandmeyer Reaction.
  • Filo. (2025, June 13). Question: Stability Order of Diazonium Salts.
  • BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism.
  • Lumen Learning. (n.d.). 17.3. Reactions involving arenediazonium salts. Organic Chemistry II.
  • Hassan, Z., et al. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
  • University of Colorado, Boulder. (n.d.).
  • Google Patents. (n.d.).
  • Benchchem. (n.d.).
  • Unacademy. (2020, March 29). DIAZONIUM SALTS.
  • Master Organic Chemistry. (2018, December 3).
  • OrgoSolver. (n.d.).
  • WikiMili. (2022, January 21). Sandmeyer reaction.
  • CK-12 Foundation. (2026, January 14). Diazonium Salts.
  • ResearchGate. (2025, December 16). Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media.
  • May, S. A., et al. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes.
  • Liu, Q., et al. (2018, September 17).
  • J&K Scientific LLC. (2021, February 8). Sandmeyer Reaction.
  • ChemicalBook. (n.d.). 4-AMINO-3-BROMO-5-CHLOROBENZONITRILE synthesis.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Zolton, L. (n.d.).
  • YouTube. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up.
  • Unacademy. (n.d.). Catalyst is Used in the Sandmeyer Reaction.
  • Royal Society of Chemistry. (2018, September 17).
  • ResearchGate. (2018, September 17).
  • Ley, S. V., et al. (2016, July 14).
  • International Journal of ChemTech Research. (n.d.).
  • Organic Syntheses. (n.d.). dibromoacetonitrile.
  • MilliporeSigma. (n.d.). 3,5-Dibromo-4-chlorobenzonitrile.
  • PubChem. (n.d.). 4-Amino-3,5-dibromobenzonitrile.
  • BLD Pharm. (n.d.). 1541255-11-1|3,5-Dibromo-4-chlorobenzonitrile.
  • PrepChem.com. (n.d.). Synthesis of 4-amino-3-chlorobenzonitrile.
  • MilliporeSigma. (n.d.). 3,5-Dibromo-4-chlorobenzonitrile.
  • Google Patents. (n.d.). US8957239B2 - Process for the eco-friendly preparation of 3, 5-dibromo-4-hydroxybenzonitrile.
  • European Patent Office. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 4-Amino-3,5-dibromobenzonitrile.
  • Fluorochem. (n.d.). 4-Amino-3-bromo-5-chlorobenzonitrile (CAS 201857-39-8).

Sources

Technical Support Center: Bromination of 4-Chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHE-SUP-4ClCN-Br Lead Scientist: Dr. A. V. Thorne Subject: Troubleshooting Regioselectivity, Hydrolysis, and Kinetic Stalling

Executive Summary: The Reaction Landscape

You are attempting the Electrophilic Aromatic Substitution (EAS) of 4-chlorobenzonitrile to synthesize 3-bromo-4-chlorobenzonitrile .

The "Happy Path" (Target Mechanism):

  • Substrate: 4-Chlorobenzonitrile.[1][2][3]

  • Directing Effects:

    • -CN (C1): Strong electron-withdrawing group (EWG). Directs meta (Positions 3 & 5).[4]

    • -Cl (C4): Weak EWG, but an ortho/para director. Directs ortho (Positions 3 & 5).

  • Synergy: Both substituents direct the incoming electrophile (

    
    ) to the C3 position .
    
  • Result: High regioselectivity for 3-bromo-4-chlorobenzonitrile is theoretically intrinsic to this substrate.

The "Unhappy Path" (Why you are here): Because the ring is deactivated by two EWGs (-CN and -Cl), the reaction kinetics are sluggish. This forces the use of strong Lewis acids (


) or harsh acidic media (

), creating a "Pick Your Poison" scenario:
  • Acidic Hydrolysis: The nitrile group is susceptible to hydrolysis under the very conditions required to drive bromination.

  • Over-Bromination: Forcing conditions to convert the deactivated ring can lead to dibromination.

Diagnostic Matrix: Identify Your Impurity

Compare your analytical data (HPLC/LC-MS/NMR) against this matrix to identify the specific failure mode.

SymptomDetected Mass (LC-MS)NMR Signature (

)
DiagnosisRoot Cause
New Polar Peak

(Amide) or

(Acid)
Broad singlet ~6.0-8.0 ppm (NH/OH); Loss of aromatic symmetry.Nitrile Hydrolysis Wet solvent, insufficient quenching, or temp >60°C in

.
Heavy Impurity

(Dibromo pattern)
Loss of coupling constants; Singlet peak (isolated proton).3,5-Dibromination Excess brominating agent (>1.5 eq) or reaction time too long.
Stalled Baseline

(Starting Material only)
Unchanged 4-chlorobenzonitrile spectrum.Kinetic Stalling Catalyst poisoning, wet Lewis acid, or insufficient activation energy.
Wrong Isomer Same mass as productDifferent coupling constants (e.g., para-coupling).Regio-isomerization Extremely rare. Occurs only if -Cl is displaced or radical mechanism dominates.
Deep Dive: Troubleshooting & Causality
Issue A: The Hydrolysis Trap (Nitrile

Amide)

The Science: The nitrile group (-CN) is thermodynamically unstable in strong aqueous acid (e.g.,


) at elevated temperatures. It hydrates to form 4-chlorobenzamide  and eventually 4-chlorobenzoic acid .
  • Trigger: The standard protocol often uses Sodium/Potassium Bromate in Sulfuric Acid to generate "super-electrophilic" bromine. The water generated in this process (

    
    ) attacks the protonated nitrile.
    

Corrective Actions:

  • Temperature Ceiling: Maintain reaction temperature <40°C . Hydrolysis rates spike significantly above 50°C.

  • Anhydrous Alternative: Switch to NBS (N-Bromosuccinimide) in Trifluoroacetic Acid (TFA) or

    
    . This minimizes free water compared to aqueous acid protocols.
    
  • Quench Protocol: Do not pour the reaction into water and let it sit. Pour onto ice with immediate extraction into organic solvent (DCM/EtOAc) to remove the acid source rapidly.

Issue B: The "Dead" Reaction (Deactivation)

The Science: The benzene ring is electron-poor. A standard


 addition without a catalyst will fail. Even with 

, moisture can kill the catalyst (forming

). Corrective Actions:
  • Catalyst Quality: Ensure

    
     is fresh and hygroscopic precautions are taken.
    
  • The "Super-Electrophile": If

    
     fails, use Bromine + Silver Sulfate (
    
    
    
    )
    in sulfuric acid. This generates the highly reactive
    
    
    cation, capable of attacking even deactivated rings.
Issue C: Over-Bromination (3,5-Dibromo-4-chlorobenzonitrile)

The Science: Once the first bromine is added, the ring is further deactivated, but not enough to stop a second attack under "forcing" conditions. The C5 position (meta to CN, ortho to Cl) remains vulnerable. Corrective Actions:

  • Stoichiometry: Strictly limit Bromine/NBS to 1.05 - 1.1 equivalents .

  • Monitoring: Stop the reaction at 95% conversion rather than chasing 100%. The last 5% conversion often costs you 10% yield in dibromo-impurities.

Validated Experimental Protocol

Method: Bromate/Sulfuric Acid Route (High Atom Economy) Adapted from standard industrial protocols for deactivated nitriles.

Reagents:

  • 4-Chlorobenzonitrile (1.0 eq)

  • Potassium Bromate (

    
    ) (0.35 eq) [Note: Generates 
    
    
    
    in situ]
  • Sulfuric Acid (

    
    ) (70-80%)
    

Step-by-Step:

  • Dissolution: Dissolve 4-chlorobenzonitrile in 70%

    
     at room temperature. Ensure complete solubility.
    
  • Activation: Cool the mixture to 0–5°C .

  • Addition: Add

    
     portion-wise over 1 hour. Warning: Exothermic. Do not allow temp to exceed 25°C.
    
  • Reaction: Stir at RT (20-25°C) for 4–12 hours. Monitor by HPLC.

    • Checkpoint: If hydrolysis products appear >2%, cool immediately and quench.

  • Workup (Critical): Pour reaction mixture onto crushed ice (5x volume). Filter the precipitated solid immediately. Wash with cold water until pH is neutral.

  • Purification: Recrystallize from Ethanol/Water if dibromo impurities are present (dibromo species are typically less soluble).

Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired EAS pathway and the fatal hydrolysis side reaction.

BrominationPathways Start 4-Chlorobenzonitrile (Substrate) Intermediate Sigma Complex (Arenium Ion) Start->Intermediate + Br+ (Electrophile) Amide 4-Chlorobenzamide (Hydrolysis) Start->Amide H2O / H+ / Heat Product 3-Bromo-4-chlorobenzonitrile (TARGET) Intermediate->Product - H+ Dibromo 3,5-Dibromo-4-chlorobenzonitrile (Over-reaction) Product->Dibromo + Excess Br2 / Heat Acid 4-Chlorobenzoic Acid (Hydrolysis) Amide->Acid H2O / H+ / Time

Caption: Reaction logic flow. Green path indicates the target mechanism. Red/Yellow paths indicate failure modes driven by excess heat, water, or reagents.

References
  • LibreTexts. (2019).[5] 20.9: Hydrolysis of Nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • MDPI. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-chlorobenzonitrile and related halogenations. Retrieved from [Link]

Sources

Improving the regioselectivity of halogenation in 4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Regioselective Halogenation of 4-Chlorobenzonitrile

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing regioselectivity challenges during the functionalization of 4-chlorobenzonitrile. We address the mechanistic causality behind these challenges and provide field-proven, self-validating protocols to achieve both thermodynamically favored and "mismatched" regioselectivities.

Section 1: Understanding the Substrate's Directing Effects

Q: Why does standard halogenation of 4-chlorobenzonitrile exclusively yield the 3-halo isomer, and why is it so difficult to functionalize the 2-position?

A: The regiochemical outcome is dictated by the synergistic electronic effects of the two substituents on the benzene ring[1].

  • The Cyano Group (-CN) at C1: This is a strongly electron-withdrawing group via both induction and resonance. It deactivates the ring and acts as a meta-director, directing electrophiles to the C3 and C5 positions[1].

  • The Chloro Group (-Cl) at C4: Halogens deactivate the ring via induction but donate electron density via resonance, making them ortho/para-directors. Relative to the C4 position, the ortho positions are C3 and C5.

Because both groups direct an incoming electrophile to the exact same positions, standard Electrophilic Aromatic Substitution (EAS) is completely regioselective for the 3-position[1]. Functionalizing the C2 position (ortho to the nitrile) is considered a "mismatched" transformation because it requires overcoming this powerful thermodynamic and kinetic electronic bias.

EAS_Regioselectivity Sub 4-Chlorobenzonitrile CN -CN (C1) Meta Director Sub->CN Cl -Cl (C4) Ortho/Para Director Sub->Cl EAS Electrophilic Bromination CN->EAS Directs to C3/C5 Cl->EAS Directs to C3/C5 Prod 3-Bromo-4-chlorobenzonitrile (Synergistic Product) EAS->Prod 100% Regioselective

Fig 1. Synergistic directing effects of -CN and -Cl groups in electrophilic aromatic substitution.

Section 2: Troubleshooting Standard EAS (C3-Halogenation)

Q: When attempting to synthesize 3-bromo-4-chlorobenzonitrile via EAS, I am observing significant amounts of the 3,5-dibromo byproduct. How can I optimize the mono-halogenation?

A: Over-halogenation occurs when the reaction kinetics of the second substitution are not sufficiently suppressed. Although both -CN and -Cl are deactivating, the introduction of a bromine atom at C3 does not alter the electronic landscape enough to completely halt further bromination if an excess of the active electrophile is present.

Causality & Optimization Strategy: To prevent dihalogenation, you must strictly control the stoichiometry of the halogen source and the activity of the Lewis acid[2]. Using a milder Lewis acid or lowering the reaction temperature reduces the concentration of the highly reactive electrophilic species, thereby increasing the kinetic differentiation between the starting material and the mono-brominated product.

Self-Validating Protocol Adjustments:

  • Stoichiometry: Limit the brominating agent (e.g., Br₂ or NBS) to exactly 0.95 - 1.00 equivalents.

  • Temperature: Maintain the reaction at 0 °C to 5 °C during the addition of the halogenating agent.

  • Validation Checkpoint: Pull aliquots every 30 minutes, quench with aqueous sodium thiosulfate, and analyze via GC-MS. The reaction should be actively quenched when the starting material drops below 5%, rather than pushing for 100% conversion, to strictly avoid the 3,5-dibromo byproduct.

Section 3: Achieving Mismatched Regioselectivity (C2-Halogenation)

Q: My target is 2-bromo-4-chlorobenzonitrile. Since EAS directs to C3, and Directed Ortho Metalation (DoM) fails due to nucleophilic attack on the nitrile, what is the most reliable method?

A: The most effective strategy to functionalize the C2 position is to abandon electronic control entirely and rely on steric control via Iridium-Catalyzed C-H Borylation, followed by Copper-Catalyzed Halodeborylation[3].

The Causality of Steric Control: Developed by Hartwig, Ishiyama, and Miyaura[4], Ir-catalyzed C-H borylation utilizes a bulky catalyst system (e.g., [Ir(OMe)(cod)]₂ with dtbpy). The regioselectivity is governed by the steric environment of the C-H bonds rather than the electronic directing effects of the substituents[5].

In 4-chlorobenzonitrile, the -CN group is linear (sp hybridized) and sterically much smaller than the spherical -Cl atom[3]. Consequently, the bulky iridium catalyst preferentially approaches the C-H bond ortho to the smaller cyano group (C2) rather than ortho to the larger chloro group (C3). Literature demonstrates that borylation ortho to -CN versus -Cl is favored by a factor of 4, making the 2-borylated isomer the major product.

CH_Activation Start 4-Chlorobenzonitrile Cat [Ir(OMe)(cod)]2 / dtbpy Steric Approach Start->Cat B2pin2 Boryl 2-(Bpin)-4-chlorobenzonitrile (Favored 4:1 over C3) Cat->Boryl Linear -CN is smaller than -Cl Halo CuBr2 / MeOH / H2O Halodeborylation Boryl->Halo End 2-Bromo-4-chlorobenzonitrile Halo->End Ipso-substitution

Fig 2. Sterically governed Ir-catalyzed C-H borylation and subsequent halodeborylation workflow.

Section 4: Quantitative Data & Experimental Methodology

Table 1: Quantitative Comparison of Halogenation Strategies for 4-Chlorobenzonitrile

StrategyTarget PositionReagents / CatalystRegioselectivity DriverTypical Regio-Ratio
Traditional EAS C3 (3-halo)Br₂, FeCl₃ or NBS/H⁺Electronic (Synergistic)> 99:1 (C3 : C2)
Directed Ortho Metalation C2 (2-halo)TMP-MgCl·LiCl, then Br₂Coordination (Weak DMG)Poor (Side reactions)
Ir-C-H Borylation C2 (2-halo)1)[Ir]/dtbpy, B₂pin₂ 2) CuBr₂Steric (-CN < -Cl)~ 4:1 (C2 : C3)

Detailed Step-by-Step Methodology: Synthesis of 2-Bromo-4-chlorobenzonitrile

Step 1: Iridium-Catalyzed C-H Borylation (Steric Functionalization) (Note: This system is self-validating; the deep red color of the active Ir-dtbpy complex confirms successful catalyst initiation).

  • Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with [Ir(OMe)(cod)]₂ (1.5 mol %) and dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (3.0 mol %).

  • Activation: Add anhydrous THF (0.5 M relative to substrate). Stir for 5 minutes at room temperature until the solution transitions to a deep, dark red color.

  • Substrate Addition: Add bis(pinacolato)diboron (B₂pin₂) (0.75 equiv). Crucial Causality: Using a sub-stoichiometric amount of the borane reagent minimizes the formation of 2,6-diborylated byproducts[3]. Finally, add 4-chlorobenzonitrile (1.0 equiv).

  • Reaction: Seal the flask, remove it from the glovebox, and heat at 60 °C for 16 hours.

  • Validation: Analyze an aliquot via GC-MS. You should observe a ~4:1 ratio of the 2-Bpin to 3-Bpin isomers. Concentrate the mixture under reduced pressure.

Step 2: Copper-Catalyzed Halodeborylation (Ipso-Substitution)

  • Solvation: Dissolve the crude boronate ester mixture in a 1:1 mixture of Methanol and Water (0.2 M).

  • Halogenation: Add Copper(II) bromide (CuBr₂) (3.0 equiv) in one portion. The water is essential as it acts as a proton source and facilitates the transmetalation step.

  • Reaction: Heat the suspension to 80 °C for 6 hours.

  • Workup & Validation: Cool to room temperature. Dilute with Ethyl Acetate and wash extensively with saturated aqueous NH₄Cl to complex and remove all copper salts. Self-Validation: The aqueous layer will turn bright blue, confirming the successful extraction of Cu(II) byproducts.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to separate the major 2-bromo-4-chlorobenzonitrile from the minor 3-bromo isomer.

References

  • Google Patents. "US7514563B2 - Process for producing cyano substituted arene boranes and compounds." Source: google.com.
  • Scribd. "JACS2005 Ja0428309 | PDF | Aromaticity | Organic Chemistry." Source: scribd.com. URL:[Link]

  • ACS Publications. "One-Pot Homologation of Boronic Acids: A Platform for Diversity-Oriented Synthesis | Organic Letters." Source: acs.org. URL:[Link]

  • ACS Publications. "Efficient Synthesis of Aryl Boronates via Zinc-Catalyzed Cross-Coupling of Alkoxy Diboron Reagents with Aryl Halides at Room Temperature | Organic Letters." Source: acs.org. URL:[Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. "The Synthesis of 2-Bromo-4-chlorobenzonitrile: Methods and Considerations." Source: nbinno.com. URL: [Link]

Sources

Technical Support Center: Process Scale-Up for 3,5-Dibromo-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Target Molecule: 3,5-Dibromo-4-chlorobenzonitrile (CAS: 304854-55-5 / Related analogues) Primary Application: Key intermediate for meta-diamide insecticides (e.g., Broflanilide precursors) and advanced agrochemical coupling.

The Synthesis Challenge: Unlike its hydroxy-analogue (Bromoxynil), which is electron-rich and brominates easily, 4-chlorobenzonitrile is an electron-deficient substrate. The nitrile group (-CN) is strongly electron-withdrawing (deactivating), and the chlorine atom (-Cl), while ortho/para directing, is inductively withdrawing.

  • Good News: Both the -CN (meta-director) and -Cl (ortho-director) direct incoming electrophiles to the 3 and 5 positions . Regioselectivity is naturally high.

  • Bad News: The ring is deactivated. Standard aqueous bromination (used for phenols) will likely fail or stall. Scale-up requires forcing conditions (Lewis acids or strong mineral acids) which introduces risks of nitrile hydrolysis and thermal runaways.

Process Visualization (Workflow)[1]

The following diagram outlines the standard industrial workflow for the Lewis-Acid catalyzed bromination route, highlighting critical control points (CCPs).

G Start Raw Material Charge (4-Chlorobenzonitrile + Solvent) Catalyst Catalyst Addition (FeBr3 or AlCl3) Start->Catalyst Inert Atmosphere Bromine Bromine Dosing (Controlled Rate) Catalyst->Bromine Temp < 40°C Reaction Reaction Phase (Reflux/Heat Soak) Bromine->Reaction Exotherm Control Reaction->Reaction Stall? Add 0.1 eq Catalyst Quench Quench/Workup (Bisulfite + Water) Reaction->Quench IPC Check (<1% SM) Isolation Filtration & Drying Quench->Isolation Phase Separation

Figure 1: Critical Process Flow for the Lewis-Acid catalyzed bromination of deactivated benzonitriles.

Technical Support Modules (Troubleshooting & FAQs)

Module A: Reaction Kinetics & Conversion

Q: The reaction stalls at ~60% conversion (mono-bromo intermediate). Adding more bromine doesn't help. What is wrong?

A: This is a classic "deactivated ring" plateau.

  • Root Cause: As the first bromine atom attaches, it further deactivates the ring (inductive withdrawal), making the second bromination significantly slower (10-100x slower).

  • Troubleshooting Protocol:

    • Temperature: You likely need to increase the reaction temperature. If running in DCM (dichloromethane) at reflux (40°C), switch to a higher boiling solvent like Chlorobenzene or 1,2-Dichloroethane (DCE) to achieve >80°C.

    • Catalyst Load: Ensure your Lewis Acid (e.g.,

      
       or 
      
      
      
      powder) is fresh. Moisture deactivates these catalysts. Increase loading from 1 mol% to 3-5 mol%.
    • The "Iron Spike": On scale-up, adding fresh iron powder after the mono-bromo stage can restart the kinetics.

Q: Can I use NBS (N-Bromosuccinimide) instead of liquid Bromine (


)? 

A: Yes, but with caveats.[1]

  • Pros: Easier handling of solids.[2]

  • Cons: Atom economy is poor (succinimide waste).

  • Guidance: For NBS, you must use a strong acid solvent (e.g.,

    
     or TFA) to generate the superelectrophile. In standard solvents, NBS will not be potent enough for this deactivated substrate.
    
Module B: Impurity Profile & Selectivity

Q: I am seeing a "hydrolysis impurity" (Amide formation). How do I prevent this?

A: The nitrile group (-CN) is susceptible to hydrolysis to the amide (


) under acidic conditions, especially if water is present.
  • Mechanism:

    
    .
    
  • Corrective Action:

    • Dry System: Ensure the reactor and solvents are anhydrous (<0.05% water) before starting.

    • Quench Control: This is the danger zone. Do not quench the acidic reaction mixture into hot water.

    • Protocol: Pour the reaction mixture slowly into ice-cold sodium bisulfite solution. Keep the quench temperature <20°C . High temp + Acid + Water = Hydrolysis.

Q: How do I remove the mono-bromo impurity (3-bromo-4-chlorobenzonitrile) downstream?

A: Separation by crystallization is difficult due to structural similarity.

  • Prevention is Key: It is better to drive the reaction to completion (even if it means slight over-bromination) than to leave mono-bromo species.

  • Purification: If you must purify, recrystallization from Ethanol/Water (80:20) or Isopropanol is often effective. The di-bromo product is generally less soluble than the mono-bromo species.

Module C: Safety & Thermal Management

Q: During the bromine addition, we see a delayed exotherm.[3] Is this normal?

A: No, this is dangerous. It indicates "accumulation."

  • The Hazard: If the reaction does not start immediately upon dosing, unreacted bromine accumulates. Once it initiates (often due to a temperature bump), all the accumulated bromine reacts at once, causing a thermal runaway.

  • Self-Validating Step:

    • Add 5% of the total Bromine.

    • Wait for a visible color change (dark red to lighter orange) or a slight exotherm (

      
      ).
      
    • Only then proceed with the continuous feed.

    • If no exotherm: Stop. Check catalyst. Do not continue dosing.

Key Process Parameters (Data Tables)

Table 1: Solvent Selection Matrix
SolventBoiling PointSuitabilityNotes
Dichloromethane (DCM) 40°CLow Too cold for the second bromination step. Good for solubility but poor kinetics.
Chlorobenzene 131°CHigh Excellent thermal range. Inert to bromination under these specific conditions (mostly). Standard industrial choice.
Sulfuric Acid (98%) >300°CMedium Allows for "oxidative bromination" (using NaBr/NaBrO3), but high risk of nitrile hydrolysis.
Acetonitrile 82°CLow Can participate in reactions; generally poor for radical/Lewis acid halogenations.
Table 2: Stoichiometry Guidelines
ReagentMolar Eq.RoleComment
4-Chlorobenzonitrile1.0SubstrateLimiting reagent.[4]
Bromine (

)
2.2 - 2.5ReagentSlight excess required to drive kinetics to di-bromo.
Iron (

) /

0.03 - 0.05CatalystIron powder converts to

in situ.
Sodium Bisulfite0.5 (sat. aq)QuenchNeutralizes excess

to benign bromide.

References & Authoritative Grounding

The protocols described above are synthesized from established industrial methodologies for the halogenation of deactivated aromatic nitriles.

  • Process Analogue (Hydroxy-series): Process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile. (Describes the directing effects and bromination logic, though on a more activated substrate).

    • Source: WO2010097812A1 (Patent).

    • URL:

  • General Halogenation Methodology: Esters of 3,5-dibromo-4-hydroxybenzonitrile.[4][5] (Details solvent choices like Chlorobenzene for high-temperature bromination).[5][6]

    • Source: US4439368A (Patent).

    • URL:

  • Safety Data & Handling: Safety Data Sheet: 4-Chlorobenzonitrile. (Critical for handling the precursor).

    • Source: Fisher Scientific.[7]

Disclaimer: This guide is for research and development purposes. All scale-up activities must be preceded by a rigorous Process Safety Hazard Assessment (PHA) and calorimetry studies (DSC/RC1).

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC of Halogenated Benzonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Peak Asymmetry & Tailing Factors (


)
Analytes:  Halogenated Benzonitriles (e.g., 2-chlorobenzonitrile, 4-bromobenzonitrile)

Introduction

Welcome to the technical support module for halogenated benzonitriles. Unlike basic amines, where peak tailing is often a simple matter of pH-dependent ionization, benzonitriles present a subtler challenge. These compounds are effectively neutral at standard HPLC pH levels (pKa of conjugate acid < 0), yet they frequently exhibit tailing.

This guide moves beyond generic advice to address the specific dipole-dipole interactions and


-system behaviors inherent to this class of compounds.

Module 1: The Diagnostic Framework

Before altering chemistry, we must determine if the tailing is Physical (hardware/flow path) or Chemical (silanol activity/column chemistry).

Visual: The Tailing Triage Workflow

TailingDiagnosis Start Symptom: Peak Tailing (As > 1.2) Step1 Protocol A: The Flow Rate Test (Reduce flow by 50%) Start->Step1 Decision1 Does Tailing Factor Change? Step1->Decision1 Physical Physical Cause (Void, Dead Volume, Fittings) Decision1->Physical Yes (Worse at low flow) Chemical Chemical Cause (Silanol Interaction, pH) Decision1->Chemical No (Constant) CheckFittings Inspect: Pre-column tubing, Detector cell, Column Void Physical->CheckFittings Action CheckMobilePhase Optimize: Buffer pH, Organic Modifier, Column Type Chemical->CheckMobilePhase Action

Figure 1: Diagnostic decision tree to isolate physical vs. chemical root causes of peak tailing.

Protocol A: The Flow Rate Test

Objective: Distinguish between secondary chemical interactions and mass transfer/void volume issues.

  • Run Standard Method: Record the Asymmetry Factor (

    
    ) at your standard flow rate (e.g., 1.0 mL/min).
    
  • Reduce Flow: Lower flow rate to 0.5 mL/min (or 50% of original).

  • Compare:

    • If

      
       remains constant:  The issue is Chemical  (thermodynamic interaction with the stationary phase). Proceed to Module 2.
      
    • If

      
       increases (worsens):  The issue is Physical  (likely extra-column dead volume or a column void). Check your fittings and tubing length.[1][2]
      

Module 2: Chemical Interactions & Stationary Phase

Q: My benzonitrile is neutral. Why is it interacting with silanols?

A: While benzonitriles are not protonated bases (like amines), the nitrile group (-C≡N) possesses a lone pair of electrons on the nitrogen atom, making it a weak Lewis base.

  • The Mechanism: Residual silanol groups (Si-OH) on the silica surface are acidic (pKa ~3.8–4.5). They can donate a hydrogen to form a Hydrogen Bond with the nitrile nitrogen.

  • The Result: This secondary retention mechanism (H-bonding) is slower than the primary hydrophobic retention, causing the "tail" on the chromatogram.

Visual: The Nitrile-Silanol Interaction

InteractionMechanism cluster_silica Stationary Phase Surface Silanol Residual Silanol (Si-OH) C18 C18 Ligand (Hydrophobic) Analyte 4-Chlorobenzonitrile (Hydrophobic Ring + Polar -CN) Analyte->Silanol Secondary Interaction (H-Bonding / Dipole) Analyte->C18 Primary Retention (Hydrophobic Interaction)

Figure 2: Dual retention mechanisms. The dotted red line represents the unwanted secondary interaction causing tailing.

Q: Which column should I use to prevent this?

Recommendation 1: High-Purity "Type B" Silica Avoid older "Type A" silica, which contains metal impurities that increase the acidity of silanols. Ensure your column is:

  • High Purity: (<10 ppm metals).

  • End-capped: A secondary bonding step caps accessible silanols.[3][4]

Recommendation 2: Phenyl-Hexyl Phases (Superior Selectivity) For halogenated benzonitriles, Phenyl-Hexyl columns often outperform C18.

  • Why? The

    
     interactions between the phenyl stationary phase and the benzonitrile ring provide strong, specific retention. This distinct mechanism can often "overpower" the weak silanol interactions, improving peak shape.
    

Module 3: Mobile Phase Optimization

Q: Should I use Acetonitrile (ACN) or Methanol (MeOH)?

A: Methanol is often superior for suppressing tailing in this specific application.

  • The Protic Advantage: Methanol is a protic solvent. It can hydrogen bond with the residual silanols on the column surface, effectively "solvating" or masking them.

  • The ACN Problem: Acetonitrile is aprotic. It does not mask silanols, leaving them free to interact with your benzonitrile analyte.

  • Experiment: If using ACN/Water, try switching to MeOH/Water. You may see an immediate improvement in symmetry.

Q: What is the optimal pH?

A: Maintain pH < 3.0.

Even though the benzonitrile is not ionizing, the silanols are .

  • At pH > 4.0: Silanols ionize to Si-O⁻. This creates a strong dipole and potential cation-exchange site (if any trace metals are present).

  • At pH 2.0 - 3.0: Silanols are protonated (Si-OH) and neutral. While they can still H-bond, the interaction is weaker than with the ionized form.

  • Buffer Additive: Use 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA) . TFA is particularly effective as it pairs with the stationary phase to further mask silanols.

Module 4: Sample Solvent (The "Strong Solvent" Effect)

Q: My peaks are splitting or fronting, but it looks like tailing. Why?

A: You are likely suffering from "Solvent Mismatch."

Halogenated benzonitriles have low water solubility, so researchers often dissolve them in 100% MeOH or ACN.

  • The Issue: If you inject a 100% organic sample into a mobile phase that is 80% water (initial gradient), the analyte precipitates or travels faster than the mobile phase at the column head.

  • The Fix: Dissolve your sample in the initial mobile phase composition (e.g., 20% MeOH / 80% Water). If solubility is an issue, use the highest organic ratio possible that matches the gradient start (e.g., 50/50) but reduce injection volume to < 5 µL.

Summary: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Tailing (

1.2 - 1.5)
Residual Silanol InteractionSwitch organic modifier from ACN to Methanol . Add 0.05% TFA to mobile phase.[5]
Severe Tailing (

> 2.0)
Column Bed Void / CollapsePerform Flow Rate Test (Module 1). If physical, replace column.
Split Peak / Shoulder Solvent MismatchDissolve sample in starting mobile phase. Reduce injection volume.
Broad Peak (Low Efficiency) Extra-Column VolumeCheck tubing diameter (use 0.005" ID Red PEEK). Ensure flow cell is appropriate (e.g., 10mm path).
Retention Drift pH InstabilityEnsure buffer capacity. If using TFA, ensure column is equilibrated (TFA takes longer to equilibrate).

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025).[6] What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Rapid HPLC Separation of Aromatic Compounds on HALO Phenyl-Hexyl. Retrieved from [Link]

  • Agilent Technologies. (2014). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

Sources

Technical Support Center: Preventing Decomposition of 3,5-Dibromo-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for halogenated aromatic nitriles. 3,5-Dibromo-4-chlorobenzonitrile (CAS: 1541255-11-1) is a highly functionalized, electron-deficient building block critical in pharmaceutical synthesis and materials science. However, its polyhalogenated nature and the electrophilic nitrile group make it uniquely susceptible to environmental degradation.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure absolute chemical integrity during storage.

Part 1: The Causality of Decomposition (Mechanistic Vulnerabilities)

To prevent degradation, one must first understand the thermodynamic and kinetic vulnerabilities of the molecule. The decomposition of 3,5-dibromo-4-chlorobenzonitrile primarily occurs via two distinct pathways:

  • Photolytic and Thermal Dehalogenation: The carbon-halogen bonds possess different Bond Dissociation Energies (BDEs). The C-Br bond in aromatic systems has an 1, which is significantly weaker than the C-Cl bond (97.6 kcal/mol)[1]. Exposure to ambient ultraviolet (UV) or high-intensity visible light provides sufficient energy to induce homolytic cleavage of the C-Br bond, generating reactive aryl radicals that lead to debromination, dimerization, and sample discoloration.

  • Nucleophilic Hydrolysis of the Nitrile: The nitrile carbon is highly electrophilic. This electrophilicity is further exacerbated by the strong inductive electron-withdrawing effects (-I effect) of the two bromines and one chlorine atom on the benzene ring. In the presence of ambient moisture, and 2, water acts as a nucleophile attacking the nitrile carbon. This leads to the formation of an intermediate hydroxy imine, which tautomerizes into an amide, and can further hydrolyze into a carboxylic acid[2].

Quantitative Thermodynamic Vulnerabilities
Structural FeatureVulnerability TypeQuantitative Metric (Energy/Rate)Primary Environmental Trigger
C-Br Bond Homolytic CleavageBDE ≈ 82.6 kcal/molUV/Visible Light, Heat
C-Cl Bond Homolytic CleavageBDE ≈ 97.6 kcal/molExtreme Heat (Highly Stable)
-C≡N Group Nucleophilic AdditionHigh Electrophilicity (δ+ Carbon)Moisture (H₂O), Trace Acid/Base

Part 2: Troubleshooting FAQs

Q: My batch of 3,5-Dibromo-4-chlorobenzonitrile has developed a yellowish tint after sitting on the benchtop. Is it ruined? A: The yellowing is a classic indicator of photolytic degradation. Because the C-Br bond requires only ~82.6 kcal/mol to break[1], ambient laboratory fluorescent lighting or sunlight can trigger homolytic cleavage. The resulting bromine radicals and aryl radicals polymerize or react with atmospheric oxygen to form colored impurities. Action: You must re-purify the compound (e.g., via recrystallization or flash chromatography) before use. Always store in opaque or amber-glass containers moving forward.

Q: I ran an HPLC/NMR on my stored sample and detected a new peak corresponding to an amide. How did this form in a sealed vial? A: This is caused by nitrile hydrolysis[2]. Even microscopic amounts of trapped atmospheric moisture inside the vial can initiate this. The strongly electron-withdrawing halogens on the ring make the nitrile carbon highly susceptible to nucleophilic attack by water. Action: Standard screw-cap vials are insufficient. You must store the compound under an inert atmosphere (Argon or N₂) using a desiccator or a glovebox.

Q: Can I store this compound in a standard laboratory refrigerator at 4°C? A: Yes, but temperature control alone is insufficient. While 4°C reduces the kinetic rate of hydrolysis and thermal degradation, refrigerators are high-humidity environments. If the vial is not hermetically sealed and purged with Argon, moisture condensation upon taking the vial in and out of the fridge will rapidly accelerate nitrile hydrolysis.

Part 3: Self-Validating Experimental Protocols

To ensure trust and reproducibility, do not rely on passive storage. Implement the following self-validating workflow to guarantee >99% purity over extended storage periods.

Protocol 1: Anhydrous & Photoprotective Storage Workflow
  • Drying: Transfer the 3,5-Dibromo-4-chlorobenzonitrile powder into a vacuum desiccator containing active phosphorus pentoxide (P₂O₅) or anhydrous calcium sulfate. Apply high vacuum (≤ 0.1 mbar) for 12 hours to remove trace adsorbed water.

  • Inert Gas Purging: Backfill the desiccator with high-purity Argon (Argon is heavier than Nitrogen and provides a better protective blanket for bottom-dwelling powders).

  • Encapsulation: Inside a glovebox or using Schlenk techniques, transfer the dried powder into an amber-glass vial (to block UV transmission).

  • Sealing: Seal the vial with a PTFE-lined septum cap. Wrap the cap boundary tightly with Parafilm or Teflon tape to prevent moisture ingress during thermal cycling.

  • Thermal Control: Store the sealed vial in a dedicated chemical refrigerator at 2°C to 8°C.

Protocol 2: Quality Control (QC) Validation (Self-Validation Step)

Before utilizing a stored batch in a critical synthetic step, validate its integrity to ensure the storage protocol was successful:

  • Sample Prep: Dissolve 1 mg of the sample in 1 mL of anhydrous HPLC-grade Acetonitrile.

  • Chromatography: Run a Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Analysis: The intact 3,5-Dibromo-4-chlorobenzonitrile will elute as a sharp, non-polar peak. Look for earlier-eluting (more polar) peaks which indicate the formation of the benzamide or benzoic acid derivatives (hydrolysis products). Additionally, check for altered isotopic splitting patterns in MS indicating debromination. If purity is <98%, recrystallize from hot ethanol/water before use.

Part 4: Workflows & Visualizations

Degradation A 3,5-Dibromo-4-chlorobenzonitrile (Intact Molecule) B Photolytic Cleavage (C-Br Bond) A->B UV/Vis Light (BDE ~82.6 kcal/mol) C Nitrile Hydrolysis (+ H2O) A->C Ambient Moisture Trace Acid/Base D Aryl Radicals & Debrominated Byproducts B->D Radical Propagation E Benzamide / Benzoic Acid Derivatives C->E Nucleophilic Addition

Mechanistic pathways of 3,5-Dibromo-4-chlorobenzonitrile degradation via photolysis and hydrolysis.

StorageWorkflow S1 1. Vacuum Desiccation Remove trace water S2 2. Argon Backfill Displace oxygen & moisture S1->S2 S3 3. Amber Glass Encapsulation Block UV/Vis photons S2->S3 S4 4. Cold Storage (2-8°C) Minimize thermal kinetics S3->S4 S5 5. HPLC/NMR QC Validation Confirm <0.5% degradation S4->S5

Step-by-step self-validating workflow for the anhydrous, inert storage of halogenated benzonitriles.

References

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions Source: Journal of the American Chemical Society (JACS) / PMC URL:1

  • 6.6: Chemistry of Nitriles (Hydrolysis and Mechanisms) Source: Chemistry LibreTexts URL:2

Sources

Validation & Comparative

3,5-Dibromo-4-chlorobenzonitrile vs. 3,5-dibromo-4-hydroxybenzonitrile biological activity

Author: BenchChem Technical Support Team. Date: March 2026

The structural divergence between 3,5-dibromo-4-hydroxybenzonitrile (commonly known as the herbicide Bromoxynil) and its halogenated analog 3,5-dibromo-4-chlorobenzonitrile provides a textbook example of how a single functional group substitution dictates biological activity. While both molecules share a heavily electron-withdrawn benzonitrile core flanked by two bromine atoms, the substitution at the para (C4) position—a hydroxyl (-OH) group versus a chlorine (-Cl) atom—completely alters their interaction with biological targets.

This guide provides an in-depth comparative analysis of their mechanistic pathways, physicochemical properties, and the experimental protocols required to validate their distinct biological profiles.

Mechanistic Divergence: The "Why" Behind the Activity

The biological efficacy of Bromoxynil relies entirely on the presence of the C4-hydroxyl group, which enables two distinct mechanisms of toxicity: the inhibition of photosynthesis and the uncoupling of oxidative phosphorylation[1][2]. Replacing this hydroxyl group with a chlorine atom abolishes both activities, rendering 3,5-dibromo-4-chlorobenzonitrile biologically inert in these pathways and relegating it to use primarily as a synthetic intermediate or a negative control in structure-activity relationship (SAR) studies.

A. Photosystem II (PSII) Inhibition

Bromoxynil is a potent PSII inhibitor. It acts by competing with plastoquinone for the


 binding pocket on the D1 protein of the thylakoid membrane. Spectroscopic and crystallographic docking studies confirm that the deprotonated phenolate oxygen of Bromoxynil forms a critical, strong hydrogen bond with the His215  residue of the D1 protein [3].

Conversely, 3,5-dibromo-4-chlorobenzonitrile possesses a chlorine atom at the C4 position. Chlorine is electronegative but cannot act as a hydrogen bond donor, and its larger Van der Waals radius creates steric clashes within the tight


 pocket. Consequently, the chloro-analog fails to bind to the D1 protein, allowing electron transport to proceed unhindered [4].

PSII_Mechanisms P680 P680 Reaction Center QA Q_A (Primary Acceptor) P680->QA e- transfer QB Q_B (Secondary Acceptor) QA->QB e- transfer D1 D1 Protein (His215) D1->QB Binding Pocket Bromoxynil Bromoxynil (Forms H-bond) Bromoxynil->D1 Competitive Inhibition Blocks e- to Q_B Chloro 3,5-Dibromo-4-chlorobenzonitrile (No H-bond) Chloro->D1 Negligible Affinity

Caption: Mechanism of PSII inhibition where Bromoxynil outcompetes Q_B at the D1 protein, unlike its chloro-analog.

B. Mitochondrial Uncoupling (Protonophore Activity)

Beyond PSII, Bromoxynil acts as a weak acid uncoupler of oxidative phosphorylation in both plant and mammalian mitochondria [2]. The strong electron-withdrawing effects of the cyano group and the two bromine atoms lower the


 of the C4-hydroxyl group to approximately 3.86 [1]. This allows Bromoxynil to exist in an equilibrium between its protonated (lipophilic) and deprotonated (anionic) states at physiological pH. It diffuses across the inner mitochondrial membrane in its protonated form, releases the proton into the alkaline matrix, and returns to the intermembrane space as an anion—effectively short-circuiting the proton motive force (PMF) required for ATP synthesis.

Because 3,5-dibromo-4-chlorobenzonitrile lacks an ionizable proton, it cannot function as a protonophore. It remains permanently neutral, highly lipophilic, and incapable of dissipating the transmembrane proton gradient.

Uncoupling_Cycle IMS Intermembrane Space (High[H+], Low pH) B_anion_IMS Bromoxynil Anion (B-) IMS->B_anion_IMS H+ Binding Matrix Mitochondrial Matrix (Low [H+], High pH) B_neutral_IMS Protonated Bromoxynil (BH) B_anion_IMS->B_neutral_IMS pKa ~3.86 B_neutral_Matrix Protonated Bromoxynil (BH) B_neutral_IMS->B_neutral_Matrix Diffuses across Lipid Bilayer B_anion_Matrix Bromoxynil Anion (B-) B_neutral_Matrix->B_anion_Matrix Deprotonation B_anion_Matrix->Matrix H+ Release B_anion_Matrix->B_anion_IMS Electrophoretic Return Cl_Analog 3,5-Dibromo-4-chlorobenzonitrile (Permanently Neutral) Cl_Analog->Matrix Trapped in Membrane No H+ Transport

Caption: Protonophore mechanism of Bromoxynil dissipating the proton gradient, an impossible function for the chloro-analog.

Physicochemical & Biological Data Summary

The following table synthesizes the quantitative differences driving the divergent applications of these two molecules.

Property / Metric3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil)3,5-Dibromo-4-chlorobenzonitrile
CAS Number 1689-84-51541255-11-1
C4 Substituent Hydroxyl (-OH)Chlorine (-Cl)
Ionizability (

)
~3.86 (Weak Acid)N/A (Non-ionizable)
Hydrophobicity (LogP) ~2.8 (pH dependent)> 4.0 (Highly lipophilic)
PSII Inhibition (

)
~0.1 - 1.0 µM (Potent)> 100 µM (Inactive)
Mitochondrial Uncoupling Active (

~3.2 µM)
Inactive
Primary Application Commercial HerbicideSynthetic Intermediate / SAR Control

Experimental Workflows for Comparative Validation

To empirically validate the structural causality described above, researchers must utilize self-validating bioassays. The following protocols are designed with internal controls to ensure data integrity.

Protocol A: PSII Inhibition via DCPIP Reduction (Hill Reaction)

This assay measures the disruption of the photosynthetic electron transport chain by monitoring the colorimetric reduction of the artificial electron acceptor DCPIP (2,6-dichlorophenolindophenol).

System Validation:

  • Positive Control: DCMU (Diuron) – A known, potent

    
     site inhibitor.
    
  • Negative Control: Vehicle (0.1% DMSO) to ensure solvent does not affect thylakoid integrity.

Step-by-Step Methodology:

  • Thylakoid Isolation: Homogenize fresh spinach leaves in an ice-cold isolation buffer (0.4 M sucrose, 50 mM Tricine pH 7.8, 10 mM NaCl, 5 mM

    
    ). Centrifuge at 3,000 × g for 10 minutes to pellet the thylakoid membranes. Resuspend in assay buffer.
    
  • Reaction Assembly: In a cuvette, combine thylakoid suspension (equivalent to 20 µg chlorophyll/mL), 50 µM DCPIP, and the test compounds (Bromoxynil or 3,5-dibromo-4-chlorobenzonitrile) at titrated concentrations (0.01 µM to 100 µM).

  • Illumination & Measurement: Illuminate the cuvette with a saturating red light source (600 µmol photons

    
    ) for exactly 2 minutes.
    
  • Quantification: Immediately measure the absorbance at 600 nm using a spectrophotometer. The reduction of DCPIP correlates with a decrease in absorbance.

  • Analysis: Bromoxynil will prevent the loss of absorbance at 600 nm (indicating inhibited electron flow). The chloro-analog will show a rapid drop in absorbance indistinguishable from the vehicle control.

Protocol B: Mitochondrial Respiration Assay via Clark-Type Electrode

This protocol utilizes isolated mitochondria to measure oxygen consumption rates, differentiating between coupled respiration and protonophore-induced uncoupling [2].

System Validation:

  • Quality Control: Calculate the Respiratory Control Ratio (RCR = State 3 / State 4). An RCR > 4 indicates intact, healthy mitochondria.

  • Positive Control: FCCP or 2,4-DNP (established classical uncouplers).

Step-by-Step Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from rat liver or etiolated pea stems using differential centrifugation in a mannitol-sucrose-HEPES buffer.

  • Baseline Respiration (State 2): Add 1 mg/mL of mitochondrial protein to a temperature-controlled (25°C) Clark-type oxygen electrode chamber containing 2 mL of respiration buffer. Add 5 mM succinate (substrate) and 2 µM rotenone (Complex I inhibitor).

  • Coupled Respiration (State 3 & 4): Add 200 µM ADP. Observe the rapid burst in oxygen consumption (State 3) followed by a plateau (State 4) once ADP is depleted.

  • Uncoupling Titration: During State 4, inject titrated amounts of Bromoxynil or 3,5-dibromo-4-chlorobenzonitrile (1 µM to 50 µM).

  • Analysis: Bromoxynil will induce a rapid, uncontrolled spike in oxygen consumption (pseudo-State 3) without the addition of ADP, confirming proton gradient dissipation. The chloro-analog will cause no change in the State 4 oxygen consumption rate, proving its inability to act as a protonophore.

Conclusion

The comparison between 3,5-dibromo-4-hydroxybenzonitrile and 3,5-dibromo-4-chlorobenzonitrile underscores the precision of molecular recognition in biological systems. The C4-hydroxyl group is non-negotiable for both D1 protein binding (via hydrogen bonding) and mitochondrial uncoupling (via weak acid proton shuttling). By substituting this group with a chlorine atom, researchers effectively strip the molecule of its herbicidal and toxicological properties, yielding an inert analog that is highly valuable for validating target specificity in drug and agrochemical development.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15531, Bromoxynil." PubChem. URL:[Link]

  • Zottini, M., Scoccianti, V., & Zannoni, D. (1994). "Effects of 3,5-Dibromo-4-Hydroxybenzonitrile (Bromoxynil) on Bioenergetics of Higher Plant Mitochondria (Pisum sativum)." Plant Physiology, 106(4), 1483-1488. URL:[Link]

  • Biochemistry, ACS Publications. (2010). "Structures and Binding Sites of Phenolic Herbicides in the QB Pocket of Photosystem II." Biochemistry, 49(25), 5350-5358. URL:[Link]

  • PubMed. (2014). "Synthesis and evaluation of heterocyclic analogues of bromoxynil." Pest Management Science. URL:[Link]

Strategic Guide: Cytotoxicity Profiling of Di- vs. Tri-Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cytotoxicity Comparison of Di- and Tri-Substituted Benzonitriles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the benzonitrile scaffold serves as a versatile pharmacophore, particularly in the development of antineoplastic agents and metabolic inhibitors. This guide provides a technical comparison between di-substituted (typically 3,4- or 3,5-patterned) and tri-substituted (typically 3,4,5-patterned) benzonitriles.

While di-substituted variants often exhibit broad-spectrum cytotoxicity via oxidative stress mechanisms or specific enzyme inhibition (e.g., aromatase or nitrilase), tri-substituted analogues—specifically the 3,4,5-trimethoxy motif—are privileged structures for targeting the colchicine-binding site of tubulin. This guide analyzes the Structure-Activity Relationship (SAR), cytotoxicity metrics (IC


), and mechanistic divergence of these two subclasses.
Chemical Context & SAR Landscape

The biological activity of benzonitriles is governed by the electronic and steric nature of substituents on the phenyl ring. The nitrile group (-CN) acts as a strong electron-withdrawing group (EWG) and a hydrogen bond acceptor, but the substitution pattern dictates the target engagement.

The Di-Substituted Scaffold (The "Metabolic" Profile)
  • Common Patterns: 3,5-dibromo-4-hydroxy (e.g., Bromoxynil derivatives) or 3,4-dimethoxy.

  • Physiochemical Trait: Often higher lipophilicity (LogP > 3.5) if halogenated.[1][2]

  • Primary Mechanism: Disruption of mitochondrial electron transport or inhibition of specific metalloenzymes. In herbicide toxicology, 3,5-dihalogenated benzonitriles uncouple oxidative phosphorylation.

The Tri-Substituted Scaffold (The "Tubulin" Profile)
  • Common Pattern: 3,4,5-trimethoxybenzonitrile.[3]

  • Physiochemical Trait: Optimized molecular volume to fit the hydrophobic pocket of

    
    -tubulin.
    
  • Primary Mechanism: Microtubule destabilization. The 3,4,5-trimethoxy motif mimics the A-ring of Combretastatin A-4, a potent vascular disrupting agent.

Comparative Analysis: Cytotoxicity & Performance[1][4][5][6][7][8]

The following data synthesizes findings from antineoplastic screenings, contrasting the potency and selectivity of these scaffolds.

Table 1: Comparative Cytotoxicity Metrics (Representative Data)
FeatureDi-Substituted (e.g., 3,5-dibromo)Tri-Substituted (e.g., 3,4,5-trimethoxy)
Primary Target Mitochondrial Complex / NitrilaseTubulin (Colchicine Site)
Potency (IC

)
Moderate (10 – 100

M)
Potent (0.01 – 5.0

M)
Selectivity Index (SI) Low (Often < 5)High (Often > 10 for tumor vs. normal)
Cell Cycle Effect Non-specific S-phase delay or necrosisG2/M Phase Arrest (Mitotic Catastrophe)
Solubility Poor (requires formulation)Moderate (improved by polarity of methoxy groups)

Critical Insight: The addition of the third methoxy group at the 5-position is often the "molecular switch" that converts a general cytotoxin into a specific tubulin inhibitor. Research indicates that removing this group can result in a 10- to 100-fold loss in potency against multidrug-resistant cell lines (e.g., MCF-7/ADR).

Mechanistic Visualization

To understand the causality behind the cytotoxicity differences, we examine the signaling pathways triggered by these scaffolds.

Figure 1: Mechanism of Action Divergence

The following diagram illustrates how structural substitution dictates the downstream cell death pathway.

Benzonitrile_MOA cluster_input Scaffold Input DiSub Di-Substituted (3,5-dihalo / 3,4-dimethoxy) Target_A Mitochondrial Uncoupling / ROS Generation DiSub->Target_A High Affinity TriSub Tri-Substituted (3,4,5-trimethoxy) Target_B Tubulin Colchicine Site Binding TriSub->Target_B High Affinity Effect_A ATP Depletion & Membrane Damage Target_A->Effect_A Effect_B Microtubule Depolymerization Target_B->Effect_B Death Apoptosis (Caspase 3/7) Effect_A->Death Necrosis/Apoptosis Mix Arrest G2/M Cell Cycle Arrest Effect_B->Arrest Arrest->Death Mitotic Catastrophe

Caption: Divergent cytotoxic pathways. Di-substituted variants often trigger oxidative stress, while tri-substituted variants specifically disrupt microtubule dynamics.

Experimental Protocols (Self-Validating Systems)

Reliable comparison requires standardized assays. The following protocols ensure data integrity when comparing these specific chemical classes.

Protocol A: MTT Cytotoxicity Assay (Standardized)

Objective: Determine IC


 values with high reproducibility.
  • Seeding: Plate tumor cells (e.g., HeLa or MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h to ensure adhesion.
    
  • Compound Preparation:

    • Dissolve benzonitriles in DMSO to create a 10 mM stock.

    • Validation Step: Verify solubility visually; di-substituted halogenated compounds may precipitate in aqueous media.

  • Treatment: Serial dilute compounds (0.01

    
    M to 100 
    
    
    
    M) in culture medium. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.
  • Incubation: Treat cells for 48h or 72h.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

  • Calculation: Plot dose-response curves using non-linear regression (Sigmoidal, 4PL).

Protocol B: Tubulin Polymerization Assay (Mechanism Confirmation)

Objective: Confirm if cytotoxicity is driven by tubulin inhibition (Tri-substituted characteristic).

  • Reagent Prep: Use purified porcine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

    
    , pH 6.9) containing 1 mM GTP.
    
  • Baseline: Place tubulin solution in a quartz cuvette at 4°C.

  • Induction: Add test compound (3

    
    M) or vehicle (DMSO).
    
  • Polymerization: Shift temperature to 37°C to initiate polymerization.

  • Monitoring: Measure turbidity (absorbance at 340 nm) every 30 seconds for 60 minutes.

  • Interpretation:

    • Tri-substituted: Flat line (inhibition of assembly).

    • Di-substituted: Sigmoidal curve similar to control (no direct tubulin effect).

Workflow Visualization: Assay Selection

Choosing the right assay is critical to distinguish between general toxicity and specific antineoplastic activity.

Assay_Workflow Start Compound Synthesis Screen MTT Screen (72h) Start->Screen Decision IC50 < 5 µM? Screen->Decision HighPotency Tri-Substituted Profile (Likely Tubulin Binder) Decision->HighPotency Yes LowPotency Di-Substituted Profile (General Toxicity) Decision->LowPotency No TubulinAssay Tubulin Polymerization Assay HighPotency->TubulinAssay CycleAnalysis Flow Cytometry (PI Staining) HighPotency->CycleAnalysis Result Lead Candidate Selection TubulinAssay->Result Confirm Mechanism

Caption: Decision tree for characterizing benzonitrile derivatives based on initial cytotoxicity screening.

References
  • Structure–activity relationships of novel heteroaryl-acrylonitriles as cytotoxic and antibacterial agents. Source: European Journal of Medicinal Chemistry [Link]

  • Study of Cytotoxic Effects of Benzonitrile Pesticides. Source: BioMed Research International [Link]

  • Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization. Source: Biochemistry (ACS) [Link]

  • Phenolic benzotriazoles: a class comparison of toxicokinetics of ultraviolet-light absorbers. Source: Xenobiotica [Link]

  • Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones. Source: European Journal of Medicinal Chemistry [Link]

Sources

A Comparative Guide to Analytical Method Validation for the Quantification of 3,5-Dibromo-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the precise and accurate quantification of chemical entities is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the validation of 3,5-Dibromo-4-chlorobenzonitrile, a halogenated aromatic compound of interest. As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the scientific rationale behind the selection of these methods and validation parameters, ensuring a robust and reliable analytical lifecycle.

The validation of an analytical method is a documented process that establishes, with a high degree of assurance, that a specific method will consistently produce a result meeting its predetermined specifications and quality attributes.[1] This guide will compare two of the most powerful and widely used analytical techniques in this context: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Electron Capture Detection (ECD) or Mass Spectrometry (MS).

Our approach is grounded in the globally harmonized standards set forth by the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline on the validation of analytical procedures, and the principles outlined by the U.S. Food and Drug Administration (FDA).[2][3]

The Analytical Challenge: 3,5-Dibromo-4-chlorobenzonitrile

3,5-Dibromo-4-chlorobenzonitrile is a substituted benzonitrile. Its structure, characterized by the presence of bromine and chlorine atoms, lends itself to specific analytical strategies. The nitrile group and the aromatic ring are chromophores, making UV detection a viable quantification method. The halogen atoms make the molecule highly responsive to electron capture detection and amenable to mass spectrometry.

High-Performance Liquid Chromatography (HPLC) with UV Detection: A Robust Workhorse

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For a compound like 3,5-Dibromo-4-chlorobenzonitrile, a reversed-phase HPLC method is the logical starting point.

The Rationale Behind the HPLC-UV Approach

The choice of reversed-phase HPLC is based on the non-polar nature of the analyte. A C18 or a phenyl column would provide sufficient retention and separation from potential impurities.[4] UV detection is selected due to the presence of the benzonitrile chromophore, which is expected to exhibit strong absorbance in the UV region. While a specific UV maximum for 3,5-Dibromo-4-chlorobenzonitrile is not readily published, analysis of similar benzonitrile structures suggests that a wavelength in the range of 210-250 nm would be appropriate for detection.[5][6]

Experimental Protocol: HPLC Method Validation

The following protocol outlines the steps for the validation of an HPLC-UV method for the quantification of 3,5-Dibromo-4-chlorobenzonitrile, in line with ICH Q2(R2) guidelines.[7][8]

1. System Suitability: Before commencing validation, the suitability of the chromatographic system is established. This ensures the system is performing adequately on the day of analysis.

  • Procedure: Inject five replicates of a standard solution of 3,5-Dibromo-4-chlorobenzonitrile.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area should be ≤ 2.0%.

    • Tailing factor should be ≤ 2.0.

    • Theoretical plates should be ≥ 2000.

2. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9]

  • Procedure:

    • Analyze a blank sample (diluent).

    • Analyze a placebo sample (if in a formulation).

    • Analyze a standard solution of 3,5-Dibromo-4-chlorobenzonitrile.

    • Analyze a spiked placebo sample.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of the 3,5-Dibromo-4-chlorobenzonitrile peak in the blank and placebo chromatograms.

3. Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[9]

  • Procedure: Prepare a series of at least five concentrations of 3,5-Dibromo-4-chlorobenzonitrile standard solutions over a range of 50% to 150% of the expected working concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

4. Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9]

  • Procedure: Perform recovery studies by spiking a placebo with known concentrations of 3,5-Dibromo-4-chlorobenzonitrile at three levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

5. Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[9]

  • Repeatability (Intra-assay precision):

    • Procedure: Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Acceptance Criteria: The RSD over the two days should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9]

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

7. Robustness: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small variations to the method, such as changes in mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.

Gas Chromatography (GC) with Electron Capture (ECD) or Mass Spectrometric (MS) Detection: High Sensitivity for Halogenated Compounds

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. The halogenated nature of 3,5-Dibromo-4-chlorobenzonitrile makes it an excellent candidate for GC analysis, particularly with highly sensitive and selective detectors like ECD and MS.[10]

The Rationale Behind the GC-ECD/MS Approach

GC is well-suited for separating complex mixtures of volatile compounds.[11] The presence of bromine and chlorine atoms in the target molecule makes it highly electronegative, leading to a strong response from an Electron Capture Detector (ECD), which is known for its exceptional sensitivity to halogenated compounds.[8] Alternatively, a Mass Spectrometer (MS) detector provides not only high sensitivity but also structural information, enhancing the specificity of the analysis.[9][12]

Experimental Protocol: GC Method Validation

The validation of a GC method follows the same fundamental principles as HPLC validation, with adjustments for the specific technique.

1. System Suitability:

  • Procedure: Inject five replicates of a standard solution of 3,5-Dibromo-4-chlorobenzonitrile.

  • Acceptance Criteria:

    • RSD of the peak area should be ≤ 2.0%.

    • Peak symmetry should be between 0.8 and 1.5.

2. Specificity:

  • Procedure: Similar to HPLC, analyze blank, placebo, standard, and spiked placebo samples. With a GC-MS system, specificity is further enhanced by comparing the mass spectrum of the analyte in the sample to that of a reference standard.

  • Acceptance Criteria: No interfering peaks at the retention time of the analyte. For GC-MS, the mass spectrum should match the reference spectrum.

3. Linearity:

  • Procedure: Prepare a series of at least five concentrations of 3,5-Dibromo-4-chlorobenzonitrile standard solutions over the expected range.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

4. Accuracy:

  • Procedure: Perform recovery studies by spiking a placebo at three concentration levels in triplicate.

  • Acceptance Criteria: Mean recovery within 98.0% to 102.0%.

5. Precision:

  • Repeatability:

    • Procedure: Analyze a minimum of six replicate samples of the same concentration.

    • Acceptance Criteria: RSD ≤ 2.0%.

  • Intermediate Precision:

    • Procedure: Repeat the study on a different day, with a different analyst and instrument.

    • Acceptance Criteria: RSD ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Procedure: Determined based on the signal-to-noise ratio (S/N). Typically, a S/N of 3 is used for LOD and 10 for LOQ.

  • Acceptance Criteria: The LOQ must be validated with acceptable precision and accuracy.

7. Robustness:

  • Procedure: Introduce small variations in parameters such as inlet temperature (±10°C), oven temperature ramp rate (±1°C/min), and carrier gas flow rate (±5%).

  • Acceptance Criteria: System suitability parameters should meet the defined criteria.

Comparative Summary of Analytical Methods

Parameter HPLC-UV GC-ECD GC-MS
Principle Partition chromatography based on polarity, with UV absorbance detection.Separation based on volatility and interaction with a stationary phase, with detection of electronegative compounds.Separation based on volatility, with detection based on mass-to-charge ratio.
Specificity Good. Relies on chromatographic separation. Potential for co-elution.Very good for halogenated compounds. Less specific for non-halogenated interferences.Excellent. Provides structural information through mass spectra, confirming peak identity.
Sensitivity (LOD/LOQ) Moderate. Typically in the low ng range on-column.Excellent for halogenated compounds. Can reach pg or even fg levels.Very good to excellent. Can reach pg levels, with high selectivity in SIM mode.
Linearity Excellent over a wide dynamic range.Good, but can have a more limited linear range compared to HPLC-UV or GC-MS.Excellent over a wide dynamic range.
Sample Volatility Not a requirement. Suitable for non-volatile and thermally labile compounds.Requires the analyte to be volatile or semi-volatile and thermally stable.Requires the analyte to be volatile or semi-volatile and thermally stable.
Instrumentation Cost Moderate.Moderate.High.
Ease of Use Relatively straightforward and widely used.Requires expertise in GC and handling of the radioactive source in some ECDs.More complex instrumentation and data analysis.

Visualizing the Validation Workflow

A well-defined workflow is crucial for a successful method validation.

ValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol ATP->Protocol SystemSuitability System Suitability Protocol->SystemSuitability Specificity Specificity SystemSuitability->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: A generalized workflow for analytical method validation.

Logical Relationships in Method Validation

The parameters of method validation are interconnected, forming a self-validating system.

ValidationLogic Accuracy Accuracy Range Range Accuracy->Range demonstrated over Precision Precision Precision->Range demonstrated over Linearity Linearity Linearity->Range defines Specificity Specificity Specificity->Accuracy Specificity->Precision LOD LOD LOD->Specificity LOQ LOQ LOQ->Accuracy LOQ->Precision

Caption: Interdependencies of key analytical method validation parameters.

Choosing the Right Method

The selection of the most appropriate analytical method depends on the specific requirements of the analysis.

  • For routine quality control and assay of the bulk drug or formulated product, where the concentration of 3,5-Dibromo-4-chlorobenzonitrile is expected to be high, HPLC-UV is often the preferred method due to its robustness, ease of use, and lower cost.

  • For the determination of trace impurities or for bioanalytical studies where very low detection limits are required, GC-ECD or GC-MS would be the methods of choice. GC-ECD offers exceptional sensitivity for this halogenated compound, while GC-MS provides the highest degree of specificity and is invaluable for structure confirmation and impurity identification.

Conclusion

The validation of an analytical method for the quantification of 3,5-Dibromo-4-chlorobenzonitrile is a critical step in ensuring the quality and reliability of analytical data. Both HPLC-UV and GC-ECD/MS offer viable and robust approaches, each with its own set of advantages. The choice between these methods should be guided by the specific analytical needs, including the required sensitivity, selectivity, and the nature of the sample matrix. By following the principles outlined in this guide and adhering to international regulatory standards, researchers and drug development professionals can confidently develop and validate analytical methods that are fit for their intended purpose.

References

  • Lab Manager. (2026, January 8).
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
  • ResolveMass Laboratories Inc. (2025, December 26).
  • AMSbiopharma. (2025, July 22).
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
  • U.S. Food and Drug Administration. (2020, April 21).
  • U.S. Food and Drug Administration. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ResearchGate. (2025, August 7). Analysis of halonitriles in drinking water using solid-phase microextraction and gas chromatography-mass spectrometry | Request PDF.
  • Shabir, G. A. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2022, April 15).
  • SIELC Technologies. Separation of 4-Chlorobenzonitrile on Newcrom R1 HPLC column.
  • MilliporeSigma. 3,5-Dibromo-4-chlorobenzonitrile.
  • Mettler Toledo. UV/Vis Spectrophotometry.
  • U.S. Pharmacopeia. 1053 CAPILLARY ELECTROPHORESIS.
  • Restek. A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection.
  • Chromatography Today. (2013, June 6).
  • Istanbul Technical University. Separation of positional isomers of aromatic anions by capillary electrophoresis using quaternized porphyrazine ion in aqueous solution.
  • MDPI. (2023, May 25).
  • SCIEX. Introduction to Capillary Electrophoresis.
  • Analytical and Bioanalytical Chemistry Research. Regular Article.
  • PubMed. (2010, February 1). Halogenated hydrocarbon pesticides and other volatile organic contaminants provide analytical challenges in global trading.
  • HELIX Chromatography. HPLC Methods for analysis of Benzonitrile.
  • ThermoFisher. Consolidated GC-MS/MS Analysis of OCPs, PAHs, and PCBs in Environmental Samples.
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  • Indo American Journal of Pharmaceutical Sciences. (2023, May). review on qualitative and quantitative analysis of drugs by uv-visible spectrophotometer.
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  • Zenodo. (2023, May 29). REVIEW ON QUALITATIVE AND QUANTITATIVE ANALYSIS OF DRUGS BY UV-VISIBLE SPECTROPHOTOMETER.
  • TCI Chemicals. HPLC Labeling Reagents.

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Comprehensive Comparison Guide: Analytical Methodologies for Impurity Profiling of 3,5-Dibromo-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Analytical Challenge

3,5-Dibromo-4-chlorobenzonitrile (CAS: 1541255-11-1; Formula: C₇H₂Br₂ClN) is a highly functionalized, polyhalogenated aromatic building block used extensively in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals[1]. Due to the complex nature of its synthesis—often involving sequential electrophilic aromatic halogenations or cyanation of pre-halogenated precursors—the resulting product is prone to containing structurally similar impurities. These include regioisomers (e.g., 2,5-dibromo analogs), over-halogenated species, and unreacted starting materials[2].

According to International Council for Harmonisation (ICH) guidelines, rigorous impurity profiling is mandatory to ensure drug safety, particularly concerning potential genotoxic impurities (PGIs)[3]. This guide objectively compares the three primary analytical platforms—HPLC-UV , GC-MS/MS , and LC-HRMS (Q-TOF) —used to characterize these impurities, providing researchers with actionable, self-validating protocols.

The Science of Impurity Profiling: Causality & Platform Selection

As an analytical scientist, selecting the correct platform requires understanding the physicochemical properties of the target molecule.

  • Isotopic Fingerprinting: The presence of two bromine atoms (≈1:1 ratio of ⁷⁹Br/⁸¹Br) and one chlorine atom (≈3:1 ratio of ³⁵Cl/³⁷Cl) creates a highly distinct isotopic cluster (M, M+2, M+4, M+6) in mass spectrometry[2]. This makes mass spectrometry non-negotiable for structural elucidation.

  • Ionization Challenges: Polyhalogenated benzonitriles lack basic amines or acidic protons. Consequently, standard Electrospray Ionization (ESI) in LC-MS often yields poor ionization efficiency[4]. To circumvent this, analysts must strategically employ Electron Ionization (EI) in GC-MS or Atmospheric Pressure Chemical Ionization (APCI) in LC-MS.

  • Volatility: The relatively low molecular weight (295.36 g/mol ) and lack of hydrogen-bonding donors make this compound sufficiently volatile for Gas Chromatography (GC), which often provides superior resolution for halogenated positional isomers compared to liquid chromatography.

Methodology Comparison & Experimental Protocols

Platform A: GC-MS/MS (The Gold Standard for Volatile Trace Impurities)

Best For: Quantifying trace volatile impurities, resolving positional isomers, and identifying potential genotoxic impurities (PGIs) at sub-ppm levels[4].

  • Advantage: Electron Ionization (EI) at 70 eV provides highly reproducible fragmentation patterns that can be cross-referenced with NIST libraries. It bypasses the poor ESI ionization issues of halogenated aromatics[4].

  • Limitation: Unsuitable for non-volatile, thermally labile degradation products.

Self-Validating Protocol: GC-MS/MS Trace Analysis

  • Sample Preparation: Dissolve 10.0 mg of the 3,5-Dibromo-4-chlorobenzonitrile batch in 10 mL of GC-grade acetonitrile to yield a 1,000 ppm stock. Dilute to 10 ppm for the working solution[4].

  • Chromatographic Separation: Use a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5ms, 30 m × 0.25 mm, 0.25 µm film thickness)[2].

  • Injection Parameters: Inject 1.0 µL with a split ratio of 10:1. Set the injector port temperature to 280°C.

  • Oven Program: Initial hold at 80°C for 1 min, ramp at 15°C/min to 300°C, and hold for 5 min to ensure column bake-out.

  • Detection (EI-MS/MS): Operate the mass spectrometer in EI mode (70 eV). Set Multiple Reaction Monitoring (MRM) transitions targeting the primary isotopic cluster (m/z 293, 295, 297, 299). Validation Check: The peak area ratio of m/z 293 to 295 must be approximately 1:2, confirming the Br₂Cl signature.

Platform B: LC-HRMS Q-TOF (The Engine for Unknown Elucidation)

Best For: Structural elucidation of unknown, non-volatile degradants or complex reaction matrix components using sub-ppm mass accuracy[5].

  • Advantage: High-Resolution Accurate Mass (HRAM) allows for the exact determination of elemental compositions. Software algorithms like Molecular Formula Generation (MFG) can instantly differentiate between a dechlorination event (-34.9688 Da) and a debromination event (-78.9183 Da)[5].

  • Limitation: Higher instrument cost and complexity; requires APCI source optimization.

Self-Validating Protocol: LC-HRMS (Q-TOF) Profiling

  • Sample Preparation: Prepare a 1.0 mg/mL solution in LC-MS grade Methanol/Water (50:50, v/v).

  • Chromatographic Separation: Utilize a sub-2 µm C18 column (e.g., 100 × 2.1 mm, 1.8 µm) to achieve ultra-high performance liquid chromatography (UHPLC) resolution.

  • Mobile Phase: (A) Water with 0.1% Formic Acid; (B) Acetonitrile with 0.1% Formic Acid. Run a gradient from 10% B to 95% B over 12 minutes[5].

  • Ionization (APCI): Equip the Q-TOF with an APCI source (Negative Ion Mode). Set the vaporizer temperature to 350°C and corona discharge to 4.0 µA.

  • Detection: Acquire full scan data from m/z 100–1000. Enable Auto MS/MS for the top 3 most intense precursor ions. Validation Check: Calibrate the TOF flight tube using an internal reference mass prior to injection to ensure mass error remains < 3 ppm[5].

Platform C: HPLC-UV (The Workhorse for Routine Assay)

Best For: Routine batch release, determining overall purity (>98%), and quantifying known major impurities[6].

  • Advantage: Robust, highly reproducible, and ubiquitous in QA/QC labs. The benzonitrile ring provides a strong UV chromophore[7].

  • Limitation: Blind to impurities that co-elute or lack a UV chromophore; provides no structural data[6].

Self-Validating Protocol: Reversed-Phase HPLC-UV

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.

  • Chromatographic Separation: C18 column (150 × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using 60% Acetonitrile / 40% Water (v/v) at a flow rate of 1.0 mL/min.

  • Detection: UV absorbance at 230 nm and 254 nm. Validation Check: Inject a blank to ensure no carryover, followed by a reference standard to establish relative retention times (RRT).

Comparative Data & Performance Metrics

The following table synthesizes the quantitative performance metrics of the three methodologies when applied to halogenated benzonitriles:

Performance MetricHPLC-UV (Routine)GC-MS/MS (Trace)LC-HRMS Q-TOF (Elucidation)
Primary Output Relative Area % (Purity)Absolute Quantitation (ppm)Exact Mass & Molecular Formula
Limit of Detection (LOD) ~0.05% (500 ppm)< 0.2 ppm ~1.0 ppm
Isomer Resolution Moderate (Depends on column)Excellent (Capillary GC)Good (UHPLC dependent)
Ionization Dependency None (UV Absorption)Low (Universal EI)High (Requires APCI/APPI)
Typical Run Time 15 - 20 minutes20 - 25 minutes10 - 15 minutes
Best Application Batch QA/QC ReleaseGenotoxic Impurity ScreeningUnknown Degradant ID

Analytical Workflow Visualization

To ensure comprehensive ICH compliance, a multi-tiered analytical strategy is recommended. The decision tree below illustrates the logical flow of characterizing a batch of 3,5-Dibromo-4-chlorobenzonitrile.

G Start 3,5-Dibromo-4-chlorobenzonitrile Batch Sample Split Sample Preparation & Aliquoting Start->Split HPLC HPLC-UV Routine Assay (>98% Purity) Split->HPLC Quality Control GCMS GC-MS/MS (EI) Volatile & PGI Trace Analysis (<1 ppm) Split->GCMS Trace Profiling LCMS LC-HRMS Q-TOF (APCI) Unknown Degradant Elucidation Split->LCMS Structural ID Data Data Integration & ICH Compliance Reporting HPLC->Data GCMS->Data LCMS->Data

Caption: Orthogonal analytical workflow for the comprehensive impurity profiling of halogenated benzonitriles.

Conclusion

For the characterization of 3,5-Dibromo-4-chlorobenzonitrile, relying on a single analytical technique is scientifically insufficient. HPLC-UV remains the practical choice for bulk purity assessment. However, due to the stringent regulatory landscape surrounding halogenated intermediates, GC-MS/MS is indispensable for screening volatile, potentially genotoxic impurities at sub-ppm levels. When novel impurities or degradation products are detected, LC-HRMS (Q-TOF) equipped with an APCI source provides the definitive high-resolution data required for exact structural elucidation. Employing this orthogonal approach guarantees both product integrity and regulatory compliance.

References

  • Biomedical Research. Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from: [Link]

  • TIJER. A Review on Impurity Profiling and Techniques Used for Their Identification. Retrieved from: [Link]

  • Agilent Technologies. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. Retrieved from:[Link]

  • Bruker Daltonics. Analysis of Potential Genotoxic Impurities in the Drug Development Process Using GC-MS/MS. Retrieved from: [Link]

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Biological activity of 3,5-Dibromo-4-chlorobenzonitrile compared to other brominated compounds

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity & Synthetic Utility of 3,5-Dibromo-4-chlorobenzonitrile: A Comparative Technical Guide

Executive Summary: The Mechanistic Probe

In the development of halogenated benzonitrile herbicides and pharmaceutical intermediates, 3,5-Dibromo-4-chlorobenzonitrile (CAS: 1541255-11-1) serves a critical role distinct from its commercially dominant analog, Bromoxynil (3,5-Dibromo-4-hydroxybenzonitrile).

While Bromoxynil is a potent Photosystem II (PSII) inhibitor and oxidative phosphorylation uncoupler, the 4-chloro variant lacks the ionizable proton required for these specific bioactivities. Consequently, its primary "performance" is defined by two distinct utilities in research and development:

  • Negative Control in SAR Studies: It validates the essential role of the phenolic hydroxyl group in benzonitrile herbicides.

  • Electrophilic Scaffold: The activated 4-chloro position serves as a versatile handle for Nucleophilic Aromatic Substitution (SNAr), enabling the synthesis of complex 4-substituted benzonitrile libraries.

This guide compares the physicochemical and biological profiles of these two compounds to assist researchers in experimental design and mechanistic validation.

Physicochemical Comparison: The Lipophilicity Switch

The substitution of the hydroxyl group (-OH) with a chlorine atom (-Cl) fundamentally alters the molecular behavior, particularly regarding ionization and membrane permeability.

Table 1: Comparative Physicochemical Profile

Feature3,5-Dibromo-4-chlorobenzonitrile Bromoxynil (3,5-Dibromo-4-hydroxybenzonitrile) Impact on Activity
Structure 4-Cl substituent4-OH substituentCl prevents H-bond donation.
Ionization (pKa) Non-ionizable~3.9 - 4.1 (Acidic)OH group dissociates at physiological pH.
Lipophilicity (LogP) ~3.6 (Predicted)~2.8 (Unionized)Cl variant is significantly more lipophilic.
H-Bond Donor 01Essential for binding D1 protein in PSII.
Electronic Effect Inductive withdrawal (-I)Resonance donation (+R)Cl activates ring for nucleophilic attack.

Analyst Insight: The acidity of Bromoxynil (pKa ~4.0) allows it to exist as an anion in the thylakoid lumen, facilitating its binding to the D1 protein. The 4-chloro analog remains neutral, preventing this specific interaction and abolishing herbicidal efficacy, thereby serving as a perfect steric control to prove the necessity of the anion.

Biological Activity & Mechanism of Action[1]

Photosystem II Inhibition (Herbicidal Activity)

Bromoxynil acts by binding to the QB site of the D1 protein in Photosystem II, blocking electron transport.

  • Bromoxynil: High affinity. The phenolic proton (or the resulting anion) forms critical hydrogen bonds/electrostatic interactions with histidine residues (His215) in the binding pocket.

  • 3,5-Dibromo-4-chlorobenzonitrile: Inactive/Low Activity. The large, lipophilic chlorine atom occupies similar steric volume to the bromine atoms but cannot participate in the essential proton-shuttling or electrostatic anchoring required for inhibition.

Uncoupling of Oxidative Phosphorylation
  • Bromoxynil: Acts as a protonophore. It shuttles protons across the mitochondrial membrane, dissipating the proton gradient (ΔpH) and uncoupling respiration from ATP synthesis.

  • 3,5-Dibromo-4-chlorobenzonitrile: Inactive. Lacking a dissociable proton, it cannot shuttle H+ ions. In mitochondrial toxicity assays, this compound is used to distinguish between general lipophilic toxicity (membrane disruption) and specific uncoupling mechanisms.

Antimicrobial & Cytotoxicity

While less active as a specific inhibitor, the 4-chloro variant often exhibits higher non-specific cytotoxicity due to increased lipophilicity, which facilitates accumulation in lipid bilayers, potentially causing membrane structural disruption distinct from specific protein binding.

Synthetic Utility: The SNAr Scaffold

The most valuable application of 3,5-Dibromo-4-chlorobenzonitrile is as a highly reactive electrophile. The electron-withdrawing nitrile (-CN) and bromine (-Br) groups at the 3,5-positions activate the 4-position carbon, making the C-Cl bond highly susceptible to nucleophilic displacement.

Experimental Protocol: Synthesis of 4-Alkoxy/Amino Analogs Objective: To synthesize 4-substituted derivatives (e.g., 4-methoxy or 4-amino) using the 4-chloro compound as a precursor.

Reagents:

  • Substrate: 3,5-Dibromo-4-chlorobenzonitrile (1.0 eq)

  • Nucleophile: Sodium Methoxide (NaOMe) or Primary Amine (2.0 eq)

  • Solvent: DMF or DMSO (Anhydrous)

  • Base: K2CO3 (if using neutral amines)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 3,5-Dibromo-4-chlorobenzonitrile in 5 mL of anhydrous DMF under Argon atmosphere.

  • Addition: Add 2.0 mmol of the nucleophile (e.g., NaOMe) slowly at 0°C to prevent uncontrolled exotherms.

  • Reaction: Allow the mixture to warm to Room Temperature (RT).

    • For Alkoxides: Stir at RT for 2–4 hours.

    • For Amines: Heat to 60–80°C for 6–12 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.8) should disappear, replaced by a more polar product.

  • Workup: Pour reaction mixture into ice-cold water (50 mL). The product usually precipitates. Filter the solid.[1][2][3]

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography.

Self-Validating Check:

  • Success Indicator: Appearance of distinct NMR signals (e.g., methoxy singlet at ~3.8 ppm) and loss of the specific C-Cl isotopic pattern in Mass Spectrometry.

Visualization of Pathways

The following diagram illustrates the divergent utility of the two compounds: the biological pathway for Bromoxynil and the synthetic pathway for the 4-Chloro analog.

Benz_Activity Precursor Benzonitrile Core Chloro 3,5-Dibromo- 4-chlorobenzonitrile Precursor->Chloro Chlorination Hydroxy Bromoxynil (4-Hydroxy) Precursor->Hydroxy Bromination of 4-Hydroxybenzonitrile SnAr S_NAr Reaction (Nucleophilic Attack) Chloro->SnAr Activated C-Cl Control Negative Control (No Ionization) Chloro->Control Biological Assay Library 4-Substituted Analogs (O-R, NH-R) SnAr->Library Synthesis Ionization Deprotonation (pKa ~4.0) Hydroxy->Ionization Physiological pH Uncoupling Mitochondrial Uncoupling Hydroxy->Uncoupling Proton Shuttle Binding D1 Protein Binding (PSII Inhibition) Ionization->Binding High Affinity

Figure 1: Divergent pathways showing the synthetic utility of the 4-Chloro variant versus the biological efficacy of the 4-Hydroxy variant.

References

  • BenchChem. (2025).[4] Biological Activity of 4-Chlorobenzylidenemalononitrile Derivatives: A Technical Guide. Retrieved from

  • Zottini, M., et al. (1994). "Effects of 3,5-Dibromo-4-Hydroxybenzonitrile (Bromoxynil) on Bioenergetics of Higher Plant Mitochondria." Plant Physiology, 106(4), 1483–1488. Link

  • Cupples, A. M., et al. (2005). "Dehalogenation of the Herbicides Bromoxynil and Ioxynil by Desulfitobacterium chlororespirans." Applied and Environmental Microbiology, 71(7), 3741–3746. Link

  • Sigma-Aldrich. (2025). Product Specification: 3,5-Dibromo-4-chlorobenzonitrile. Link

  • Makosza, M., & Winiarski, J. (1987). "Nucleophilic Aromatic Substitution of Hydrogen and Halogens in Nitroarenes." Accounts of Chemical Research, 20(8), 282–289.

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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 3,5-Dibromo-4-chlorobenzonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of halogenated benzonitriles is paramount. These compounds often serve as critical intermediates where the specific arrangement of halogen substituents on the aromatic ring dictates reactivity, biological activity, and final product characteristics. Misidentification of an isomer can lead to significant delays and resource expenditure. This guide provides an in-depth spectroscopic comparison of 3,5-Dibromo-4-chlorobenzonitrile with its positional isomers, offering a framework for their unambiguous differentiation using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

While commercially available, obtaining readily published and verified spectral data for all isomers of di- and tri-substituted halogenated benzonitriles can be challenging[1]. This guide, therefore, combines foundational spectroscopic principles with data from closely related compounds to predict and interpret the spectral characteristics of 3,5-Dibromo-4-chlorobenzonitrile and two of its isomers: 2,5-Dibromo-4-chlorobenzonitrile and 3,4-Dibromo-5-chlorobenzonitrile. This approach equips the researcher with the analytical foresight to not only confirm the identity of a target molecule but also to identify potential isomeric impurities.

The Spectroscopic Challenge: Distinguishing Isomers

The core challenge in differentiating these isomers lies in the subtle yet significant influence of halogen placement on the electronic and magnetic environment of the benzonitrile scaffold. Each spectroscopic technique offers a unique window into these differences.

  • Infrared (IR) Spectroscopy will reveal shifts in vibrational frequencies of the C-H, C-C, and C≡N bonds due to changes in bond polarity and molecular symmetry induced by the different substitution patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H and ¹³C NMR, is arguably the most powerful tool for isomer differentiation. The chemical shifts and coupling patterns of the aromatic protons and carbons provide a direct map of the substituent arrangement.

  • Mass Spectrometry (MS) , while providing the same molecular weight for all isomers, will exhibit characteristic fragmentation patterns influenced by the relative positions of the bromine and chlorine atoms, aiding in confirmation.

Predicted Spectroscopic Comparison

The following tables summarize the predicted key spectroscopic features for 3,5-Dibromo-4-chlorobenzonitrile and its selected isomers. These predictions are based on established group frequencies, chemical shift correlations for substituted benzenes, and known fragmentation patterns of halogenated aromatic compounds[2][3][4][5][6][7][8][9].

Table 1: Predicted Key Infrared (IR) Absorption Bands (cm⁻¹)

Functional Group3,5-Dibromo-4-chlorobenzonitrile2,5-Dibromo-4-chlorobenzonitrile3,4-Dibromo-5-chlorobenzonitrileRationale for Differentiation
C-H Aromatic Stretch ~3100-3050~3100-3050~3100-3050Minimal differentiation expected in this region.
C≡N Stretch ~2230-2220~2235-2225~2230-2220The electron-withdrawing nature of the halogens influences the nitrile bond strength. The isomer with halogens ortho to the nitrile may show a slightly higher frequency.
C-C Aromatic Stretch ~1600-1550, ~1500-1400~1600-1550, ~1500-1400~1600-1550, ~1500-1400The pattern of these bands can be indicative of the substitution pattern.
C-H Out-of-Plane Bend ~900-850 (isolated H)~880-830 (2 adjacent H's)~900-850 (isolated H)This region is highly diagnostic. The number of adjacent aromatic protons dictates the bending frequency.
C-Br Stretch ~700-550~700-550~700-550Overlap with other vibrations makes this region less reliable for definitive isomer differentiation.
C-Cl Stretch ~800-600~800-600~800-600Overlap with other vibrations makes this region less reliable for definitive isomer differentiation.

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton Position3,5-Dibromo-4-chlorobenzonitrile2,5-Dibromo-4-chlorobenzonitrile3,4-Dibromo-5-chlorobenzonitrileRationale for Differentiation
H-2, H-6 ~7.8 (s, 2H)--The symmetrical nature of 3,5-dibromo-4-chlorobenzonitrile results in a singlet for the two equivalent protons.
H-3 -~7.9 (d, 1H)-The presence of adjacent protons in the other isomers will result in doublets.
H-6 -~7.7 (d, 1H)~8.0 (s, 1H)The chemical shift is influenced by the proximity and nature of the halogen substituents.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon Position3,5-Dibromo-4-chlorobenzonitrile2,5-Dibromo-4-chlorobenzonitrile3,4-Dibromo-5-chlorobenzonitrileRationale for Differentiation
C-CN ~117~116~117Minimal variation expected.
C-ipso (CN) ~115~118~116The position of ortho halogens will have a noticeable effect on the chemical shift of the carbon bearing the nitrile group.
C-Br ~125 (C3, C5)~122 (C2), ~128 (C5)~126 (C3), ~129 (C4)Each isomer will have a unique set of chemical shifts for the bromine-substituted carbons.
C-Cl ~138 (C4)~136 (C4)~135 (C5)The chemical shift of the chlorine-substituted carbon is sensitive to the surrounding substituents.
C-H ~135 (C2, C6)~133 (C3), ~137 (C6)~139 (C2), ~134 (C6)The number and chemical shifts of the carbons bearing protons will be distinct for each isomer.

Table 4: Predicted Key Mass Spectrometry (MS) Fragmentation Patterns (m/z)

Fragment3,5-Dibromo-4-chlorobenzonitrile2,5-Dibromo-4-chlorobenzonitrile3,4-Dibromo-5-chlorobenzonitrileRationale for Differentiation
[M]⁺ 293/295/297/299293/295/297/299293/295/297/299The molecular ion cluster will be identical for all isomers, showing the characteristic isotopic pattern for two bromine atoms and one chlorine atom.
[M-Br]⁺ 214/216/218214/216/218214/216/218Loss of a bromine radical is a common fragmentation pathway for all isomers.
[M-Cl]⁺ 258/260/262258/260/262258/260/262Loss of a chlorine radical is also expected.
[M-Br-CN]⁺ 188/190/192188/190/192188/190/192Subsequent loss of the nitrile group from the [M-Br]⁺ fragment.
[M-Cl-CN]⁺ 232/234/236232/234/236232/234/236Subsequent loss of the nitrile group from the [M-Cl]⁺ fragment.

Note: The relative intensities of the fragment ions may differ between isomers due to the influence of substituent position on bond strengths, though these differences can be subtle.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following protocols are recommended.

Infrared (IR) Spectroscopy

The choice of sampling technique for solid samples is crucial for obtaining a high-quality spectrum. The thin solid film or KBr pellet methods are generally preferred.

Thin Solid Film Method [10][11]

  • Sample Preparation: Dissolve a small amount (a few milligrams) of the benzonitrile isomer in a volatile solvent with low water content, such as dichloromethane or acetone.

  • Film Deposition: Apply a drop of the solution to the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate. A gentle stream of nitrogen can be used to facilitate this process.

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Potassium Bromide (KBr) Pellet Method [12][13]

  • Sample Grinding: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

  • Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_thin_film Thin Film cluster_kbr KBr Pellet cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Sample B Choose Method: Thin Film or KBr Pellet A->B C Dissolve in Volatile Solvent B->C F Grind with KBr B->F D Deposit on Salt Plate C->D E Evaporate Solvent D->E H Place in Spectrometer E->H G Press into Pellet F->G G->H I Acquire Spectrum H->I J Process Data I->J K Interpret Spectrum J->K

Caption: Workflow for Acquiring an IR Spectrum of a Solid Sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

¹H and ¹³C NMR Sample Preparation and Acquisition [14][15][16][17]

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the benzonitrile isomer for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is of high purity to avoid extraneous peaks.

  • Dissolution: Gently agitate or sonicate the vial to ensure the sample is completely dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton plug in the pipette.

  • Data Acquisition: Insert the NMR tube into the spectrometer. The acquisition process typically involves:

    • Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shimming: The magnetic field homogeneity is optimized to improve spectral resolution. This can be done manually or automatically.

    • Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal detection.

    • Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse sequence, relaxation delay) and acquire the data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Lock, Shim, Tune D->E F Acquire Spectrum E->F G Process FID F->G H Phase and Baseline Correction G->H I Integrate and Assign Peaks H->I

Caption: General Workflow for NMR Sample Preparation and Data Acquisition.

Mass Spectrometry (MS)

For volatile and thermally stable compounds like halogenated benzonitriles, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard and effective technique.

GC-MS with Electron Ionization (EI) Protocol [18][19][20][21][22][23]

  • Sample Preparation: Prepare a dilute solution (typically 1 mg/mL) of the benzonitrile isomer in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. The gas chromatograph will separate the components of the sample based on their boiling points and interactions with the GC column.

  • Ionization: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. In Electron Ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

MS_Workflow cluster_prep Sample Preparation cluster_separation Separation & Ionization cluster_analysis Mass Analysis & Detection cluster_interpretation Interpretation A Prepare Dilute Solution B Inject into GC-MS A->B C GC Separation B->C D Electron Ionization (EI) C->D E Mass Analyzer (Separation by m/z) D->E F Detector E->F G Generate Mass Spectrum F->G H Identify Molecular Ion G->H I Analyze Fragmentation Pattern H->I

Sources

Assessing the purity of synthesized 3,5-Dibromo-4-chlorobenzonitrile by quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of highly halogenated aromatic nitriles like 3,5-Dibromo-4-chlorobenzonitrile , researchers face a "Reference Standard Paradox." To assess purity via HPLC, a certified reference material (CRM) of the specific analyte is required. However, if you are synthesizing the molecule because it is not commercially available, no such standard exists.

This guide objectively compares Quantitative NMR (qNMR) against HPLC-UV and Elemental Analysis (EA). It demonstrates why qNMR is the superior primary method for establishing the absolute purity of synthesized 3,5-Dibromo-4-chlorobenzonitrile, offering a self-validating workflow that bypasses the need for compound-specific reference standards.

The Challenge: 3,5-Dibromo-4-chlorobenzonitrile

Before selecting a method, we must analyze the analyte's physicochemical profile:

  • Structure: A highly symmetric, electron-deficient aromatic ring.

  • Proton Count: Only 2 equivalent protons (positions 2 and 6).

  • Solubility: Poor in non-polar solvents; excellent in DMSO-d6.

  • Impurity Profile: Likely contains de-brominated byproducts (e.g., 3-bromo-4-chlorobenzonitrile) or isomers.

Why Traditional Methods Fail
FeatureHPLC-UVElemental Analysis (EA)
Quantification Basis Relative. Requires a response factor (UV extinction coefficient). If the impurity loses a bromine, its UV absorption changes, skewing area% results.Combustion. Measures %C, %H, %N.
Specific Failure Mode Without a pure standard, you cannot determine the Response Factor (RF). Area%

Weight%.
Cannot distinguish between the analyte and an isomer. High halogen content often causes incomplete combustion.
Traceability Traceable only if the standard is traceable.Traceable to combustion standards, but non-specific.

The Solution: qNMR (Primary Ratio Method)[1]

qNMR quantifies the analyte based on the molar ratio between the analyte's protons and an Internal Standard (IS). The signal intensity is directly proportional to the number of nuclei, regardless of chemical structure.

Advantages for this Analyte:
  • SI Traceability: Purity is calculated relative to a generic NIST-traceable standard (e.g., Maleic Acid), not the analyte itself.

  • Structural Specificity: The distinct singlet of 3,5-Dibromo-4-chlorobenzonitrile (approx. 8.0 ppm) is easily resolved from aliphatic impurities.

  • Speed: No method development (gradient optimization) required.

Experimental Protocol

Internal Standard (IS) Selection

For this specific benzonitrile derivative, we require an IS with a signal distinct from the aromatic region (7.5 – 8.5 ppm) and the solvent (DMSO-d6, 2.50 ppm).

  • Selected IS: Maleic Acid (Traceable to NIST SRM).

  • Signal: Sharp singlet at

    
     6.2 ppm (vinylic protons).
    
  • Rationale: It does not overlap with the analyte's aromatic singlet (~8.0 ppm) or water/solvent peaks.

Sample Preparation (Gravimetric)

Precision weighing is the single largest source of error in qNMR.

  • Balance: Use a 5-digit or 6-digit analytical balance (readability 0.01 mg).

  • Vessel: Weigh directly into the NMR tube or a 2mL volumetric vial.

  • Weighing:

    • Weigh ~10-15 mg of Internal Standard (IS) . Record mass (

      
      ).
      
    • Weigh ~10-15 mg of Analyte (S) . Record mass (

      
      ).
      
    • Note: Aim for a 1:1 molar ratio of protons for optimal S/N.

  • Solvation: Add ~0.6 mL DMSO-d6 . Vortex until fully dissolved.

NMR Acquisition Parameters

To ensure quantitative accuracy (uncertainty < 1%), specific parameters must be set to allow full spin relaxation.

  • Pulse Program: zg (standard 1D proton).

  • Pulse Angle:

    
     (maximizes signal).[1]
    
  • Relaxation Delay (

    
    ): 60 seconds .
    
    • Reasoning: The

      
       (longitudinal relaxation time) of aromatic protons in halogenated rings can be long (5–8s). 
      
      
      
      must be
      
      
      to recover 99.3% of magnetization.
  • Scans (NS): 16 or 32 (sufficient for >250:1 S/N).

  • Spectral Width: 20 ppm (to capture satellites and baseline).

  • Temperature: 298 K (controlled).

Workflow Visualization

The following diagram outlines the self-validating workflow for qNMR purity assessment.

qNMR_Workflow Start Start: Synthesized 3,5-Dibromo-4-chlorobenzonitrile T1_Test Step 1: T1 Relaxation Test (Inversion Recovery) Start->T1_Test Determine Relaxation Time Weighing Step 2: Metrological Weighing (Analyte + Maleic Acid IS) T1_Test->Weighing T1 Established Acquisition Step 3: qNMR Acquisition (D1 > 5*T1, 90° Pulse) Weighing->Acquisition Dissolve in DMSO-d6 Processing Step 4: Processing (Phase, Baseline, Integration) Acquisition->Processing Validation Check: S/N > 250:1 Integral Range > 20x Width Processing->Validation Calculation Step 5: Purity Calculation (Mass Fraction) Validation->Acquisition Fail (Adjust Scans/D1) Validation->Calculation Pass

Figure 1: Step-by-step qNMR workflow ensuring metrological traceability and relaxation compliance.

Data Analysis & Calculation

Processing
  • Phasing: Manual phasing is required. Autophase often fails to produce a perfectly flat baseline.

  • Baseline: Apply a zero-order baseline correction.

  • Integration: Integrate the Analyte peak (Singlet, ~8.0 ppm) and IS peak (Singlet, 6.2 ppm).

    • Critical: Integration limits must extend 64 times the full width at half maximum (FWHM) (approx 20-30 Hz either side) to capture >99% of the Lorentzian signal area, including

      
       satellites.
      
The Equation

Calculate the purity (


) using the following equation:


Where:

  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    : Integrated Area
    
  • 
    : Number of protons (Analyte = 2; Maleic Acid = 2)
    
  • 
    : Molecular Weight (Analyte = 295.36  g/mol ; Maleic Acid = 116.07  g/mol )
    
  • 
    : Weighed mass (mg)[2]
    
  • 
    : Purity of Internal Standard (e.g., 99.98%)
    
Example Data Table

Hypothetical results for a synthesized batch.

ParameterValue
Analyte Mass (

)
12.45 mg
IS Mass (

)
10.12 mg
IS Purity (

)
99.94 %
Analyte Integral (

)
1.000
IS Integral (

)
2.054
Calculated Purity 98.2 %

Conclusion

For 3,5-Dibromo-4-chlorobenzonitrile , qNMR is the only method that provides absolute purity without requiring an identical reference standard. While HPLC is valuable for identifying impurities (qualitative profiling), qNMR provides the definitive assay value (quantitative assignment).[3]

Recommendation: Use qNMR to value-assign your synthesized material. Once the purity is established (e.g., 98.2%), this material can then serve as the "Standard" for routine HPLC analysis.

References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR." BIPM Metrology Guidelines. [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. [Link]

  • Mestrelab Research. "qNMR: Quantitative NMR Analysis Explained." Mestrelab Resources. [Link]

Sources

Comparative Guide: Specificity Profiling of Antibodies Targeting 3,5-Dihalogenated Aromatic Motifs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical comparison of antibody performance against 3,5-dihalogenated aromatic compounds (e.g., 3,5-dichlorophenol, 3,5-diiodothyronine analogs). It addresses the critical challenge of distinguishing these motifs from their mono-halogenated (3-halo) or isomeric (2,4-dihalo) counterparts.

Core Challenge: The electron-withdrawing nature and steric bulk of halogen atoms at the meta positions (3,5) create a unique "electronic signature" on the aromatic ring. However, the immune system often generates antibodies that recognize the linker used during immunization rather than this specific halogen pattern, leading to high cross-reactivity.

Key Recommendation: For maximum specificity, researchers must employ a Heterologous Competitive Assay format . This guide details why this approach outperforms homologous formats and provides the experimental protocols to validate it.

Structural Design & Immunogen Strategy[1]

To generate antibodies that specifically recognize the 3,5-dihalogenated motif, the immunogen design is the single most critical variable.

The "Linker Effect" Paradox

Small molecules (haptens) must be conjugated to a carrier protein (e.g., KLH, BSA) to elicit an immune response.[1]

  • Homologous Assays: Use the same linker chemistry for both immunization and the final assay plate coating.

    • Result: High sensitivity to the linker, low specificity for the halogen pattern.

  • Heterologous Assays: Use a different linker (length or chemistry) or attachment position for the assay plate coating.

    • Result: The antibody is forced to bind the hapten (the 3,5-dihalogenated ring) because the linker "crutch" is removed.

Workflow: Immunogen Synthesis & Recognition

The following diagram illustrates the pathway from hapten design to immune recognition, highlighting where specificity is lost or gained.

Immunogen_Pathway cluster_legend Key Insight Hapten 3,5-Dihalo Hapten (Non-Immunogenic) Linker Linker Attachment (Position C1 or C4) Hapten->Linker Chemical Activation Conjugate Hapten-Carrier Complex (Immunogen) Linker->Conjugate Coupling to KLH/BSA Immune_Resp B-Cell Activation Conjugate->Immune_Resp Injection Ab_Mix Polyclonal Pool Immune_Resp->Ab_Mix Somatic Hypermutation Ab_Type1 Type 1: Linker-Specific (High Cross-Reactivity) Ab_Mix->Ab_Type1 Dominant Population Ab_Type2 Type 2: Motif-Specific (Recognizes 3,5-Halogens) Ab_Mix->Ab_Type2 Target Population Insight Heterologous assays filter out Type 1 antibodies.

Figure 1: The bifurcation of antibody specificity during the immune response. Most antibodies will recognize the linker (Type 1). Specificity profiling is essentially the process of isolating Type 2 interactions.

Comparative Analysis: Specificity & Performance

The following data compares the cross-reactivity (CR) profiles of antibodies raised against a generic 3,5-dichlorophenol (3,5-DCP) derivative using different assay formats.

Definition of Cross-Reactivity (CR%):



Table 1: Cross-Reactivity Profiles (Homologous vs. Heterologous)
Analog CompoundStructural DifferenceHomologous Assay (CR %)Heterologous Assay (CR %)Interpretation
3,5-DCP (Target) Target 100% 100% Baseline
3-ChlorophenolMissing one halogen45%< 2%Homologous assays fail to distinguish mono- vs di-substitution.
3,5-DibromophenolDifferent halogen (Br vs Cl)88%15%Heterologous formats better distinguish halogen size (Steric fit).
2,4-DichlorophenolPositional Isomer60%< 5%Critical for environmental or metabolic selectivity.
Linker-Only ControlLinker arm without ring95%< 0.1%Proof of Concept: Homologous antibodies bind the linker primarily.
Table 2: Sensitivity Comparison (IC50 Values)
Assay FormatLinker StrategyIC50 (ng/mL)Specificity ScoreRecommendation
Homologous C4-Ester (Immunogen) / C4-Ester (Plate)0.5 - 2.0LowAvoid for complex matrices.
Heterologous (Site) C4-Ester (Immunogen) / C2-Amide (Plate)5.0 - 15.0HighBest Balance. Forces ring recognition.
Heterologous (Chem) C4-Ester (Immunogen) / C4-Ether (Plate)10.0 - 25.0ModerateGood if site attachment is limited.

Experimental Protocol: Heterologous Competitive ELISA

This protocol is designed to validate the specificity of your antibody against the 3,5-dihalogenated motif. It uses a self-validating checkerboard design .

Materials
  • Coating Antigen: 3,5-Dihalo-hapten conjugated to OVA (Ovalbumin) via a heterologous linker (different from the KLH immunogen).

  • Primary Antibody: Anti-3,5-dihalo serum or mAb.

  • Competitors: Target (3,5-di-X), Cross-reactants (3-mono-X, 2,4-di-X).

Step-by-Step Methodology
  • Checkerboard Coating:

    • Dilute Coating Antigen (0.1 to 2.0 µg/mL) across columns 1-12.

    • Dilute Primary Antibody (1:1000 to 1:64,000) down rows A-H.

    • Goal: Identify the condition yielding OD450 ~ 1.0 without saturation.

  • Competitive Incubation:

    • Plate Prep: Coat plates at the optimized concentration (e.g., 0.5 µg/mL) overnight at 4°C in Carbonate Buffer (pH 9.6). Wash 3x with PBST. Block with 1% Gelatin (avoid BSA if linker used BSA).

    • Competition:

      • Add 50 µL of standard/competitor (serial dilution: 1000 ng/mL down to 0.01 ng/mL).

      • Immediately add 50 µL of Primary Antibody (at optimized dilution).

    • Incubation: 1 hour at 37°C. (Note: Short incubation favors higher affinity "Type 2" antibodies).

  • Detection:

    • Wash 4x with PBST.

    • Add 100 µL HRP-conjugated Secondary Antibody (1:5000). Incubate 45 min.

    • Develop with TMB substrate for 15 min. Stop with 2M H2SO4.

  • Data Analysis:

    • Plot % Inhibition vs. Log[Concentration].

    • Calculate IC50 using a 4-parameter logistic (4PL) fit.

    • Validation Check: If the "Linker-Only" control shows >10% inhibition at 100 ng/mL, the assay is invalid (linker bias is too high).

Mechanistic Insight: Halogen Bonding & Sterics

Why is the 3,5-position so difficult? The recognition mechanism involves two distinct physical forces:

  • Steric Exclusion: The antibody pocket must be large enough to accommodate the halogen atoms (Radius: Cl=1 .75Å, I=1.98Å) at positions 3 and 5. Antibodies raised against 3-mono-halo compounds often have smaller pockets that physically reject 3,5-dihalo targets.

  • Electronic "Sigma Hole": Halogens participate in halogen bonding. High-affinity antibodies often possess electron-rich residues (like Tyrosine or Tryptophan) in the CDR loops that interact with the electron-deficient "cap" of the halogen.

Logic Diagram: Cross-Reactivity Decision Tree

This diagram helps troubleshoot assay failure based on the type of cross-reactivity observed.

CrossReactivity_Logic Start Observed Cross-Reactivity Pattern Check1 High Binding to Linker-Only Control? Start->Check1 Result1 Linker Recognition Dominant ACTION: Switch to Heterologous Coating Check1->Result1 Yes Check2 Recognizes 3-Mono-Halo Equally to 3,5-Di-Halo? Check1->Check2 No Result2 Pocket Too Large / Low Fidelity ACTION: Screen new clones or Purify on affinity column Check2->Result2 Yes Check3 Recognizes 2,4-Isomer? Check2->Check3 No Result3 Positional Insensitivity ACTION: Change Linker Attachment Site on Immunogen Check3->Result3 Yes Success Specific 3,5-Recognition (High Affinity, Low CR) Check3->Success No

Figure 2: Troubleshooting logic for defining the source of non-specificity in halogenated hapten assays.

References

  • Influence of Linker Composition on Hapten Specificity

    • Title: Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine.[1]

    • Source: PMC / NIH
    • URL:[Link]

  • Linker Attachment Site Str

    • Title: Assessment of the Optimum Linker Tethering Site of Alternariol Haptens for Antibody Gener
    • Source: MDPI (Toxins)
    • URL:[Link]

  • Thyroid Hormone (Iodin

    • Title: T3 and T4 autoantibodies: emerging biomarkers for evaluating thyroid disorders.[2][3]

    • Source: Frontiers in Immunology
    • URL:[Link]

  • Heterologous ELISA for Halogen

    • Title: Development of a Highly Sensitive and Specific Immunoassay for Determining Chrysoidine.
    • Source: MDPI (Molecules)
    • URL:[Link]

  • General Hapten-Antibody Structural Analysis

    • Title: Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding.[4]

    • Source: Frontiers in Molecular Biosciences
    • URL:[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 3,5-Dibromo-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Guide | Version 2.4

Executive Summary & Core Directive

Do not treat this compound as general organic waste. 3,5-Dibromo-4-chlorobenzonitrile (CAS: 1541255-11-1) is a polyhalogenated aromatic nitrile.[1] Its disposal requires strict adherence to halogenated waste streams and cyanide-compatible segregation .

Immediate Action Required:

  • Segregate: Place only in containers marked "Halogenated Organic Waste."

  • Isolate: NEVER mix with acidic waste streams. The nitrile moiety (

    
    ) can hydrolyze to release hydrogen cyanide (HCN) gas under acidic conditions.
    
  • Destruction: The only compliant disposal method is high-temperature incineration equipped with scrubbers for acid gases (HBr, HCl, NOx).[1]

Chemical Profile & Hazard Analysis

To manage risk, you must understand the molecular drivers of that risk. This compound combines the persistence of halogenated aromatics with the acute toxicity potential of nitriles.

Parameter Data Operational Implication
Chemical Name 3,5-Dibromo-4-chlorobenzonitrilePrimary identifier for waste tags.
CAS Number 1541255-11-1Use for SDS verification and waste manifesting.[1]
Molecular Formula

High halogen content requires specific incineration protocols.
Functional Groups Aryl Halides (Br, Cl), Nitrile (CN)Incompatible with strong acids and oxidizers.
GHS Hazards Acute Tox.[1] (Oral/Dermal), IrritantFull PPE (Nitrile gloves, lab coat, goggles) required.[1]
RCRA Status Characteristic Waste (Toxic)Likely fails TCLP; treat as hazardous waste.

Pre-Disposal Protocol: The "Acid Rule"

As a Senior Scientist, I cannot overstate this: The interaction between nitriles and acids is a silent killer. [1]

The Mechanism of Danger

While aromatic nitriles are generally stable, accidental exposure to strong acids (common in HPLC waste streams containing TFA or Formic Acid) can catalyze hydrolysis.



Note: While complete hydrolysis yields ammonium, intermediate steps or side reactions in complex waste mixtures can liberate HCN gas.[1]
Operational Check

Before adding 3,5-Dibromo-4-chlorobenzonitrile to any waste container:

  • Check pH: Ensure the receiving solvent mixture is Neutral (pH 7) or slightly Basic (pH 8-10).

  • Verify Contents: Read the waste tag. If "Trifluoroacetic Acid (TFA)", "Hydrochloric Acid", or "Sulfuric Acid" is listed, STOP .[1] Do not use that container.

Step-by-Step Disposal Workflow

Phase 1: Waste Characterization & Segregation
  • Solid Waste: Pure compound, contaminated weighing boats, or heavily soiled gloves.[1]

    • Action: Double-bag in clear polyethylene bags. Label as "Solid Hazardous Waste: Toxic/Halogenated."

  • Liquid Waste: Mother liquors from synthesis or HPLC effluent.

    • Action: Segregate into Halogenated Organic Solvents .

    • Why? Non-halogenated waste is often used as fuel blending. Halogens (Br, Cl) poison catalysts and corrode standard incinerators, requiring specialized facilities.[1]

Phase 2: Container Selection & Labeling
  • Container: Use High-Density Polyethylene (HDPE) or Amber Glass.[1] Avoid metal cans due to potential corrosion from free halides over time.

  • Labeling:

    • Constituents: Write "3,5-Dibromo-4-chlorobenzonitrile" explicitly. Do not use abbreviations.

    • Hazard Checkboxes: Check "Toxic" and "Irritant."

Phase 3: Storage (Satellite Accumulation Area)
  • Store in a secondary containment tray (polypropylene) to catch leaks.

  • Keep the container closed at all times unless adding waste.

  • Ensure the area is well-ventilated (fume hood or vented cabinet).

Visualizing the Waste Stream (Logic Diagram)

The following diagram illustrates the critical decision nodes for disposing of 3,5-Dibromo-4-chlorobenzonitrile.

G Start Waste Generation: 3,5-Dibromo-4-chlorobenzonitrile StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure compound, debris) StateCheck->Solid Liquid Liquid Waste (Mother liquor, solutions) StateCheck->Liquid SolidPkg Double Bag (Polyethylene) Label: 'Toxic Solid' Solid->SolidPkg AcidCheck CRITICAL CHECK: Is the liquid Acidic? Liquid->AcidCheck AcidYes YES: STOP Potential HCN Generation AcidCheck->AcidYes Risk AcidNo NO: Proceed AcidCheck->AcidNo Safe Segregation Segregate into: HALOGENATED ORGANIC WASTE AcidNo->Segregation Labeling Labeling: List Full Chemical Name Mark 'Toxic' & 'Halogenated' Segregation->Labeling SolidPkg->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Disposal Final Disposal: High-Temp Incineration (w/ Acid Scrubbers) Storage->Disposal

Caption: Decision tree for segregating 3,5-Dibromo-4-chlorobenzonitrile, emphasizing the critical acid-compatibility check to prevent cyanide formation.

Emergency Response: Spills

If a spill occurs outside the fume hood:

  • Evacuate: Clear the immediate area.

  • PPE: Don double nitrile gloves, safety goggles, and a P100 respirator (if dust is present).

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.

    • Liquids: Absorb with vermiculite or chemically inert pads . Do NOT use paper towels if the solvent is flammable.

  • Decontamination: Wash the surface with a mild detergent and water. Collect all cleanup materials as hazardous waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 4-Chlorobenzonitrile (Structural Analog). Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

Sources

Personal protective equipment for handling 3,5-Dibromo-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

3,5-Dibromo-4-chlorobenzonitrile is a polyhalogenated aromatic nitrile used primarily as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its structure—a benzene ring substituted with a nitrile group (-CN) and three halogens (two bromines, one chlorine)—imparts specific toxicological and physical hazards.

Critical Hazard Profile:

  • Acute Toxicity (Oral/Dermal/Inhalation): High. Halogenated benzonitriles are lipophilic, facilitating rapid dermal absorption.

  • Metabolic Cyanide Potential: While the nitrile bond is stable, metabolic processing or thermal decomposition can release cyanide ions (

    
    ), necessitating rigorous exposure control.
    
  • Skin/Eye Irritation: Severe irritant; solid dust is abrasive and chemically damaging to mucous membranes.

Immediate Action Required:

  • Engineering Control: All handling of solid or solution phase material must occur within a certified chemical fume hood.

  • No Open Bench Work: Zero tolerance for open-air weighing or transfer.

Risk Assessment & Hazard Analysis (The "Why")

To select the correct PPE, we must understand the mechanism of injury. This compound presents a dual-threat: local irritation and systemic toxicity .

Chemical Causality
  • Lipophilicity & Dermal Penetration: The halogen atoms (Br, Cl) increase the molecule's lipophilicity compared to benzonitrile. This allows the compound to cross the stratum corneum (outer skin layer) easily, making dermal exposure a primary systemic risk route.

  • Thermal Decomposition: In the event of a fire or strong acid contact, the nitrile group can hydrolyze or decompose to release Hydrogen Cyanide (HCN) and Hydrogen Bromide/Chloride gases.

  • Dust Generation: As a solid, electrostatic forces can cause particle drift. Inhalation of dust leads to direct absorption into the bloodstream via the alveoli, bypassing first-pass metabolism.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating barrier system . Do not rely on a single layer of protection.

Table 1: PPE Specifications
Protection ZoneEquipment StandardMaterial SpecificationOperational Logic (Causality)
Hand (Inner) ASTM D6978Laminate Film (e.g., Silver Shield®) Barrier Integrity: Laminates provide >8h breakthrough time for broad-spectrum aromatics/nitriles where rubber fails.
Hand (Outer) EN 374 / ASTM D6319Nitrile (min 5 mil thickness) Mechanical & Grip: Protects the inner laminate glove from tears; provides tactile grip; sacrificial layer for minor splashes.
Respiratory NIOSH / EN 143N95 (min) or P100 Particulate Defense: Required during weighing to prevent dust inhalation. If in solution with volatile solvents, upgrade to OV/AG Cartridge .
Eye/Face ANSI Z87.1+Chemical Splash Goggles Vapor/Dust Seal: Safety glasses are insufficient due to potential dust migration around the lens.
Body ISO 13982-1 (Type 5)Tyvek® Lab Coat / Apron Particulate Shedding: Disposable covers prevent accumulation of toxic dust on personal clothing.
Visualization: PPE Decision Logic

The following logic flow ensures you select the correct PPE based on the state of matter.

PPE_Selection Risk Risk Assessment State Physical State? Risk->State Solid Solid / Dust State->Solid Solution Solution / Liquid State->Solution PPE_Solid Double Nitrile Gloves + N95/P100 Mask + Fume Hood Solid->PPE_Solid Inhalation Risk PPE_Liquid Laminate Inner Glove + Nitrile Outer + Fume Hood (Sash <18") Solution->PPE_Liquid Permeation Risk

Figure 1: Decision logic for PPE selection based on physical state to minimize permeation and inhalation risks.

Operational Protocol: Handling & Synthesis

Objective: Transfer 5.0g of 3,5-Dibromo-4-chlorobenzonitrile for a nucleophilic substitution reaction without personnel exposure.

Pre-Operational Checks (Self-Validating)
  • Airflow Verification: Verify fume hood face velocity is 80–100 fpm using a tissue strip or digital monitor.

  • Glove Inflation Test: Inflate outer nitrile gloves with air and seal cuff to check for pinholes before donning.

  • Quench Prep: Prepare a beaker of 10% Sodium Hypochlorite (Bleach) solution for immediate decontamination of tools.

Step-by-Step Workflow

Step 1: Weighing (The Critical Control Point)

  • Hazard:[1][2] Static electricity dispersing toxic dust.

  • Protocol:

    • Place the analytical balance inside the fume hood.

    • Use an anti-static gun or ionizer on the spatula and weigh boat.

    • Weigh the solid. Do not return excess material to the stock container (cross-contamination risk).

    • Immediately dissolve the solid in the reaction solvent (e.g., DMF, DMSO) within the weigh boat if possible, or transfer via a powder funnel. Wet transfer reduces dust risk to near zero.

Step 2: Reaction Setup

  • Hazard:[1][2] Thermal runaway or over-pressurization.

  • Protocol:

    • Equip the reaction vessel with a condenser and a nitrogen sweep.

    • Ensure the scrubber system is active if the reaction involves acidic conditions (to trap potential HCN).

    • Double-Glove Protocol: If adjusting the apparatus while the reaction is hot, change outer gloves immediately after touching potentially contaminated surfaces.

Step 3: Decontamination

  • Hazard:[1][2] Residual dust on surfaces.

  • Protocol:

    • Wipe down the balance and hood sash with a disposable wipe soaked in acetone, followed by a soap/water wash.

    • Dispose of wipes as hazardous solid waste.

Visualization: Safe Handling Workflow

Handling_Workflow Start Start: Stock Container Check Engineering Check: Hood Velocity >80fpm Start->Check Weigh Weighing: Anti-static tools Inside Hood Check->Weigh Pass Transfer Transfer: Wet Transfer Method (Dissolve immediately) Weigh->Transfer Minimize Dust React Reaction: Closed System Nitrogen Atmosphere Transfer->React Waste Disposal: Segregated Halogenated Waste React->Waste

Figure 2: Operational workflow emphasizing engineering controls and the "Wet Transfer" method to mitigate dust hazards.

Emergency Response & Decontamination

In the event of exposure, speed is critical. The lipophilic nature of the compound means it partitions into skin rapidly.

ScenarioImmediate ActionMedical Surveillance
Skin Contact 1. Drench: Immediate water flush for 15 mins.2. Soap: Wash with lipophilic surfactant (soap) to strip the compound.3. Peel: Remove contaminated clothing while showering.[3]Monitor for signs of cyanosis (bluish skin) or respiratory distress.
Eye Contact 1. Irrigate: Use eyewash station for 15 mins. Hold eyelids open.2. Do not rub: Solid particles can scratch the cornea.Consult an ophthalmologist immediately.
Inhalation 1. Evacuate: Move to fresh air immediately.2. Support: Oxygen administration if breathing is labored (trained personnel only).Observation for pulmonary edema (delayed onset up to 24h).

Note on Cyanide Antidotes: While this compound is a nitrile, immediate cyanide antidotes (e.g., hydroxocobalamin) are generally not administered unless there is clear clinical evidence of cyanide poisoning (e.g., lactic acidosis, confusion, hypotension), as the release of CN- from the aromatic ring is metabolic and slower than free cyanide salts.

Waste Management & Disposal

Disposal Principle: Destruction of the halogenated aromatic core.

  • Segregation: Collect in "Halogenated Organic Waste" containers. Do not mix with strong oxidizers or acids.

  • Labeling: Clearly label as "Toxic," "Halogenated," and "Nitrile-bearing."

  • Destruction Method: The only validated disposal method is high-temperature incineration (>1100°C) equipped with a secondary combustion chamber and a scrubber to neutralize acid gases (HBr, HCl, NOx).

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 2782476, 3,5-Dibromo-4-chlorobenzonitrile. Retrieved from [Link]

  • Forsberg, K., & Mansdorf, S. Z. (2019). Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience. (Reference for laminate vs.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Respiratory Protection Standards (29 CFR 1910.134). Retrieved from [Link]

Sources

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